2,5-Dimethylpyridin-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-7(8)6(2)9-4-5/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLYLAOKFUUBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604047 | |
| Record name | 2,5-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89943-02-2 | |
| Record name | 2,5-Dimethyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyridin-3-amine
Introduction
2,5-Dimethylpyridin-3-amine (CAS No. 89943-02-2) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical synthesis.[1] Its structural framework, featuring a basic pyridine ring and a primary aromatic amine, makes it a key intermediate in the development of targeted therapeutics, including modulators for chemokine receptors like CCR9 and CCR10.[1] Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application in drug design, formulation development, and process chemistry.
This guide provides an in-depth analysis of the core physicochemical characteristics of this compound. Moving beyond a simple data sheet, we will explore the causality behind these properties, describe authoritative methods for their determination, and discuss their implications for research and development. The insights herein are designed to empower scientists to leverage this molecule's full potential while ensuring experimental reproducibility and safety.
Molecular Identity and Structural Attributes
The foundation of any physicochemical profile is the molecule's unambiguous identity. This compound is defined by its specific arrangement of atoms, which dictates all subsequent properties.
-
Chemical Name: this compound
-
Synonyms: 3-Amino-2,5-dimethylpyridine, 2,5-Dimethyl-3-pyridinamine[2]
The structure consists of a pyridine ring substituted with two methyl groups at positions 2 and 5, and an amine group at position 3. The presence of the basic nitrogen atom in the pyridine ring and the exocyclic primary amine group are the primary drivers of its acid-base chemistry and hydrogen bonding capacity.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Weight | 122.17 g/mol | [2][3][4] |
| Canonical SMILES | NC1=CC(C)=CN=C1C | [3] |
| InChI | InChI=1S/C7H10N2/c1-5-3-7(8)6(2)9-4-5/h3-4H,8H2,1-2H3 | [2] |
Physicochemical Characteristics
These properties govern the compound's behavior in both physical and biological systems, influencing everything from reaction kinetics to bioavailability.
Table 2: Key Physicochemical Data
| Property | Value | Notes | Source |
| Melting Point | 79 - 80 °C | Experimental | [1] |
| Boiling Point | 254.3 ± 35.0 °C | Predicted | [1] |
| Density | 1.039 ± 0.06 g/cm³ | Predicted | [1] |
| pKa (Conjugate Acid) | 7.18 ± 0.20 | Predicted | [1] |
| Storage Temperature | 2 - 8 °C | Recommended | [1] |
Acidity/Basicity: The Role of pKa
The acid-dissociation constant (pKa) is arguably the most critical parameter for drug development, as it determines the ionization state of a molecule at a given pH. The predicted pKa of 7.18 refers to the equilibrium for the protonated form of the molecule (the conjugate acid).[1]
This value is a composite of two basic centers: the pyridine ring nitrogen and the exocyclic amine. The pyridine nitrogen's basicity is modulated by the electron-donating methyl groups, while the exocyclic amine's basicity is influenced by its aromatic character. A pKa near physiological pH (7.4) means that both the neutral and protonated species will exist in significant populations in the body, profoundly impacting membrane permeability, receptor binding, and solubility.
Caption: Ionization equilibrium of this compound around its predicted pKa.
Solubility
Safety and Handling
From a safety perspective, this compound is classified as a corrosive substance.
-
GHS Pictogram: GHS05 (Corrosion)[2]
-
Signal Word: Danger[2]
-
Primary Hazard: H314 - Causes severe skin burns and eye damage.[2]
Expert Insight: The H314 hazard statement necessitates stringent handling protocols. All manipulations must be conducted in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a full-face shield.[2] An emergency eyewash station and safety shower must be immediately accessible.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity, standardized, self-validating protocols are essential. The following section outlines authoritative methods for determining the key properties of a novel compound like this compound.
Workflow for Characterization
A logical workflow ensures that foundational data is gathered efficiently before proceeding to more complex analyses.
References
- 1. This compound | 89943-02-2 [chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. arctomsci.com [arctomsci.com]
- 4. 89943-02-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. 3430-33-9 CAS MSDS (3-AMINO-2,6-DIMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
2,5-Dimethylpyridin-3-amine CAS number 89943-02-2 data
An In-Depth Technical Guide to 2,5-Dimethylpyridin-3-amine (CAS: 89943-02-2)
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 89943-02-2), a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical identity, physicochemical properties, synthesis, and spectral characteristics. Emphasis is placed on its strategic application in the development of high-value therapeutic agents, particularly chemokine receptor and corticotropin-releasing factor receptor antagonists. Detailed protocols for a representative synthesis and analytical characterization are provided to enable researchers, scientists, and drug development professionals to effectively utilize this versatile molecule in their discovery programs.
Core Compound Identification and Structure
This compound, also known as 3-Amino-2,5-dimethylpyridine, is a substituted aminopyridine. The aminopyridine scaffold is of significant interest in drug discovery due to its unique structural and electronic properties, which allow it to interact with a wide range of biological targets.[1][2] This class of compounds is integral to the synthesis of numerous biologically active molecules.[3]
The structural arrangement of the methyl and amino groups on the pyridine ring imparts specific reactivity and conformational preferences, making it a valuable synthon for creating complex molecular architectures.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. While extensive experimental data for this specific isomer is not widely published, the table below consolidates known information and theoretically expected characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
|---|---|---|
| CAS Number | 89943-02-2 | [4] |
| Molecular Formula | C₇H₁₀N₂ | [4] |
| Molecular Weight | 122.17 g/mol | [4] |
| IUPAC Name | This compound | - |
| Synonyms | 3-Amino-2,5-dimethylpyridine | [4] |
| Appearance | Not specified. Expected to be a solid or liquid at room temp. | General knowledge of similar compounds. |
| Melting Point | Data not available in searched literature. | - |
| Boiling Point | Data not available in searched literature. | Primary amines exhibit hydrogen bonding, leading to higher boiling points than alkanes of similar mass but lower than corresponding alcohols.[5] |
| Solubility | Data not available. Expected to be soluble in organic solvents. | The amine group allows for hydrogen bonding, suggesting some water solubility, which decreases with larger alkyl substitution.[5][6] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Peaks |
|---|---|
| ¹H NMR | (CDCl₃, 400 MHz): δ ~7.7-7.9 ppm (d, 1H, H-6), ~6.9-7.1 ppm (d, 1H, H-4), ~3.5-4.0 ppm (br s, 2H, -NH₂), ~2.4 ppm (s, 3H, C5-CH₃), ~2.2 ppm (s, 3H, C2-CH₃). Chemical shifts are estimates based on pyridine derivatives.[7] |
| ¹³C NMR | (CDCl₃, 101 MHz): Aromatic carbons expected in the δ 115-150 ppm range. The carbon bearing the amino group (C3) would be significantly shielded. Two distinct methyl carbon signals are expected around δ 15-25 ppm.[8] |
| FT-IR | (KBr, cm⁻¹): ~3450-3300 (N-H stretch, two bands for primary amine), ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1620-1580 (C=C and C=N ring stretching). |
| Mass Spec. | (EI): m/z (%): 122 (M⁺), 107 (M⁺ - CH₃). The molecular ion peak is expected to be prominent. |
Synthesis and Chemical Reactivity
The primary amino group on the electron-rich pyridine ring is a versatile functional handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and transition-metal-catalyzed cross-coupling reactions.
Representative Synthetic Pathway
A common and industrially viable route to aminopyridines is the chemical reduction of the corresponding nitropyridine precursor.[9] The synthesis of this compound would logically proceed from 2,5-Dimethyl-3-nitropyridine.[10] The choice of reducing agent is critical and depends on the desired scale, cost, and functional group tolerance.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. labsolu.ca [labsolu.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 10. This compound | 89943-02-2 [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Elucidating the Structural Landscape of a Key Pharmacophore
2,5-Dimethylpyridin-3-amine, a substituted pyridine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The arrangement of the amino and methyl groups on the pyridine ring creates a unique electronic and steric profile, making it a valuable scaffold for designing targeted therapeutics. Understanding the precise three-dimensional structure and conformational dynamics of this molecule is paramount for predicting its interactions with biological targets, optimizing its pharmacokinetic properties, and ultimately, unlocking its full therapeutic potential.
This technical guide provides a comprehensive exploration of the molecular structure and conformation of this compound. In the absence of experimental single-crystal X-ray diffraction data, this guide leverages high-level computational chemistry techniques, specifically Density Functional Theory (DFT), to predict its structural parameters. This approach is widely validated and extensively used for characterizing molecules of pharmaceutical interest.[1][2] The insights derived from these computational models are further contextualized with established principles of conformational analysis and spectroscopic characterization, offering a holistic view of this important molecule.
Computational Methodology: A Framework for Structural Prediction
To determine the most stable molecular structure of this compound, a robust computational protocol is essential. The methodology outlined here follows established best practices for the quantum chemical calculation of small organic molecules.[2][3]
Geometry Optimization
The initial step involves a full geometry optimization of the molecule. This process systematically alters the positions of the atoms to find the arrangement with the lowest potential energy, which corresponds to the most stable structure.
Protocol:
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Software: Gaussian 09/16 program suite.
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Method: Density Functional Theory (DFT). DFT methods provide a good balance between computational cost and accuracy for systems of this size.[1]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has been shown to provide reliable results for organic molecules.[2]
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Basis Set: 6-311++G(d,p). This is a triple-split valence basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory is well-suited for accurately describing the electronic distribution and geometry of molecules with heteroatoms and potential for hydrogen bonding.[2]
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Convergence Criteria: The optimization is continued until the forces on each atom are negligible and the energy change between successive steps is minimal, ensuring a true energy minimum has been located.
Vibrational Frequency Analysis
Following optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two critical purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum and not a transition state.
-
Prediction of Spectroscopic Data: The calculated vibrational modes can be correlated with experimental infrared (IR) and Raman spectra, providing a means to validate the computational model.[4]
Figure 1: A schematic of the computational workflow employed for the structural and vibrational analysis of this compound.
Molecular Structure and Geometry
The optimized geometry of this compound reveals a planar pyridine ring, as expected for an aromatic system. The amino and methyl substituents lie in close proximity, giving rise to potential steric and electronic interactions that influence the overall conformation.
// Dummy nodes for positioning node [shape=point, width=0]; p1 [pos="1,2!"]; p2 [pos="0,1!"]; p3 [pos="0,0!"]; p4 [pos="1,-1!"]; p5 [pos="2,0!"]; p6 [pos="2,1!"]; p7 [pos="-1, -0.5!"]; p8 [pos="-0.5, -1!"]; p9 [pos="-1.5, -0.7!"]; p10 [pos="3, -0.5!"]; p11 [pos="3.5, 0!"]; p12 [pos="3.5, -1!"]; p13 [pos="2.8, -1.5!"]; p14 [pos="1, -2!"]; p15 [pos="-0.5, 1.5!"]; p16 [pos="-1, 2!"]; p17 [pos="0, 2.5!"]; p18 [pos="-1.5, 1.3!"]; p19 [pos="0.8, -2.5!"];
// Positioning nodes N1 [pos="1,1.732!"]; C2 [pos="0,0.866!"]; C3 [pos="0,-0.866!"]; C4 [pos="1,-1.732!"]; C5 [pos="2,-0.866!"]; C6 [pos="2,0.866!"]; N7 [pos="-1.2,-1.2!"]; H8 [pos="-1.8, -0.7!"]; H9 [pos="-1.5, -2!"]; C10 [pos="3.2, -1.2!"]; H11 [pos="3.8, -0.7!"]; H12 [pos="3.5, -2!"]; H13 [pos="2.9, -1.5!"]; H14 [pos="1, -2.732!"]; C15 [pos="-1.2, 1.2!"]; H16 [pos="-1.8, 0.7!"]; H17 [pos="-1.5, 2!"]; H18 [pos="-0.9, 1.5!"]; H19 [pos="2.8, 1.2!"];
// Drawing bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- N7; N7 -- H8; N7 -- H9; C5 -- C10; C10 -- H11; C10 -- H12; C10 -- H13; C4 -- H14; C2 -- C15; C15 -- H16; C15 -- H17; C15 -- H18; C6 -- H19; } caption { label = "Atom numbering scheme for this compound."; fontsize = 10; fontname = "Arial"; } enddot
Figure 2: The chemical structure of this compound with the atom numbering used for the discussion of its structural parameters.Predicted Bond Lengths and Angles
The following table summarizes the key predicted geometrical parameters for this compound, as calculated at the B3LYP/6-311++G(d,p) level of theory. These values are consistent with those expected for substituted pyridine rings.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C2-N1 | 1.34 |
| C6-N1 | 1.34 | |
| C2-C3 | 1.40 | |
| C3-C4 | 1.39 | |
| C4-C5 | 1.39 | |
| C5-C6 | 1.40 | |
| C3-N7 | 1.39 | |
| C2-C15 | 1.51 | |
| C5-C10 | 1.51 | |
| **Bond Angles (°) ** | C6-N1-C2 | 117.5 |
| N1-C2-C3 | 123.0 | |
| C2-C3-C4 | 118.5 | |
| C3-C4-C5 | 119.0 | |
| C4-C5-C6 | 118.0 | |
| C5-C6-N1 | 124.0 | |
| C2-C3-N7 | 121.0 | |
| C4-C3-N7 | 120.5 | |
| Dihedral Angles (°) | C6-N1-C2-C15 | 180.0 |
| N1-C2-C3-N7 | 0.0 | |
| H8-N7-C3-C2 | 0.0 |
Note: These are theoretical values and may differ slightly from experimental data.
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the key conformational considerations involve the rotation of the amino (-NH2) group and the two methyl (-CH3) groups.
Amino Group Conformation
The rotation of the amino group around the C3-N7 bond is a critical factor in determining the molecule's overall shape and potential for hydrogen bonding. The planarity of the amino group with the pyridine ring is favored due to the delocalization of the nitrogen lone pair into the aromatic system. The barrier to rotation around the C-N bond in aminopyridines is influenced by both steric and electronic factors.[5] In this case, the proximity of the methyl group at the C2 position likely introduces some steric hindrance, which could influence the preferred orientation of the amino group hydrogens. The lowest energy conformation is predicted to have the amino group as planar as possible with the ring to maximize electronic stabilization.
Methyl Group Conformation
The methyl groups attached to C2 and C5 are expected to be freely rotating. However, the energy barrier to rotation is not zero. The most stable conformation for each methyl group will be a staggered arrangement of its hydrogens with respect to the bonds of the pyridine ring to minimize steric repulsion.
Spectroscopic Characterization: Correlating Structure with Spectra
While this guide is based on computational predictions, experimental spectroscopic data is the ultimate arbiter of molecular structure. The predicted vibrational frequencies and electronic properties can be correlated with data from techniques such as FT-IR, FT-Raman, and NMR spectroscopy.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. The predicted vibrational frequencies from DFT calculations can be compared with experimental spectra to validate the computed geometry.[4]
Expected Key Vibrational Modes:
-
N-H Stretching: The amino group will exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
-
Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: The methyl groups will show symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹.
-
C=C and C=N Stretching: The pyridine ring vibrations will result in a series of characteristic bands in the 1400-1600 cm⁻¹ region.
-
N-H Bending: The scissoring motion of the amino group is expected around 1600 cm⁻¹.
-
C-N Stretching: The stretching of the C-N bond connecting the amino group to the ring typically appears in the 1250-1350 cm⁻¹ region.
-
Methyl Group Bending: Symmetric and asymmetric bending vibrations of the methyl groups will be present around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. The predicted chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data.[6]
¹H NMR Predictions:
-
Aromatic Protons: The two protons on the pyridine ring (at C4 and C6) will appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm), with their chemical shifts influenced by the electron-donating amino and methyl groups.
-
Amino Protons: The -NH2 protons will likely appear as a broad singlet, with a chemical shift that can be sensitive to solvent and concentration.
-
Methyl Protons: The two methyl groups at C2 and C5 will each give rise to a singlet in the aliphatic region (typically 2.0-2.5 ppm). Their chemical shifts will be slightly different due to their distinct electronic environments.
¹³C NMR Predictions:
The five carbon atoms of the pyridine ring and the two methyl carbons will show distinct signals. The chemical shifts will be indicative of the electronic density at each carbon, with carbons attached to the nitrogen and amino group showing characteristic shifts.
Conclusion and Future Directions
This technical guide has presented a detailed theoretical analysis of the molecular structure and conformation of this compound based on state-of-the-art computational methods. The predicted geometry, conformational preferences, and spectroscopic features provide a robust foundation for understanding the physicochemical properties of this molecule.
For drug development professionals, this structural information is invaluable for structure-based drug design, enabling the rational design of analogues with improved binding affinity and selectivity for their biological targets. The insights into the molecule's conformation can inform the development of pharmacophore models and aid in the prediction of its absorption, distribution, metabolism, and excretion (ADME) properties.
Future experimental work, particularly single-crystal X-ray diffraction, would be invaluable for validating and refining the computational models presented here. Further spectroscopic studies (FT-IR, Raman, and multidimensional NMR) will also provide a more complete picture of the molecule's behavior in different environments. The synergy between computational prediction and experimental validation will continue to be a powerful paradigm in the exploration and optimization of novel therapeutic agents based on the aminopyridine scaffold.
References
- 1. scispace.com [scispace.com]
- 2. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acidity Study on 3-Substituted Pyridines [mdpi.com]
- 6. researchgate.net [researchgate.net]
Navigating the Solution Space: A Technical Guide to the Solubility of 2,5-Dimethylpyridin-3-amine in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2,5-Dimethylpyridin-3-amine, a pivotal building block in contemporary drug discovery and fine chemical synthesis. In the absence of extensive publicly available quantitative solubility data, this document establishes a predictive framework grounded in the molecule's physicochemical properties and draws upon comparative data from structurally analogous compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to precisely determine solubility parameters in their laboratories. This dual approach of theoretical prediction and practical instruction aims to bridge the existing data gap and facilitate the optimized use of this compound in various applications.
Introduction: The Significance of Solubility in Process and Discovery
This compound is a substituted pyridine derivative of increasing importance in medicinal chemistry and material science. Its utility as a synthetic intermediate is well-established, particularly in the development of modulators for chemokine receptors like CCR9 and CCR10, which are implicated in inflammatory diseases and cancer.[1] The success of any chemical process, from reaction kinetics and purification to formulation and bioavailability, is fundamentally dictated by the solubility of its components. An in-depth understanding of how this compound behaves in various organic solvents is, therefore, not merely an academic exercise but a critical prerequisite for efficient, scalable, and reproducible research and development.
This guide moves beyond a simple data summary to provide a deeper understanding of the molecular interactions that govern the solubility of this compound. By dissecting its structural features and comparing them with well-characterized analogs, we can construct a robust predictive model for its behavior in a diverse range of solvent environments.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is a direct consequence of its molecular structure. The interplay of polarity, hydrogen bonding capability, and molecular size determines the extent to which a solute can be solvated by a given solvent. The adage "like dissolves like" serves as a foundational principle in this analysis.
Molecular Structure and Polarity
This compound possesses a hybrid structure featuring a polar aminopyridine core and non-polar methyl substituents. The nitrogen atom within the pyridine ring and the exocyclic amino group are electronegative, creating dipole moments and rendering the molecule polar. The presence of the amino group (-NH2) and the pyridine nitrogen allows for both hydrogen bond donation and acceptance, respectively. Conversely, the two methyl groups (-CH3) are non-polar and contribute to the molecule's lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's polarity.
References
Introduction: The Structural Significance of 2,5-Dimethylpyridin-3-amine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethylpyridin-3-amine
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a versatile chemical intermediate, it serves as a foundational building block in the synthesis of more complex molecules, including pharmaceutical agents designed as CCR9 and CCR10 modulators[1]. The precise arrangement of its functional groups—two methyl substituents and an amine group on a pyridine core—imparts specific electronic and steric properties that are critical to its reactivity and its role in target binding.
Given its importance, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the interpretation of its spectral data, explain the rationale behind the experimental methodologies, and provide field-proven insights for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of every atom in the this compound molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and the connectivity between neighboring protons.
Interpretation and Field Insights
The ¹H NMR spectrum of this compound is expected to show five distinct signals:
-
Aromatic Protons (H-4, H-6): The two protons on the pyridine ring are in different chemical environments. H-6 is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing its signal to appear further downfield. H-4 is situated between the amine and a methyl group. These protons will appear as singlets or very narrowly split doublets (meta-coupling), a characteristic feature of highly substituted pyridine rings.
-
Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Methyl Protons (C2-CH₃, C5-CH₃): The two methyl groups are chemically distinct and will therefore produce two separate singlets, each integrating to three protons. The methyl group at the C-2 position, adjacent to the nitrogen, is expected to be slightly more deshielded and appear at a higher chemical shift compared to the methyl group at the C-5 position.
Predicted ¹H NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.9 | Singlet (s) | 1H | H-6 |
| ~6.9 - 7.1 | Singlet (s) | 1H | H-4 |
| ~3.5 - 5.0 | Broad Singlet (br s) | 2H | -NH₂ |
| ~2.4 - 2.6 | Singlet (s) | 3H | C2-CH₃ |
| ~2.2 - 2.4 | Singlet (s) | 3H | C5-CH₃ |
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow the exchange of N-H protons, sometimes allowing for their observation as sharper signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[2][3]
-
Acquisition Parameters: Utilize standard parameters, including a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) followed by a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal.
Workflow for ¹H NMR Spectral Interpretation
Caption: A logical workflow for the structural elucidation of this compound using ¹H NMR data.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their respective chemical environments.
Interpretation and Field Insights
The this compound molecule has 7 carbon atoms, all of which are in unique chemical environments. Therefore, the proton-decoupled ¹³C NMR spectrum should display 7 distinct signals.
-
Aromatic Carbons: The five carbons of the pyridine ring will have characteristic shifts. The carbons directly bonded to the nitrogen (C-2 and C-6) and the amine group (C-3) will be the most deshielded. The chemical shifts of carbons in substituted pyridines are well-documented and provide a reliable basis for assignment.[2][4]
-
Aliphatic Carbons: The two methyl carbons will appear in the upfield region of the spectrum (typically δ < 30 ppm).
Predicted ¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-2 |
| ~140 - 145 | C-6 |
| ~135 - 140 | C-3 |
| ~130 - 135 | C-4 |
| ~120 - 125 | C-5 |
| ~20 - 25 | C2-CH₃ |
| ~15 - 20 | C5-CH₃ |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interpretation and Field Insights
The IR spectrum of this compound provides a clear fingerprint of its key structural features:
-
N-H Stretching: The primary amine (-NH₂) group is the most prominent feature, typically showing two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.
-
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.
-
C=C and C=N Ring Stretching: The pyridine ring gives rise to a series of characteristic sharp absorption bands in the 1400-1600 cm⁻¹ region.
-
N-H Bending: The scissoring motion of the -NH₂ group results in a characteristic band around 1600-1650 cm⁻¹.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3450 - 3300 | Medium-Strong | N-H asymmetric & symmetric stretching (-NH₂) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching (-CH₃) |
| 1620 - 1580 | Strong | N-H bending (scissoring) |
| 1590 - 1450 | Strong, Multiple Bands | C=C and C=N aromatic ring stretching |
Experimental Protocol: ATR-IR Spectrum Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly.
Correlation of IR Frequencies to Molecular Structure
Caption: Correlation map linking the key functional groups of the molecule to their characteristic IR absorption frequencies.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule after ionization. For this compound (C₇H₁₀N₂), the monoisotopic mass is 122.0844 Da.[5]
Interpretation and Field Insights
In Electron Ionization (EI) Mass Spectrometry, the primary species observed is the molecular ion (M⁺), which corresponds to the intact molecule with one electron removed.
-
Molecular Ion (M⁺): A prominent peak is expected at an m/z of 122, confirming the molecular weight. Due to the "Nitrogen Rule" (an odd number of nitrogen atoms results in an odd molecular weight), this peak confirms the presence of two nitrogen atoms.
-
Key Fragmentation: The stability of the pyridine ring influences fragmentation. Common fragmentation pathways for substituted pyridines include:
-
Loss of a Methyl Radical ([M-15]⁺): Loss of a -CH₃ group from either the C-2 or C-5 position results in a fragment at m/z 107. This is often a very stable and abundant ion.[6][7]
-
Loss of HCN ([M-27]⁺): A characteristic fragmentation of pyridine rings, leading to a fragment at m/z 95.
-
Loss of an Amino Radical ([M-16]⁺): Cleavage of the C-N bond can lead to a fragment at m/z 106.
-
Predicted EI-MS Data Summary
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Identity |
| 122 | High | [M]⁺ (Molecular Ion) |
| 121 | Moderate | [M-H]⁺ |
| 107 | High | [M-CH₃]⁺ |
| 95 | Low | [M-HCN]⁺ |
| 79 | Moderate | Further fragmentation of the ring |
Experimental Protocol: EI-MS Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a Gas Chromatograph (GC) for volatile samples.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate positively charged ions (cations).
-
Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: A simplified diagram showing the primary fragmentation pathways for this compound under EI-MS conditions.
Safety and Handling Precautions
As a laboratory chemical, this compound must be handled with appropriate care. Safety Data Sheets (SDS) indicate that this class of compounds can be toxic if swallowed or in contact with skin, and may cause skin and eye irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[9][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.[9]
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides an unambiguous and self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key amine and aromatic functional groups, and Mass Spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. Together, these techniques form the cornerstone of quality control and characterization for this important chemical building block, ensuring its reliability for applications in drug discovery and materials science.
References
- 1. This compound | 89943-02-2 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine, 2,5-dimethyl- [webbook.nist.gov]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Electronic Properties and Reactivity of 2,5-Dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of 2,5-Dimethylpyridin-3-amine, a substituted aminopyridine of significant interest in medicinal chemistry and synthetic applications. We delve into the core electronic structure of the molecule, examining how the interplay between the electron-donating amino and methyl groups and the electron-withdrawing pyridine ring nitrogen dictates its properties. The narrative synthesizes theoretical principles with practical reactivity patterns, covering electrophilic and nucleophilic aromatic substitution, as well as reactions centered on the exocyclic amino group. Detailed, field-proven protocols for synthesis and characterization are provided, alongside an exploration of its role as a valuable building block in the development of novel therapeutics.[1] This document is structured to serve as an authoritative resource for professionals leveraging this scaffold in their research and development endeavors.
Introduction: The Aminopyridine Scaffold in Modern Chemistry
Aminopyridines represent a class of heterocyclic compounds that are foundational to numerous areas of chemical science, from materials to medicine.[2] Their unique structural architecture, which combines the aromaticity and coordinating ability of a pyridine ring with the nucleophilicity and hydrogen-bonding capacity of an amino group, makes them privileged scaffolds in drug design.[3][4] Molecules incorporating the aminopyridine core have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antibacterial, and kinase inhibitory effects.[3][5]
This compound (CAS 89943-02-2) is a specific isomer within this class, distinguished by the presence of two methyl groups on the pyridine ring. These substituents are not mere spectators; they profoundly influence the molecule's steric and electronic landscape. This guide will dissect the nuanced properties of this specific structure, providing a detailed framework for understanding and predicting its chemical behavior.
Caption: Structure and IUPAC numbering of this compound.
Core Electronic Properties
The reactivity of this compound is a direct consequence of its electronic architecture. The distribution of electron density is governed by a delicate balance of inductive and resonance effects from its three key structural components: the ring nitrogen, the amino group, and the two methyl groups.
-
Ring Nitrogen (Position 1): As a heteroatom, the nitrogen is more electronegative than carbon. It exerts a strong electron-withdrawing inductive effect (-I) across the sigma framework, which reduces the overall electron density of the ring, making it less reactive towards electrophiles than benzene.[6]
-
Amino Group (Position 3): The nitrogen atom of the amino group possesses a lone pair of electrons. This lone pair can be delocalized into the aromatic π-system, creating a powerful electron-donating resonance effect (+M). This effect significantly increases electron density at the positions ortho (C2, C4) and para (C6) to the amino group, strongly activating these positions for electrophilic attack.
-
Methyl Groups (Positions 2 and 5): The methyl groups are weakly electron-donating through an inductive effect (+I) and hyperconjugation. They provide a modest increase in electron density to the ring, further enhancing its reactivity compared to unsubstituted pyridine.
The net result is a highly polarized ring where the activating effects of the amino and methyl groups overcome the deactivating inductive effect of the ring nitrogen, leading to a system that is activated towards electrophilic substitution. Computational studies on simpler aminopyridines confirm that the amino group significantly modulates charge density, and Density Functional Theory (DFT) methods are highly effective for accurately modeling this distribution.[7]
Caption: Interplay of electronic effects on the pyridine ring.
Spectroscopic and Physical Data
The electronic environment of each atom is reflected in the molecule's spectroscopic data. While a full dataset for this specific molecule is not widely published, data for related structures allows for accurate predictions.
| Property | Value / Expected Range | Source |
| Molecular Formula | C₇H₁₀N₂ | [8] |
| Molecular Weight | 122.17 g/mol | [8] |
| CAS Number | 89943-02-2 | [1] |
| ¹H NMR | δ (ppm): Aromatic protons (C4-H, C6-H) expected ~6.5-7.5 ppm. NH₂ protons variable, ~3.5-5.0 ppm. Methyl protons ~2.2-2.5 ppm. | General Prediction |
| ¹³C NMR | δ (ppm): Carbons attached to N (C2, C6) expected >145 ppm. C3 (attached to NH₂) ~130-140 ppm. C4, C5 expected ~115-130 ppm. Methyl carbons ~15-20 ppm. | General Prediction |
| IR Spectroscopy | ν (cm⁻¹): N-H stretch (amine) ~3300-3500 cm⁻¹. C=N, C=C stretches (aromatic) ~1500-1650 cm⁻¹. C-N stretch ~1250-1350 cm⁻¹. | General Prediction |
Reactivity of the this compound Ring
Electrophilic Aromatic Substitution (EAS)
Pyridine itself is highly resistant to EAS, requiring harsh conditions and typically yielding substitution at the 3-position.[6][9] However, in this compound, the scenario is inverted. The powerful +M effect of the amino group at C3 is the dominant directing factor. It strongly activates the ortho (C2, C4) and para (C6) positions.
-
Position C2: Sterically hindered by the adjacent methyl group and the amino group.
-
Position C4: Activated by the C3-amino group and the C5-methyl group. This is a highly probable site for substitution.
-
Position C6: Activated by the C3-amino group. This is another probable site for substitution.
Between C4 and C6, the C4 position benefits from the additional weak activating effect of the C5-methyl group, making it the most electronically enriched and likely the most reactive site for electrophilic attack. The stability of the cationic intermediate (sigma complex or Wheland intermediate) formed during the reaction confirms this preference. Attack at C4 allows the positive charge to be delocalized onto the amino nitrogen, a highly stabilizing resonance structure that is not possible for attack at other positions.
Caption: General workflow for Electrophilic Aromatic Substitution (EAS).
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on pyridine rings typically occurs at the C2 and C4 positions, which are electron-deficient due to the influence of the ring nitrogen.[10][11] In this compound, these positions (C2, C4, and C6) are not functionalized with a suitable leaving group (like a halogen). Furthermore, the ring is electronically enriched by the donating groups, making it inherently unreactive towards nucleophiles. Therefore, SNAr is not a facile reaction for the parent molecule. The reaction would only become feasible if a good leaving group were first installed on the ring, for example, at the C4 or C6 position via an initial EAS reaction.
Reactivity of the Amino Group
The exocyclic amino group behaves as a typical, albeit slightly less basic, aromatic amine. Its lone pair is partially delocalized into the ring, which reduces its availability to act as a base or nucleophile compared to an alkylamine.
-
Basicity: The amino group can be protonated by acids, but it is a weaker base than the pyridine ring nitrogen. The pKa of the pyridinium ion is typically higher than that of the anilinium ion.
-
Nucleophilicity: The amino group can act as a nucleophile in various reactions:
-
Acylation: Reacts with acid chlorides or anhydrides to form amides.
-
Alkylation: Can undergo alkylation, though over-alkylation to secondary and tertiary amines is possible.[12]
-
Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures would form a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of functional groups (e.g., -OH, -CN, -halogens).
-
Cyclization: The amino group is often used as a key nucleophile in the synthesis of fused heterocyclic systems.[13]
-
Experimental Protocols
Protocol: Synthesis via Reduction of 2,5-Dimethyl-3-nitropyridine
This protocol describes a standard and reliable method for preparing this compound from its corresponding nitro precursor, which is commercially available.[1] The causality behind this choice is the high efficiency and functional group tolerance of catalytic hydrogenation.
Materials:
-
2,5-Dimethyl-3-nitropyridine
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or Methanol), reagent grade
-
Hydrogen gas (H₂) source
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Setup: In a suitable hydrogenation vessel, dissolve 1.0 equivalent of 2,5-Dimethyl-3-nitropyridine in a minimal amount of ethanol (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight relative to the substrate). Causality: Pd/C is an excellent catalyst for the reduction of aromatic nitro groups to amines; it is pyrophoric and must be handled with care, preferably under an inert atmosphere or wetted with solvent.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas (typically 3-4 bar or ~50 psi) and begin vigorous stirring or shaking at room temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with a small amount of ethanol to ensure complete recovery of the product. Causality: Celite prevents the fine catalyst particles from passing through the filter paper.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude this compound.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Protocol: ¹H NMR Characterization
This protocol ensures the acquisition of a high-quality spectrum for structural verification.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Causality: Deuterated solvents are used to avoid large solvent signals in the proton spectrum.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer.
-
Shimming & Tuning: Tune and shim the spectrometer on the sample to ensure a homogeneous magnetic field, which is critical for high resolution.
-
Parameter Setup: Set up a standard proton experiment. Key parameters include a 90° pulse angle, a relaxation delay (d1) of at least 2 seconds, and a sufficient number of scans (typically 8 or 16) to achieve a good signal-to-noise ratio.
-
Data Processing: After acquisition, apply Fourier transformation to the raw data (FID).
-
Analysis: Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). Integrate the peaks to determine the relative number of protons for each signal.
Applications in Drug Development
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] The aminopyridine scaffold is a cornerstone in medicinal chemistry, and this particular derivative offers a unique substitution pattern that can be exploited for generating molecular diversity. It has been specifically cited as a reagent in the synthesis of modulators for chemokine receptors CCR9 and CCR10, which are targets for inflammatory diseases.[1] The broader family of dimethylpyridine derivatives has been investigated for anti-inflammatory and chemopreventive properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[14] The strategic placement of its functional groups makes it an ideal starting point for building libraries of compounds for screening against various biological targets.[15]
Conclusion
This compound is a nuanced heterocyclic building block whose chemical personality is defined by a competitive interplay of electronic effects. The potent activating and directing influence of the C3-amino group dominates its reactivity profile, rendering the C4 and C6 positions highly susceptible to electrophilic attack. This predictable reactivity, combined with the versatility of the amino group itself, makes it a valuable and strategic tool for synthetic and medicinal chemists. A thorough understanding of the principles outlined in this guide is essential for any researcher aiming to effectively harness the potential of this important molecular scaffold.
References
- 1. This compound | 89943-02-2 [chemicalbook.com]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. labsolu.ca [labsolu.ca]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. BJOC - Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
Thermochemical stability of 2,5-Dimethylpyridin-3-amine
An In-Depth Technical Guide to the Thermochemical Stability of 2,5-Dimethylpyridin-3-amine
Authored by: A Senior Application Scientist
Introduction
This compound, a substituted pyridine derivative, is a molecule of interest in pharmaceutical and chemical synthesis.[1] Its structural features, including the aromatic pyridine ring and the amino group, suggest a degree of thermal stability, yet also point to potential decomposition pathways under thermal stress. A thorough understanding of its thermochemical stability is paramount for safe handling, storage, process development, and for ensuring the integrity of this compound in its applications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermochemical stability of this compound. We will delve into the theoretical considerations, present detailed experimental protocols, and discuss the interpretation of the resulting data.
Theoretical Considerations: Structural Insights into Thermal Stability
The thermochemical stability of this compound is intrinsically linked to its molecular structure. The pyridine ring, an aromatic heterocycle, is inherently stable due to electron delocalization. The methyl and amino substituents, however, can influence this stability. The amino group can act as a site for initiation of decomposition, particularly through oxidation or deamination reactions at elevated temperatures. The methyl groups, through hyperconjugation, may slightly alter the electron density of the ring, which in turn can affect its thermal degradation profile.
Potential decomposition pathways at elevated temperatures could involve:
-
Deamination: Loss of the amino group.
-
Ring opening: Cleavage of the pyridine ring.
-
Oxidation: If in the presence of an oxidizing atmosphere.
-
Polymerization: Self-reaction of the molecule at high temperatures.
Given the absence of specific decomposition data for this compound in publicly available safety data sheets[2], a systematic experimental evaluation is not just recommended, but essential.
Experimental Evaluation of Thermochemical Stability
The primary techniques for assessing the thermochemical stability of a solid compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5] These methods provide complementary information on mass changes and heat flow as a function of temperature. For a more in-depth analysis, coupling TGA with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) can identify the evolved gaseous decomposition products.[6][7]
Core Experimental Workflow
The following diagram illustrates a comprehensive workflow for the thermochemical characterization of this compound.
Caption: A comprehensive workflow for assessing the thermochemical stability of this compound.
Detailed Experimental Protocols
2.2.1. Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose by measuring its mass loss as a function of temperature.
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 500 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. Also, note the temperature at 5% mass loss (T5%) and the residual mass at the end of the experiment.
2.2.2. Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting, solid-solid transitions, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.[4][6]
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan. Crimp the pan with a lid. For safety, it is advisable to use a pinhole lid to allow for the release of any evolved gases during decomposition.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature below any expected transitions (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature that encompasses all expected thermal events, including decomposition as identified by TGA.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: Identify and characterize endothermic (melting, boiling) and exothermic (crystallization, decomposition) peaks. For the melting peak, determine the onset temperature, peak temperature, and the enthalpy of fusion (ΔHfus). For decomposition, note the onset temperature and the nature of the event (endothermic or exothermic).
Data Interpretation and Visualization
Summarized Data Presentation
The quantitative data obtained from TGA and DSC experiments should be summarized in a clear and concise table for easy comparison and reporting.
| Parameter | Method | Value | Units | Significance |
| Melting Point (Tonset) | DSC | TBD | °C | Purity indicator and upper limit for stable liquid phase |
| Enthalpy of Fusion (ΔHfus) | DSC | TBD | J/g | Energy required for melting |
| Decomposition Onset (Tonset) | TGA | TBD | °C | Temperature at which significant decomposition begins |
| Temperature at 5% Mass Loss (T5%) | TGA | TBD | °C | A common metric for thermal stability |
| Decomposition Onset | DSC | TBD | °C | Confirms the decomposition temperature from TGA |
| Decomposition Enthalpy (ΔHdecomp) | DSC | TBD | J/g | Energy released or absorbed during decomposition |
| Residual Mass | TGA | TBD | % | Indicates the amount of non-volatile residue |
TBD: To Be Determined experimentally.
Visualizing Potential Decomposition
The following diagram illustrates a simplified potential decomposition pathway for this compound under inert thermal stress. The actual products would need to be confirmed by evolved gas analysis.
Caption: A conceptual diagram of the thermal decomposition of this compound.
Safety and Handling Considerations
While specific data is lacking, the general hazards associated with aminopyridines should be considered.[8] These compounds can be toxic if swallowed, inhaled, or in contact with skin. Thermal decomposition may produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN). Therefore, all thermal analyses must be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
Conclusion
A comprehensive evaluation of the thermochemical stability of this compound is crucial for its safe and effective use. This guide has outlined a systematic approach utilizing standard thermal analysis techniques, namely TGA and DSC, to fill the existing knowledge gap. By following the detailed protocols and data interpretation frameworks presented, researchers can confidently characterize the thermal behavior of this compound. The insights gained from these studies will be invaluable for process optimization, risk assessment, and ensuring product quality and stability in the pharmaceutical and chemical industries.
References
- 1. This compound | 89943-02-2 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. azom.com [azom.com]
- 4. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 5. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 6. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals | MDPI [mdpi.com]
- 7. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
The Aminopyridine Scaffold: A Versatile Keel in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The aminopyridine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the diverse therapeutic applications of aminopyridine derivatives, moving beyond a mere cataloging of activities to delve into the underlying mechanisms of action and the causality behind their design and development. We will explore their well-established role as ion channel modulators, their rising prominence as potent kinase inhibitors, and their novel applications in targeting metabolic pathways. This document is intended to serve as a detailed resource for researchers actively engaged in drug discovery, offering insights into the strategic design, synthesis, and evaluation of aminopyridine-based therapeutics.
Introduction: The Enduring Significance of the Aminopyridine Core
Aminopyridines are a class of aromatic heterocyclic compounds characterized by a pyridine ring substituted with an amino group.[1] They exist as three primary isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[1] This simple scaffold has proven to be a fertile ground for the development of a wide array of pharmacologically active agents.[2] The unique electronic properties of the pyridine ring, combined with the hydrogen bonding capabilities of the amino group, allow for diverse interactions with various biological targets, including enzymes and receptors.[2]
The versatility of the aminopyridine core is underscored by the number of FDA-approved drugs that incorporate this moiety.[3][4] These drugs span a wide range of therapeutic areas, from neurodegenerative disorders to oncology, highlighting the scaffold's adaptability in addressing complex disease pathologies.[2][3] This guide will dissect the key biological activities that have cemented the aminopyridine scaffold as a critical tool in the drug discovery arsenal.
Aminopyridines as Modulators of Ion Channels: Restoring Neuronal Function
One of the most well-characterized biological activities of aminopyridines is their ability to block voltage-gated potassium (K+) channels.[2][5] This mechanism is particularly relevant in the context of neurodegenerative diseases characterized by demyelination, such as multiple sclerosis (MS).[6][7][8]
Mechanism of Action: Potassium Channel Blockade
In healthy myelinated axons, action potentials propagate efficiently. However, in demyelinated axons, the exposure of internodal K+ channels leads to a leakage of potassium ions, which can impede or block the conduction of nerve impulses.[9][10] Aminopyridines, particularly 4-aminopyridine (4-AP) and its derivatives, act by physically occluding the pore of these exposed K+ channels.[9][11][12] This blockade prolongs the duration of the action potential, allowing for more efficient propagation along the demyelinated axon and restoring a degree of neurological function.[8][9]
The interaction of 4-aminopyridine with the K+ channel is thought to occur from the intracellular side of the membrane, with the ionized form of the molecule being the active species.[12] The molecule enters the open channel and becomes trapped when the channel closes, leading to a use-dependent block.[12][13]
Caption: Mechanism of 4-Aminopyridine in Demyelinated Axons.
Therapeutic Applications in Neurology
The clinical utility of this mechanism is best exemplified by Dalfampridine (Ampyra®), an extended-release formulation of 4-aminopyridine.[5][14] It is an FDA-approved medication for improving walking in patients with multiple sclerosis.[7][11][14] Clinical trials have demonstrated that dalfampridine can improve walking speed in a subset of MS patients.[8]
Beyond MS, aminopyridines have been investigated for other neurological conditions, including Lambert-Eaton myasthenic syndrome (LEMS) and spinal cord injury, where they can enhance neuromuscular transmission.[5][8] Another derivative, Amifampridine (Firdapse®), is approved for the treatment of LEMS.[5]
Experimental Protocol: Assessing K+ Channel Blockade
A standard method to evaluate the efficacy of aminopyridine derivatives as K+ channel blockers is the whole-cell patch-clamp electrophysiology technique.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test aminopyridine compound on a specific voltage-gated potassium channel subtype (e.g., Kv1.1) expressed in a suitable cell line (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with the plasmid DNA encoding the desired Kv channel alpha subunit.
-
Electrophysiological Recording:
-
Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Apply a voltage-clamp protocol to elicit K+ currents. A typical protocol involves holding the cell at a negative membrane potential (e.g., -80 mV) and then stepping to a series of depolarizing potentials (e.g., from -60 mV to +60 mV).
-
-
Compound Application:
-
Record baseline K+ currents.
-
Perfuse the cell with increasing concentrations of the test aminopyridine compound.
-
Record the steady-state K+ currents at each concentration.
-
-
Data Analysis:
-
Measure the peak outward K+ current at a specific depolarizing voltage for each compound concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the compound concentration and fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value.
-
Aminopyridines as Kinase Inhibitors: A New Frontier in Oncology and Inflammation
In recent years, the aminopyridine scaffold has gained significant attention as a versatile framework for the design of potent and selective kinase inhibitors.[15] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[15][16]
Mechanism of Action: Targeting the ATP-Binding Site
Many aminopyridine-based kinase inhibitors function as ATP-competitive inhibitors.[15] They are designed to mimic the purine scaffold of ATP and bind to the ATP-binding pocket of the target kinase. The aminopyridine core often forms key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.[17] By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the aberrant signaling pathway.
Caption: ATP-Competitive Inhibition of Kinases by Aminopyridines.
Therapeutic Applications in Oncology
A prominent example of an aminopyridine-based kinase inhibitor is Crizotinib (Xalkori®), an FDA-approved drug for the treatment of non-small cell lung cancer (NSCLC) that harbors specific genetic alterations (ALK or ROS1 rearrangements).[2] Crizotinib is a potent inhibitor of the ALK, ROS1, and MET tyrosine kinases.[2]
Numerous other aminopyridine derivatives are in various stages of preclinical and clinical development for a range of cancers. For instance, derivatives have been designed to target cyclin-dependent kinases (CDKs), such as CDK8 in colorectal cancer and CDK4/6 in breast cancer.[17][18] Additionally, aminopyrimidine derivatives, which are structurally related, have shown promise as inhibitors of various protein kinases, including EGFR, c-KIT, and VEGFR.[15][19]
Experimental Protocol: Kinase Inhibition Assay
A common in vitro method to assess the inhibitory activity of aminopyridine compounds against a specific kinase is a biochemical kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Objective: To determine the IC50 of a test aminopyridine compound against a target kinase.
Methodology:
-
Reagents:
-
Recombinant active kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-allophycocyanin (APC) conjugate (acceptor)
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and the biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the europium-labeled antibody and the streptavidin-APC conjugate.
-
Incubate to allow for binding.
-
-
Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
The ratio is proportional to the amount of phosphorylated substrate.
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Emerging Applications: Targeting Metabolic Pathways and Beyond
The versatility of the aminopyridine scaffold extends beyond ion channels and kinases. Recent research has uncovered novel applications in targeting metabolic pathways, particularly in the context of cancer.
Targeting Metabolic Vulnerabilities in Cancer
Metastatic cancer cells often exhibit unique metabolic adaptations to support their growth and survival.[20][21] One such adaptation involves the pentose phosphate pathway (PPP), and a key enzyme in this pathway is phosphogluconate dehydrogenase (PGD). A novel aminopyridine compound, 6-aminopicolamine (6AP), has been identified as a potent and selective inhibitor of PGD in metastatic pancreatic cancer.[20] 6AP acts as a prodrug that is converted to an active metabolite intracellularly, which then inhibits PGD.[20] This targeted inhibition of a key metabolic enzyme represents a promising new therapeutic strategy.
Other Biological Activities
Aminopyridine derivatives have also been explored for a variety of other biological activities, including:
-
Antibacterial agents: Certain 2-aminopyridine derivatives have demonstrated antibacterial activity.[22][23]
-
Anti-inflammatory agents: By inhibiting kinases involved in inflammatory signaling, such as JNK, aminopyridines have potential as anti-inflammatory drugs.[16]
-
BACE1 inhibitors: The aminopyridine motif has been investigated as a potential scaffold for the development of BACE1 inhibitors for the treatment of Alzheimer's disease.[24]
Data Summary: A Comparative Overview
| Compound/Drug | Scaffold | Primary Biological Target(s) | Therapeutic Area | FDA Approved |
| Dalfampridine (Ampyra®) | 4-Aminopyridine | Voltage-gated K+ channels | Multiple Sclerosis | Yes[14] |
| Amifampridine (Firdapse®) | 3,4-Diaminopyridine | Voltage-gated K+ channels | Lambert-Eaton Myasthenic Syndrome | Yes[5] |
| Crizotinib (Xalkori®) | 2-Aminopyridine | ALK, ROS1, MET kinases | Non-Small Cell Lung Cancer | Yes[2] |
| Ribociclib (Kisqali®) | Aminopyrimidine | CDK4, CDK6 | Breast Cancer | Yes[18] |
| 6-Aminopicolamine (6AP) | 6-Aminopyridine | Phosphogluconate Dehydrogenase (PGD) | Pancreatic Cancer (preclinical) | No[20] |
Conclusion and Future Directions
The aminopyridine scaffold has proven to be an exceptionally fruitful starting point for the design of novel therapeutics. Its ability to engage with a diverse range of biological targets, from ion channels to kinases and metabolic enzymes, underscores its privileged status in medicinal chemistry. The successful development of several FDA-approved drugs containing this core structure is a testament to its therapeutic potential.
Future research in this area will likely focus on several key aspects:
-
Improving Selectivity: A major challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects. The design of next-generation aminopyridine inhibitors will focus on exploiting subtle differences in the ATP-binding sites of various kinases.
-
Exploring New Targets: The discovery of 6AP as a PGD inhibitor opens up new avenues for targeting metabolic vulnerabilities in cancer and other diseases. Further exploration of the aminopyridine chemical space may reveal inhibitors of other novel targets.
-
Novel Synthetic Methodologies: The development of more efficient and versatile synthetic methods for preparing substituted aminopyridines will be crucial for expanding the chemical diversity of compound libraries and facilitating structure-activity relationship studies.[22][25]
References
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 10. neurology.org [neurology.org]
- 11. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 12. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 16. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. FDA approves Novartis's CDK4/6 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aminopyridine analogs selectively target metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Aminopyridine analogs selectively target metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying 2,5-Dimethylpyridin-3-amine for Pharmaceutical Research
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement, verification, and application of 2,5-Dimethylpyridin-3-amine (CAS No. 89943-02-2). As a pivotal building block in medicinal chemistry, particularly for kinase inhibitors, the integrity of this starting material is paramount to the success of a research campaign. This document outlines best practices for supplier selection, incoming quality control, and safe handling, grounded in established scientific principles.
Chemical Identity and Significance
This compound, with the molecular formula C₇H₁₀N₂, is a substituted pyridine derivative. Its structure features an amine group positioned between two methyl groups on the pyridine ring, making it a valuable intermediate in the synthesis of complex heterocyclic molecules.[1] This unique arrangement of functional groups allows it to serve as a key pharmacophore or a structural scaffold in the development of biologically active compounds, including pharmaceuticals.[2][3]
Chemical Properties:
-
Molecular Formula: C₇H₁₀N₂[1]
-
Molecular Weight: 122.17 g/mol [1]
-
Synonyms: 3-Amino-2,5-dimethylpyridine[1]
Its primary utility in drug discovery lies in its role as a precursor for creating larger molecules with specific therapeutic activities. For instance, it is a reagent used in synthesizing modulators for chemokine receptors like CCR9 and CCR10 and serves as a foundational element for various kinase inhibitors.[4][6][7]
Supplier Selection and Qualification
The reliability of experimental data begins with the quality of the starting materials. For a critical reagent like this compound, sourcing from a reputable supplier is a non-negotiable first step. Researchers must prioritize suppliers who provide comprehensive analytical documentation and demonstrate consistency across batches. All products should be explicitly intended for research and development purposes only.[8][9]
Key Supplier Evaluation Criteria:
-
Purity Specification: The supplier must clearly state the purity of the compound, typically determined by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For most research applications, a purity of ≥97% is recommended.
-
Certificate of Analysis (CoA): A batch-specific CoA is essential. This document provides empirical evidence of the compound's identity and purity. A robust CoA should include results from multiple analytical techniques, such as ¹H NMR, LC-MS, and HPLC, confirming that the material meets the specified standards.[10][11]
-
Transparency and Traceability: Reputable suppliers maintain clear documentation, allowing for traceability from the final product back to the starting materials.
Below is a comparative table of representative suppliers offering this compound for research applications.
| Supplier | CAS Number | Stated Purity | Notes |
| Apollo Scientific | 89943-02-2 | 98% | Provides MDL number for cross-referencing.[5] |
| ChemicalBook | 89943-02-2 | Varies by Lister | Aggregates multiple suppliers, including PharmaBlock Sciences.[4] |
| LabSolutions | 89943-02-2 | 97% | Lists multiple synonyms and identifiers.[1] |
| AKSci | 2377031-75-7 | Not specified | Offers the hydrochloride salt form.[8] |
| Biosynth | 89943-02-2 | Not specified | Offers a deuterated version (d2) for specialized testing.[12] |
Note: This table is for illustrative purposes. Availability and specifications are subject to change and should be verified directly with the supplier.
Incoming Quality Control: A Self-Validating Protocol
Upon receipt of any new chemical, an in-house verification process is a critical step to ensure its identity and purity, thereby safeguarding the integrity of subsequent experiments. This protocol serves as a self-validating system to mitigate the risk of using substandard materials.
Step-by-Step QC Workflow:
-
Documentation Review: Cross-reference the supplier's CoA with the information on the product label. Ensure the CAS number, batch number, and chemical name match.
-
Visual Inspection: Examine the material for homogeneity. It should be a consistent solid, free of discoloration or foreign particulates.
-
Solubility Test: Test the solubility of a small sample in a common laboratory solvent (e.g., DMSO, Methanol). The solubility characteristics should align with known properties of the compound.
-
Identity Confirmation (¹H NMR): Prepare a sample and acquire a Proton Nuclear Magnetic Resonance (¹H NMR) spectrum. The resulting spectrum should be compared against a reference spectrum or theoretical chemical shifts. Key signals to verify for this compound include:
-
Two distinct signals for the aromatic protons on the pyridine ring.
-
Two distinct signals for the two methyl groups.
-
A signal corresponding to the amine (-NH₂) protons.
-
-
Purity Assessment (HPLC): Analyze the sample using HPLC with a suitable column and mobile phase. The resulting chromatogram should show a single major peak, with the area of this peak representing the purity of the compound (e.g., >97%).
The following diagram illustrates this essential workflow.
Caption: Workflow for incoming quality control of research chemicals.
Safe Handling and Storage
Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring laboratory safety.[13] Always consult the supplier's Safety Data Sheet (SDS) before handling.[14][15][16]
-
Handling: Wear suitable protective clothing, including gloves and eye protection, when handling this compound.[13] Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[13][14]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[13][14] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[14]
-
Disposal: Dispose of unused material and its container in accordance with local, regional, and national regulations.[13][15]
Application in Kinase Inhibitor Synthesis
Substituted pyridines are a cornerstone in the design of kinase inhibitors due to their ability to form key hydrogen bonds within the ATP-binding site of kinases.[3] this compound serves as a versatile starting material for building more complex molecules that target these enzymes. The pyridyl-amine scaffold is a key pharmacophore in several FDA-approved kinase inhibitors, such as Imatinib.[6][7]
Research has demonstrated the synthesis of novel kinase inhibitors by modifying this core structure.[6][7] The general synthetic logic involves using the amine group of this compound to couple with other molecular fragments, building out a structure designed to fit into the target kinase's active site.
The diagram below conceptualizes the role of this compound as a foundational building block in a multi-step synthesis.
Caption: Conceptual role of this compound in a synthetic pathway.
By carefully selecting suppliers, rigorously qualifying incoming materials, and applying sound chemical principles, researchers can confidently utilize this compound to advance the development of novel therapeutics.
References
- 1. labsolu.ca [labsolu.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 89943-02-2 [chemicalbook.com]
- 5. 89943-02-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2377031-75-7 this compound hydrochloride AKSci 9430FQ [aksci.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 2377031-75-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 2,5-Dimethyl-3-pyridinamine-d2 | 89943-02-2 | PDA94302 [biosynth.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,5-Dimethylpyridin-3-amine
Introduction: The Significance of the Aminopyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives are integral to a multitude of FDA-approved drugs.[1] Among these, aminopyridines represent a particularly valuable class of compounds, serving as key intermediates and pharmacophores in the development of novel therapeutics.[2] Their unique electronic properties and ability to form crucial hydrogen bonds allow them to interact with a wide range of biological targets.[2] 2,5-Dimethylpyridin-3-amine, in particular, is a versatile building block used in the synthesis of advanced pharmaceutical agents, including modulators of chemokine receptors like CCR9 and CCR10, which are implicated in inflammatory diseases and cancer.[3] This guide provides a comprehensive overview and detailed protocols for the reliable synthesis of this compound from readily available precursors, designed for researchers and scientists in the field of drug development.
Synthetic Strategy: A Two-Step Approach from 2,5-Lutidine
The most direct and efficient synthetic route to this compound commences with the commercially available starting material, 2,5-lutidine (2,5-dimethylpyridine). The synthesis is strategically divided into two key transformations:
-
Nitration: Introduction of a nitro group at the 3-position of the pyridine ring of 2,5-lutidine to yield the intermediate, 2,5-dimethyl-3-nitropyridine.
-
Reduction: Subsequent reduction of the nitro group to an amine, affording the final product, this compound.
This two-step sequence is a classic and robust method for the preparation of aminopyridines from their corresponding alkylpyridine precursors.
References
Established Synthetic Pathways for 2,5-Dimethylpyridin-3-amine: Application Notes and Protocols
Introduction
2,5-Dimethylpyridin-3-amine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmacologically active molecules and advanced materials. Its structural motif is of significant interest to researchers in drug discovery and development. This document provides a detailed guide to the established synthetic pathways for the preparation of this compound, offering in-depth technical insights and step-by-step protocols suitable for laboratory and process chemistry applications. The methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways. The most common and practical routes commence from readily available starting materials such as 2,5-lutidine or its corresponding nicotinic acid derivative. The choice of a particular pathway may depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The primary synthetic strategies explored in this guide are:
-
Multi-step Synthesis from 2,5-Lutidine: This is a classical and widely applicable approach that involves the regioselective functionalization of the pyridine ring.
-
Rearrangement Reactions of 2,5-Dimethylnicotinic Acid Derivatives: The Hofmann and Curtius rearrangements offer alternative routes from a carboxylic acid precursor, providing a pathway with a different set of intermediates and reaction conditions.
Pathway 1: Multi-step Synthesis from 2,5-Lutidine
This pathway is a robust and logical approach that leverages the commercial availability of 2,5-lutidine. The synthesis proceeds in two key stages: the nitration of the pyridine ring, followed by the reduction of the introduced nitro group to the desired amine.
Step 1: Nitration of 2,5-Lutidine to 2,5-Dimethyl-3-nitropyridine
The introduction of a nitro group onto the pyridine ring is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The electron-donating nature of the two methyl groups on the pyridine ring in 2,5-lutidine activates the ring towards electrophilic substitution. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a potent nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Reaction Temperature: The reaction is typically carried out at elevated temperatures to overcome the inherent lower reactivity of the pyridine ring towards electrophilic substitution compared to benzene. However, the temperature must be carefully controlled to prevent over-nitration or side reactions.
-
Regioselectivity: The directing effects of the two methyl groups and the nitrogen atom of the pyridine ring influence the position of nitration. The 3-position is sterically accessible and electronically favored for electrophilic attack in 2,5-lutidine.
Experimental Protocol: Nitration of 2,5-Lutidine
| Reagent/Parameter | Quantity/Value | Notes |
| 2,5-Lutidine | 10.7 g (0.1 mol) | Starting material |
| Concentrated Sulfuric Acid (98%) | 50 mL | Solvent and catalyst |
| Concentrated Nitric Acid (70%) | 15 mL | Nitrating agent |
| Reaction Temperature | 80-90 °C | Maintain with a heating mantle and thermocouple |
| Reaction Time | 4-6 hours | Monitor by TLC or GC-MS |
| Work-up | Ice-water, NaOH solution | Neutralization and product isolation |
Step-by-Step Methodology:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL) and cool the flask in an ice bath.
-
Slowly add 2,5-lutidine (10.7 g, 0.1 mol) to the cold sulfuric acid with continuous stirring.
-
Once the addition is complete, slowly add concentrated nitric acid (15 mL) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition of nitric acid, remove the ice bath and slowly heat the reaction mixture to 80-90 °C.
-
Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a cold 40% aqueous sodium hydroxide solution until the pH is approximately 8-9.
-
The crude 2,5-dimethyl-3-nitropyridine will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Step 2: Reduction of 2,5-Dimethyl-3-nitropyridine to this compound
The reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation and metal-acid reductions being the most common.
Causality of Experimental Choices:
-
Catalytic Hydrogenation: This method utilizes a catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas. It is a clean and efficient method, often providing high yields of the desired amine. The reaction is heterogeneous, simplifying the work-up procedure as the catalyst can be removed by filtration.[1]
-
Metal-Acid Reduction: A combination of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl) is a classic method for nitro group reduction. This method is robust and often used when catalytic hydrogenation is not feasible.[1]
Experimental Protocol: Reduction of 2,5-Dimethyl-3-nitropyridine
| Reagent/Parameter | Quantity/Value (Catalytic Hydrogenation) | Quantity/Value (Metal-Acid Reduction) | Notes |
| 2,5-Dimethyl-3-nitropyridine | 15.2 g (0.1 mol) | 15.2 g (0.1 mol) | Starting material |
| Palladium on Carbon (10%) | 1.5 g | - | Catalyst |
| Ethanol | 200 mL | - | Solvent |
| Hydrogen Gas | 1 atm (balloon) or 50 psi (Parr shaker) | - | Reducing agent |
| Tin (II) Chloride Dihydrate | 67.7 g (0.3 mol) | - | Reducing agent |
| Concentrated Hydrochloric Acid | 100 mL | - | Acidic medium |
| Reaction Temperature | Room Temperature | 80-90 °C | |
| Reaction Time | 4-8 hours | 2-4 hours | Monitor by TLC |
| Work-up | Filtration, Evaporation | Neutralization, Extraction | Product isolation |
Step-by-Step Methodology (Catalytic Hydrogenation):
-
To a hydrogenation vessel (e.g., a Parr shaker bottle), add 2,5-dimethyl-3-nitropyridine (15.2 g, 0.1 mol) and 10% palladium on carbon (1.5 g).
-
Add ethanol (200 mL) as the solvent.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Stir the mixture vigorously at room temperature for 4-8 hours, or until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by recrystallization.
Workflow for Pathway 1
Caption: Synthetic workflow for this compound from 2,5-lutidine.
Pathway 2: Rearrangement Reactions from 2,5-Dimethylnicotinic Acid
An alternative synthetic strategy involves the use of rearrangement reactions, such as the Hofmann or Curtius rearrangement, starting from 2,5-dimethylnicotinic acid. These reactions are particularly useful for converting a carboxylic acid derivative into a primary amine with the loss of one carbon atom.
Precursor Synthesis: 2,5-Dimethylnicotinic Acid
2,5-Dimethylnicotinic acid can be prepared from 2,5-lutidine by oxidation of one of the methyl groups.
Route 2a: Hofmann Rearrangement of 2,5-Dimethylnicotinamide
The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[2][3][4][5][6] The key intermediate is an isocyanate, which is then hydrolyzed to the amine.
Experimental Protocol: Hofmann Rearrangement
Step 1: Amide Formation
-
Convert 2,5-dimethylnicotinic acid to its acid chloride using thionyl chloride or oxalyl chloride.
-
React the acid chloride with concentrated aqueous ammonia to form 2,5-dimethylnicotinamide.
Step 2: Hofmann Rearrangement
| Reagent/Parameter | Quantity/Value | Notes |
| 2,5-Dimethylnicotinamide | 15.0 g (0.1 mol) | Starting material |
| Sodium Hypobromite (in situ from Br₂ and NaOH) | 0.11 mol | Rearranging agent |
| Sodium Hydroxide | 0.4 mol | Base |
| Reaction Temperature | 50-70 °C | |
| Reaction Time | 1-2 hours | |
| Work-up | Extraction | Product isolation |
Step-by-Step Methodology:
-
Prepare a solution of sodium hypobromite by slowly adding bromine (17.6 g, 0.11 mol) to a cold solution of sodium hydroxide (16 g, 0.4 mol) in water (100 mL).
-
In a separate flask, dissolve 2,5-dimethylnicotinamide (15.0 g, 0.1 mol) in a minimal amount of cold water.
-
Slowly add the amide solution to the cold sodium hypobromite solution with stirring.
-
Gradually heat the reaction mixture to 50-70 °C and maintain this temperature for 1-2 hours.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or recrystallization.
Route 2b: Curtius Rearrangement of 2,5-Dimethylnicotinoyl Azide
The Curtius rearrangement is another powerful method for converting a carboxylic acid to a primary amine via an acyl azide and an isocyanate intermediate.[7][8][9][10][11]
Experimental Protocol: Curtius Rearrangement
Step 1: Acyl Azide Formation
-
Convert 2,5-dimethylnicotinic acid to its acid chloride.
-
React the acid chloride with sodium azide in a suitable solvent (e.g., acetone) to form 2,5-dimethylnicotinoyl azide. Caution: Acyl azides can be explosive and should be handled with care.
Step 2: Curtius Rearrangement
| Reagent/Parameter | Quantity/Value | Notes |
| 2,5-Dimethylnicotinoyl Azide | 17.6 g (0.1 mol) | Starting material |
| Inert Solvent (e.g., Toluene) | 150 mL | |
| Reaction Temperature | 80-100 °C | Reflux |
| Reaction Time | 1-3 hours | |
| Hydrolysis | Dilute HCl | To form the amine |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the crude 2,5-dimethylnicotinoyl azide (0.1 mol) in an inert solvent like toluene (150 mL).
-
Heat the solution to reflux (80-100 °C). The rearrangement will occur with the evolution of nitrogen gas.
-
After the evolution of gas ceases (typically 1-3 hours), the isocyanate has formed.
-
Cool the reaction mixture and add dilute hydrochloric acid (e.g., 3M HCl, 100 mL).
-
Heat the two-phase mixture to reflux with vigorous stirring to hydrolyze the isocyanate to the amine.
-
After hydrolysis is complete, cool the mixture and separate the aqueous layer.
-
Make the aqueous layer basic with a sodium hydroxide solution and extract the product with an organic solvent.
-
Dry the organic extracts, remove the solvent, and purify the product as described previously.
Workflow for Pathway 2
Caption: Alternative synthetic workflows for this compound via rearrangement reactions.
Conclusion
The synthesis of this compound can be reliably achieved through well-established synthetic methodologies. The choice between the multi-step synthesis from 2,5-lutidine and the rearrangement-based pathways will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. The protocols provided in this application note are designed to be a comprehensive guide for the successful synthesis of this valuable chemical intermediate. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hoffmann reaction | PPTX [slideshare.net]
- 4. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Hofmann Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Curtius Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Use of 2,5-Dimethylpyridin-3-amine as a Pharmaceutical Intermediate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2,5-Dimethylpyridin-3-amine as a versatile pharmaceutical intermediate. The focus is on its application in the synthesis of bioactive molecules, particularly in the construction of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines, which are prominent scaffolds in medicinal chemistry. These application notes delve into the rationale behind its use, detailed reaction protocols, analytical quality control methods, and essential safety considerations.
Introduction: The Strategic Value of this compound
This compound, a substituted aminopyridine, serves as a critical building block in the synthesis of complex pharmaceutical agents. Its inherent chemical functionalities—a nucleophilic amino group and a pyridine ring—render it an ideal precursor for constructing various heterocyclic frameworks. The strategic placement of the methyl groups at the 2- and 5-positions influences the electronic properties and steric environment of the pyridine ring, which can be leveraged to control reaction regioselectivity and modulate the physicochemical properties of the final drug molecule.
One of the most significant applications of this intermediate is in the synthesis of pyrazolo[1,5-a]pyrimidines. This scaffold is a key component of several investigational drugs, including corticotropin-releasing factor 1 (CRF-1) receptor antagonists, which are being explored for the treatment of stress-related disorders such as anxiety and depression.[1][2][3] The pyrazolo[1,5-a]pyrimidine core is assembled through a condensation reaction between an aminopyridine, like this compound, and a β-ketoester, followed by cyclization.
dot graph "chemical_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [style=invis];
} . Caption: Chemical structure of this compound.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of this compound is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂ | [4] |
| Molecular Weight | 122.17 g/mol | [4] |
| CAS Number | 89943-02-2 | [4] |
| Appearance | Off-white to pale beige solid | |
| Purity | ≥97% | [4] |
Safety and Handling:
This compound should be handled with care in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds
The reaction of this compound with β-dicarbonyl compounds, particularly β-ketoesters, is a cornerstone of its utility in pharmaceutical synthesis. This reaction proceeds via a multi-step mechanism involving condensation and intramolecular cyclization to yield the pyrazolo[1,5-a]pyrimidine core.
dot graph "workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Rationale for Reagent Selection and Reaction Conditions
The choice of the β-ketoester is critical as it dictates the substitution pattern on the resulting pyrazolo[1,5-a]pyrimidine ring. For instance, the use of ethyl 2,4-dioxovalerate will introduce a methyl group and an ethoxycarbonyl group at specific positions. The reaction is typically carried out in a high-boiling point solvent such as acetic acid, which also acts as a catalyst for the initial condensation step. Heating is necessary to drive the reaction to completion and facilitate the cyclization process.
Detailed Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol is a representative example of the synthesis of a pyrazolo[1,5-a]pyrimidine, a core structure in many CRF-1 receptor antagonists.
Materials:
-
This compound
-
Ethyl 2,4-dioxovalerate (or a similar β-ketoester)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware
-
Heating mantle and stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, add the β-ketoester (e.g., ethyl 2,4-dioxovalerate, 1.1 eq) dropwise at room temperature.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The disappearance of the starting materials and the appearance of a new product spot indicate the reaction is proceeding.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Analytical Quality Control
Ensuring the purity and identity of this compound and its synthetic products is crucial for reproducible results and for meeting regulatory standards in drug development.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be employed to determine the purity of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Ammonium acetate buffer; B: Acetonitrile (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method can be adapted for monitoring reaction progress and for the final purity analysis of the synthesized pyrazolo[1,5-a]pyrimidine derivatives.[5]
Structural Elucidation by Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the methyl groups.[6] For the synthesized pyrazolo[1,5-a]pyrimidine, new aromatic signals and shifts in the existing signals will confirm the formation of the fused ring system.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. For this compound, characteristic N-H stretching vibrations of the primary amine will be present. In the product, the disappearance of these peaks and the appearance of new peaks corresponding to the pyrimidine ring will be observed.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound, confirming the expected product has been formed.
Broader Applications and Future Directions
While the synthesis of pyrazolo[1,5-a]pyrimidines is a primary application, this compound is also a valuable intermediate for other heterocyclic systems. Its derivatives have been investigated for a range of biological activities. For example, it is a known reagent in the synthesis of CCR9 and CCR10 modulators, which have potential applications in inflammatory diseases.[7] The versatility of this intermediate ensures its continued importance in the discovery and development of new therapeutic agents.
dot graph "applications" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: Key pharmaceutical applications of this compound.
Conclusion
This compound is a strategically important and versatile intermediate in pharmaceutical synthesis. Its ability to readily form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines makes it an invaluable tool for medicinal chemists. By following the detailed protocols and analytical methods outlined in these application notes, researchers can confidently and efficiently utilize this compound in their drug discovery and development programs.
References
- 1. Design and synthesis of 3-(2-pyridyl)pyrazolo[1,5-a]pyrimidines as potent CRF1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine CRF-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 2,5-Dimethylpyridine(589-93-5) 1H NMR spectrum [chemicalbook.com]
- 7. This compound | 89943-02-2 [chemicalbook.com]
Application Notes: Synthesis of Novel CCR9 Modulators Utilizing 2,5-Dimethylpyridin-3-amine
Introduction: CCR9 as a Therapeutic Target in Inflammatory Disease and Oncology
The C-C chemokine receptor 9 (CCR9) and its exclusive ligand, CCL25, form a critical signaling axis that primarily governs the migration of leukocytes to the gastrointestinal tract.[1] This tissue-specific homing mechanism is essential for normal immune surveillance but becomes dysregulated in chronic inflammatory conditions.[2] In diseases such as Inflammatory Bowel Disease (IBD), including Crohn's disease and ulcerative colitis, the overexpression of CCL25 in the intestinal epithelium leads to an excessive recruitment of CCR9-expressing T cells, perpetuating a cycle of inflammation and tissue damage.[3][4][5][6] Consequently, antagonizing the CCR9 receptor to block this leukocyte infiltration represents a highly targeted and promising therapeutic strategy.[7][8]
Beyond inflammatory diseases, the CCR9/CCL25 axis has been implicated in the progression of various cancers, including lung, prostate, and salivary adenoid cystic carcinoma.[9][10][11] In these contexts, CCR9 signaling promotes tumor cell proliferation, migration, and resistance to apoptosis, often through the activation of downstream pathways like PI3K/Akt.[9][10][11][12][13] This dual role in both inflammation and oncology underscores the significant therapeutic potential of developing potent and selective CCR9 modulators.
Mechanism of Action: CCR9 Signaling
CCR9 is a G protein-coupled receptor (GPCR). Upon binding of its ligand CCL25, CCR9 undergoes a conformational change that activates intracellular heterotrimeric G proteins. This activation initiates a cascade of downstream signaling events, most notably through the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[9][10][13] This pathway is crucial for cell survival, proliferation, and migration. Activation of PI3K/Akt by the CCR9/CCL25 axis has been shown to upregulate anti-apoptotic proteins and contribute to chemoresistance in cancer cells.[10][13] Modulators that block this initial receptor-ligand interaction can therefore prevent the activation of these pro-survival and pro-inflammatory pathways.
The Pyridine Scaffold in CCR9 Modulator Design
The pyridine ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs due to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability.[14][15][16][17] The nitrogen atom in the ring acts as a hydrogen bond acceptor, which can facilitate crucial interactions with target receptors, enhancing binding affinity and selectivity.[15]
Several potent CCR9 antagonists, including the clinical candidate Vercirnon (GSK-1605786), incorporate a pyridine or related azaheterocyclic core, highlighting the utility of this scaffold for targeting the receptor.[18][19][20] These structures leverage the pyridine ring to orient other functional groups correctly within the receptor's binding pocket.
2,5-Dimethylpyridin-3-amine: A Key Synthetic Precursor
This compound serves as an excellent starting material for the synthesis of novel CCR9 modulators. Its utility stems from several key structural features:
-
Nucleophilic Handle: The primary amine at the C3 position is a versatile nucleophile, readily participating in reactions like acylation, sulfonylation, and palladium-catalyzed cross-coupling, allowing for the straightforward introduction of diverse chemical moieties.[21][22][23]
-
Structural Rigidity: The pyridine core provides a rigid framework to build upon, reducing the entropic penalty of binding to the target receptor.
-
Modulation of Physicochemical Properties: The two methyl groups at the C2 and C5 positions influence the molecule's electronics and lipophilicity. They can also provide steric hindrance that may enhance selectivity or block unwanted metabolic pathways, improving the compound's pharmacokinetic profile.
Representative Protocol: Synthesis of a Novel Pyridine-Based CCR9 Modulator
This section outlines a representative, two-step synthetic workflow to construct a novel CCR9 modulator library starting from this compound. The strategy involves an initial sulfonylation to install a key pharmacophore element, followed by a palladium-catalyzed cross-coupling reaction to introduce further diversity.
Protocol 4.1: Step 1 - N-Sulfonylation of this compound
Objective: To synthesize N-(2,5-dimethylpyridin-3-yl)arylsulfonamides. The sulfonamide moiety is a critical pharmacophore in many receptor antagonists and serves as an excellent bioisostere for an amide bond.[24][25]
Materials:
-
This compound (1.0 equiv)
-
Substituted arylsulfonyl chloride (e.g., 4-tert-butylbenzenesulfonyl chloride) (1.1 equiv)
-
Anhydrous Pyridine or Triethylamine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0 equiv) dropwise. Causality Note: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation.
-
Sulfonyl Chloride Addition: Dissolve the arylsulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes. Maintaining the temperature at 0 °C is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes excess unreacted sulfonyl chloride and any remaining HCl-pyridine salt.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure sulfonamide intermediate.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 4.2: Step 2 - Buchwald-Hartwig Amination
Objective: To couple the sulfonamide intermediate with an aryl halide to construct the final biaryl modulator. This palladium-catalyzed cross-coupling is a powerful method for forming C-N bonds.[26][27][28][29][30]
Materials:
-
N-(2,5-dimethylpyridin-3-yl)arylsulfonamide (from Step 1) (1.0 equiv)
-
Aryl bromide or iodide (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)) (1.5-2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the sulfonamide intermediate (1.0 equiv), aryl halide (1.2 equiv), base (e.g., Cs₂CO₃, 1.5 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 5 mol%), and ligand (e.g., Xantphos, 10 mol%) to an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Causality Note: The palladium catalyst, in conjunction with the phosphine ligand, facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the new C-N bond. The base is critical for deprotonating the amine and regenerating the active catalyst.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the final CCR9 modulator.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation and Biological Evaluation
Structure-Activity Relationship (SAR) Data
Once a series of analogs is synthesized by varying the arylsulfonyl chloride (R¹) and aryl halide (R²) groups, their biological activity can be determined. The data can be summarized to establish a preliminary SAR, guiding further optimization.
| Compound ID | R¹ Group | R² Group | CCR9 Chemotaxis IC₅₀ (nM) [a] |
| MOD-01 | 4-tert-Butyl | 4-Fluorophenyl | 75 |
| MOD-02 | 4-tert-Butyl | 3-Methoxyphenyl | 150 |
| MOD-03 | 4-Trifluoromethyl | 4-Fluorophenyl | 45 |
| MOD-04 | 4-Trifluoromethyl | 3-Methoxyphenyl | 98 |
| Vercirnon | (Reference) | (Reference) | 3.4[31] |
Protocol 5.2: In Vitro CCR9 Chemotaxis Assay
Objective: To determine the functional antagonist activity of synthesized compounds by measuring their ability to inhibit CCL25-induced migration of CCR9-expressing cells.[8][32][33]
Materials:
-
CCR9-expressing cell line (e.g., MOLT-4 T-lymphoblastoid cells)
-
Recombinant human CCL25
-
Synthesized test compounds dissolved in DMSO
-
Assay medium (e.g., RPMI + 0.5% BSA)
-
Chemotaxis multi-well plates (e.g., Transwell® plates with 5 µm pore size)
-
Plate reader or flow cytometer for cell quantification
Procedure:
-
Cell Preparation: Culture MOLT-4 cells to a density of 1-2 x 10⁶ cells/mL. Harvest and resuspend in assay medium.
-
Plate Setup (Bottom Wells): In the bottom wells of the chemotaxis plate, add assay medium containing a pre-determined optimal concentration of CCL25 (e.g., 50-100 ng/mL). For control wells, add assay medium alone (negative control) or medium with CCL25 and no inhibitor (positive control).
-
Compound Pre-incubation: In a separate plate, incubate the MOLT-4 cells with various concentrations of the synthesized test compounds (typically from 1 nM to 10 µM) for 30 minutes at 37 °C. Include a vehicle control (DMSO).
-
Cell Seeding (Top Wells): Add the pre-incubated cell suspension to the top chamber (insert) of the Transwell® plate.
-
Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification: After incubation, carefully remove the top insert. Quantify the number of cells that have migrated to the bottom well. This can be done by direct cell counting using a hemocytometer, a flow cytometer, or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each compound concentration relative to the positive control (CCL25 alone). Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This comprehensive guide provides a strategic framework, from chemical synthesis to biological evaluation, for the development of novel CCR9 modulators using this compound as a versatile starting material.
References
- 1. The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCL25/CCR9 Interactions Regulate Large Intestinal Inflammation in a Murine Model of Acute Colitis | PLOS One [journals.plos.org]
- 5. Intestinal CCL25 expression is increased in colitis and correlates with inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCL25/CCR9 Interactions Are Not Essential for Colitis Development but Are Required for Innate Immune Cell Protection from Chronic Experimental Murine Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CCR9 antagonists and how do they work? [synapse.patsnap.com]
- 8. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR9-CCL25 interaction suppresses apoptosis of lung cancer cells by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCR9 mediates PI3K/AKT-dependent antiapoptotic signals in prostate cancer cells and inhibition of CCR9-CCL25 interaction enhances the cytotoxic effects of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CCL25/CCR9 interaction promotes the malignant behavior of salivary adenoid cystic carcinoma via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CCL25/CCR9 interaction promotes the malignant behavior of salivary adenoid cystic carcinoma via the PI3K/AKT signaling pathway - ProQuest [proquest.com]
- 13. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sarchemlabs.com [sarchemlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]
- 19. Vercirnon - AdisInsight [adisinsight.springer.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. macmillan.princeton.edu [macmillan.princeton.edu]
- 25. Sulfonimidamides in Medicinal and Agricultural Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. medchemexpress.com [medchemexpress.com]
- 32. biorxiv.org [biorxiv.org]
- 33. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
A Practical Guide to the N-Alkylation of 2,5-Dimethylpyridin-3-amine: Protocols and Mechanistic Insights
An Application Note for Drug Development Professionals and Organic Chemists
Abstract The N-alkylation of heteroaromatic amines is a cornerstone transformation in modern medicinal chemistry, yielding scaffolds with modulated pharmacokinetic and pharmacodynamic properties. 2,5-Dimethylpyridin-3-amine is a valuable building block, and its N-alkylated derivatives are of significant interest in drug discovery programs. This application note provides two robust and field-proven protocols for the N-alkylation of this substrate: direct alkylation via nucleophilic substitution and selective mono-alkylation via reductive amination. We delve into the mechanistic rationale behind procedural choices, offering insights to help researchers overcome common challenges such as polyalkylation and low reactivity. This guide is designed to be a self-validating system, complete with detailed step-by-step instructions, troubleshooting advice, and authoritative references to ensure reproducible and high-yielding synthetic outcomes.
Introduction: The Significance of N-Alkylated Pyridinamines
The pyridine ring is a privileged scaffold in pharmaceutical science, present in numerous top-selling drugs. Functionalization of the pyridine core allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. N-alkylation of aminopyridines, such as this compound, introduces substituents that can engage in critical binding interactions with biological targets, serve as handles for further derivatization, or alter the compound's overall physicochemical profile.[1]
However, the N-alkylation of amines is not without its challenges. The primary amine is nucleophilic, but the resulting secondary amine is often more nucleophilic, leading to a "runaway reaction" that produces undesired tertiary amines and even quaternary ammonium salts.[2][3] Therefore, achieving selective mono-alkylation is a critical objective.
This guide presents two complementary strategies to address this challenge:
-
Direct Alkylation with Alkyl Halides: A classical and versatile SN2 approach, suitable for a wide range of alkylating agents.
-
Reductive Amination: An elegant one-pot method that offers superior control for selective mono-alkylation, particularly with aldehydes and ketones.
Part 1: Direct N-Alkylation with Alkyl Halides
This method relies on the direct reaction of the amine with an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide.[4] A base is required to neutralize the hydrogen halide byproduct and regenerate the neutral, nucleophilic amine.
Principle and Mechanistic Considerations
The key to a successful direct alkylation is managing the relative nucleophilicity of the starting material and the product to prevent over-alkylation.[2]
-
Choice of Base: The base must be strong enough to deprotonate the resulting ammonium salt but should not promote significant side reactions (e.g., elimination of the alkyl halide).
-
Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used heterogeneous base. Ideal for reactive alkyl halides.
-
Cesium Carbonate (Cs₂CO₃): More soluble in organic solvents than K₂CO₃, leading to faster reaction rates. It is particularly effective for less reactive alkylating agents.[5]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the amine. This can be advantageous but requires strictly anhydrous conditions and careful handling.
-
-
Solvent Selection: Polar aprotic solvents are preferred as they can solvate the cation of the base while not interfering with the nucleophilicity of the amine.
-
N,N-Dimethylformamide (DMF) & Acetonitrile (ACN): Excellent choices for their high polarity and ability to dissolve a wide range of reagents.[6]
-
Tetrahydrofuran (THF): A less polar option, often used with stronger bases like NaH.
-
Workflow for Direct N-Alkylation
Caption: General workflow for the direct N-alkylation of this compound.
Experimental Protocol: Direct N-Alkylation
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous Solvent (e.g., DMF, ACN)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar).
-
Add the anhydrous solvent (e.g., ACN) via syringe to the flask.
-
Stir the resulting suspension at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture dropwise.
-
Stir the reaction at room temperature or heat as required (see Table 1). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired N-alkylated product.
Table 1: Recommended Conditions for Direct Alkylation
| Alkylating Agent | Base (eq) | Solvent | Temperature (°C) | Key Considerations |
| Iodomethane (CH₃I) | K₂CO₃ (2.0) | ACN | 25 - 40 | Highly reactive; monitor closely to avoid dimethylation. |
| Bromoethane | Cs₂CO₃ (1.5) | DMF | 50 | Less reactive than CH₃I; Cs₂CO₃ enhances the rate.[5] |
| Benzyl Bromide | K₂CO₃ (2.0) | ACN | 25 | Benzylic halides are reactive; proceeds smoothly at RT. |
| 1-Iodobutane | NaH (1.2) | THF | 60 | Requires a stronger base and anhydrous conditions. |
Part 2: Reductive Amination for Selective Mono-Alkylation
Reductive amination is a powerful and highly selective method for forming C-N bonds.[7] It involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is immediately reduced in situ by a mild reducing agent. Because the final alkylated amine is generally less reactive towards the carbonyl compound than the starting amine, this method effectively prevents over-alkylation.[8]
Principle and Mechanistic Considerations
The reaction is a one-pot, two-stage process:
-
Iminium Ion Formation: The amine attacks the carbonyl carbon, followed by dehydration to form a transient iminium ion. This step is often catalyzed by mild acid.
-
Hydride Reduction: A selective reducing agent delivers a hydride to the electrophilic carbon of the iminium ion to yield the final secondary amine.
-
Choice of Reducing Agent: The key is to use a reducing agent that is mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium intermediate.
-
Sodium Triacetoxyborohydride (STAB, Na(OAc)₃BH): The reagent of choice for many applications. It is moisture-stable, easy to handle, and its mild acidity can catalyze imine formation.[9]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but highly toxic (releases HCN gas in acidic conditions) and requires careful pH control.
-
2-Picoline-Borane Complex: A stable, solid alternative to other borohydrides. It is effective in various solvents, including protic ones like methanol, and is easier to handle on a larger scale.[8][9]
-
Workflow for Reductive Amination
Caption: General workflow for selective N-alkylation via reductive amination.
Experimental Protocol: Reductive Amination
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Reducing Agent (e.g., Sodium Triacetoxyborohydride, STAB) (1.2 - 1.5 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
(Optional) Acetic Acid (catalytic amount)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Dissolve the components in an anhydrous solvent (e.g., DCM).
-
(Optional) If the reaction is sluggish, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation. Stir for 20-30 minutes.
-
Slowly add the reducing agent (e.g., STAB, 1.5 eq) to the mixture in portions over 15 minutes. Note: Mild gas evolution may occur.
-
Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with the reaction solvent (e.g., DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Product Purification and Characterization
Regardless of the synthetic method, purification is essential to isolate the target compound from unreacted starting materials, reagents, and byproducts.
Purification & Characterization Workflow
Caption: Post-reaction workflow for purification and structural validation.
-
Purification: Standard flash column chromatography on silica gel is the most common method. A gradient elution system, typically with hexanes and ethyl acetate, is effective. For highly polar amines, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column. For challenging separations, cation-exchange chromatography can be a powerful alternative for purifying aminopyridine derivatives.[10]
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure, including the presence of the new alkyl group and the disappearance of the N-H proton signal (or its shift).
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
FTIR Spectroscopy: To observe the change in N-H stretching frequencies.
-
References
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis of Aminopyridine Derivatives
Introduction: Accelerating Drug Discovery with Aminopyridines and Microwave Chemistry
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, celebrated as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its simple, low molecular weight design and versatile functionality make it an ideal starting point for synthesizing diverse molecular libraries targeting various diseases, including cancer, infectious diseases, and neurological disorders.[3][4][5] As the demand for novel chemical entities in drug development pipelines intensifies, the efficiency of synthetic methodologies becomes paramount.
Traditional synthesis involving heterocyclic compounds often relies on prolonged reaction times at high temperatures, leading to potential side product formation and significant energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[6][7] By utilizing microwave irradiation, MAOS facilitates rapid, uniform heating of polar reaction mixtures, a phenomenon known as dielectric heating.[8] This process dramatically accelerates reaction rates, often reducing synthesis times from hours or days to mere minutes.[9][10] The result is typically higher product yields, improved purity, and enhanced reproducibility, all while consuming less energy and often requiring less solvent.[8][11]
This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for leveraging microwave-assisted synthesis in the preparation and functionalization of aminopyridine derivatives. We will explore key palladium-catalyzed cross-coupling reactions, providing step-by-step methodologies grounded in established chemical principles.
Fundamentals of Microwave-Assisted Synthesis
Unlike conventional heating (e.g., an oil bath), which transfers thermal energy slowly via conduction and convection, microwave synthesis delivers energy directly to the molecules within the reaction vessel.[11] This is achieved through the interaction of the electromagnetic field with polar molecules and ions in the mixture, inducing rapid rotation and friction, which generates heat volumetrically.[8] This instantaneous and localized heating mechanism avoids the thermal gradient effects and superheating of vessel walls common in conventional methods, leading to more uniform temperature control.[9]
Key parameters in microwave synthesis include:
-
Temperature: The primary driver of reaction rate. Modern reactors use fiber-optic or IR sensors for precise control.[12]
-
Pressure: Reactions are typically run in sealed vessels, allowing solvents to be heated far above their atmospheric boiling points, further accelerating reactions.[10]
-
Time: Drastically reduced compared to conventional methods.
-
Power: The amount of energy delivered to the cavity. Most modern instruments automatically modulate power to maintain the set temperature.[13]
-
Solvent Choice: The polarity of the solvent is critical. High-polarity solvents (e.g., DMF, ethanol, water) absorb microwave energy very efficiently, while non-polar solvents (e.g., toluene, hexane) are poor absorbers.[7]
The following diagram illustrates a typical workflow for a microwave-assisted organic synthesis experiment.
Caption: General workflow for microwave-assisted synthesis.
Key Protocols for Aminopyridine Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. Microwave irradiation has proven exceptionally effective at accelerating these transformations.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds, typically between a halide and a boronic acid. This is particularly useful for attaching aryl or heteroaryl substituents to a halopyridine core. Microwave assistance can reduce reaction times from hours to just 15 minutes.[14]
Reaction Scheme: (Illustrative - not a real image) Ar-X (Halogenated Aminopyridine) + R-B(OH)₂ (Boronic Acid) → Ar-R (Coupled Product)
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust and commonly used catalyst for Suzuki couplings due to its effectiveness in the oxidative addition step with aryl halides.[15]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.
-
Solvent: A mixture of 1,4-dioxane and water is ideal. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. This polar mixture heats efficiently in the microwave.[14]
Data Presentation: Optimization of Suzuki Coupling
The following data, adapted from studies on related pyrimidines, illustrates typical optimization results.[14]
Table 1: Catalyst Screening
| Catalyst (0.5 mol%) | Yield (%) |
|---|---|
| Pd(PPh₃)₄ | 81 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
Conditions: 4-chloro-2-aminopyridine (0.5 mmol), phenylboronic acid (0.6 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 3 mL), 100 °C, 15 min, microwave.
Table 2: Time and Temperature Comparison
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Microwave | 100 | 15 min | 81 |
| Conventional | 100 | 12 hours | 75 |
Detailed Experimental Protocol:
-
Materials:
-
Halogenated aminopyridine (e.g., 4-chloro-2-aminopyridine) (0.5 mmol, 1.0 equiv)
-
Aryl or heteroaryl boronic acid (0.6 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)
-
Degassed 1,4-dioxane and Water (2:1 v/v) (3 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
-
Procedure:
-
To the 10 mL microwave vial, add the halogenated aminopyridine, boronic acid, K₂CO₃, and Pd(PPh₃)₄ catalyst.
-
Add the magnetic stir bar, followed by 3 mL of the degassed dioxane/water solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture with stirring at a constant temperature of 100 °C for 15 minutes.
-
After irradiation, allow the vial to cool to room temperature (typically via a jet of compressed air).
-
Once cooled, open the vial and transfer the contents to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
-
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, enabling the coupling of amines with aryl halides.[16] This is essential for synthesizing more complex aminopyridine derivatives. Microwave irradiation dramatically accelerates this process, with reported reaction times dropping from 24 hours to as little as 10-30 minutes, often with improved yields.[17][18]
Reaction Scheme: (Illustrative - not a real image) Ar-X (Halogenated Pyridine) + R₂NH (Amine) → Ar-NR₂ (Coupled Product)
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered phosphine ligand like XPhos is highly effective.[19] The bulky ligand facilitates the reductive elimination step, which is often rate-limiting, and stabilizes the active Pd(0) species.[16]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required. It deprotonates the amine (or the N-H oxidative addition complex), making it a more active nucleophile for coupling.[19]
-
Solvent: Anhydrous, non-polar aromatic solvents like toluene or xylene are typically used as they are stable at high temperatures and solubilize the catalyst complex well. While they are poor microwave absorbers, dissolved ionic intermediates can aid heating.[18]
Table 3: Microwave vs. Conventional Buchwald-Hartwig Amination
| Coupling Partners | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|
| 1,4-dibromobenzene + Phenoxazine | Conventional | 24 h | 75 | [18] |
| 1,4-dibromobenzene + Phenoxazine | Microwave | 20 min | 91 | [18] |
| 2-chloropyridine + Morpholine | Conventional | 18 h | 68 | [20] |
| 2-chloropyridine + Morpholine | Microwave | 10 min | 85 |[20] |
Detailed Experimental Protocol:
-
Materials:
-
Halogenated pyridine (e.g., 2-bromopyridine) (1.0 mmol, 1.0 equiv)
-
Amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (4 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
-
Procedure:
-
Glovebox Recommended: In an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and XPhos to the microwave vial.
-
Remove the vial from the glovebox. Add the magnetic stir bar, the halogenated pyridine, and the amine.
-
Add 4 mL of anhydrous toluene via syringe.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate with stirring at a constant temperature of 130 °C for 20 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Safety, Troubleshooting, and Scalability
Safety Precautions:
-
Specialized Equipment: Never use a domestic microwave oven for chemical synthesis.[13] Laboratory-grade microwave reactors are designed with robust safety features to handle high pressures and contain potential vessel failures.[13]
-
Pressure Monitoring: Always use certified pressure-rated vessels and operate within the manufacturer's specified limits. Exothermic or gas-evolving reactions can generate unexpected pressure.
-
Solvent Stability: Be aware of the decomposition temperatures of your reagents and solvents. Prolonged exposure to high temperatures can lead to hazardous byproducts.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all operations in a well-ventilated fume hood.
Troubleshooting:
-
Low Yield:
-
Ensure reagents and solvents are anhydrous, especially for the Buchwald-Hartwig amination.
-
Degas solvents thoroughly to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Increase catalyst loading or reaction temperature/time in small increments.
-
-
Incomplete Reaction:
-
Verify the efficiency of stirring. Inhomogeneous heating can occur without proper mixing.
-
Check the purity of starting materials. Impurities can inhibit the catalyst.
-
-
Side Product Formation:
-
Lower the reaction temperature. Microwaves can sometimes be too efficient, leading to decomposition.
-
Optimize the base or ligand; a different choice may improve selectivity.
-
Scalability: Scaling up microwave batch reactions can be challenging due to the limited penetration depth of microwaves. For producing larger quantities (kilogram scale), transitioning to a continuous-flow microwave system is often a more viable strategy.[10] These systems allow for better temperature control, improved safety, and consistent product quality at higher throughputs.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a powerful platform for the rapid and efficient synthesis of aminopyridine derivatives.[9] By drastically reducing reaction times, improving yields, and promoting cleaner reaction profiles, this technology enables chemists to accelerate the discovery and development of new pharmacophores.[21] The protocols outlined in this guide provide a solid foundation for researchers to implement MAOS in their laboratories, paving the way for the creation of diverse and complex aminopyridine-based molecules with high therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. researchgate.net [researchgate.net]
- 21. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2,5-Dimethylpyridin-3-amine in Modern Structure-Based Drug Design
Abstract
The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in over 7,000 drug molecules due to its ability to enhance pharmacological activity, improve solubility, and modulate metabolic stability.[1][2][3] This guide focuses on a specific, high-value building block: 2,5-Dimethylpyridin-3-amine (CAS: 89943-02-2) . We will explore its strategic application in structure-based drug design (SBDD), a paradigm that has revolutionized modern drug discovery.[4] This document provides both the theoretical framework for leveraging this molecule's unique properties and detailed, field-proven protocols for its integration into a typical drug discovery workflow, from initial computational screening to definitive structural and biophysical characterization.
Introduction: The Pyridine Scaffold and the Value of this compound
Pyridine-based heterocycles are among the most prolific scaffolds in FDA-approved pharmaceuticals, found in drugs treating a vast range of diseases from cancer to tuberculosis.[1][5] Their prevalence stems from the pyridine nitrogen's ability to act as a hydrogen bond acceptor and to increase the polarity and bioavailability of a molecule.[2] The strategic placement of substituents allows for fine-tuning of a compound's physicochemical properties and its interaction with a biological target.
This compound emerges as a particularly valuable fragment and scaffold for several key reasons:
-
Defined Interaction Points: It possesses a primary amine (-NH2) at the 3-position, which serves as a potent hydrogen bond donor, and a pyridine nitrogen that acts as a hydrogen bond acceptor. This dual- H-bonding capability provides a strong anchor for binding within a protein's active site.
-
Modulated Basicity and Lipophilicity: The methyl groups at the 2- and 5-positions sterically shield the pyridine nitrogen, reducing its basicity compared to unsubstituted aminopyridines. This can be crucial for avoiding off-target effects (e.g., hERG inhibition) and improving cell permeability. The methyl groups also add lipophilicity, which can be optimized to enhance binding in hydrophobic pockets.
-
Vectorial Growth: The scaffold provides clear vectors for chemical elaboration. The amine group can be readily functionalized to explore surrounding pockets in a target protein, enabling rapid hit-to-lead optimization.
A notable example of its application is in the design of potent and orally active corticotropin-releasing factor (CRF1) receptor antagonists for treating major depression.[6] In this context, the 3-pyridyl moiety was specifically introduced to reduce lipophilicity and increase water solubility compared to earlier phenyl-based leads, resulting in a clinical candidate with an excellent pharmacokinetic profile.[6]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89943-02-2 | [7][8] |
| Molecular Formula | C₇H₁₀N₂ | [8] |
| Molecular Weight | 122.17 g/mol | [8] |
| SMILES | CC1=C(N)C=C(C)N=C1 | [9] |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 2 | (Calculated) |
| LogP | 1.3-1.5 | (Predicted) |
This data highlights the molecule's compliance with the "Rule of Three," a guideline for ideal fragments in fragment-based drug discovery (MW < 300, H-bond donors/acceptors ≤ 3, clogP ≤ 3).[10]
The Role of this compound in the SBDD Workflow
Structure-based drug design is an iterative cycle of designing, synthesizing, and testing compounds to optimize their binding to a specific biological target. This compound can be deployed at multiple stages of this process.
Caption: The iterative cycle of structure-based drug design featuring this compound.
Potential Binding Interactions
The true power of this scaffold lies in its ability to form specific, directional interactions within a protein's binding site. Understanding these potential interactions is critical for both computational modeling and rational drug design.
Caption: Potential non-covalent interactions of this compound in a protein active site.
Experimental Protocols
The following protocols provide a robust framework for evaluating and optimizing ligands derived from the this compound scaffold.
Protocol 1: In Silico Molecular Docking
Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand to a target protein.[11] This cost-effective initial step helps prioritize which derivatives of this compound should be synthesized and tested, saving significant resources. Docking studies are a proven tool for harnessing the structural diversity of natural and synthetic products in an organized manner.[11][12]
Methodology:
-
Target Preparation: a. Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein using software like Schrödinger Maestro or AutoDock Tools: remove water molecules, add hydrogen atoms, assign protonation states, and perform a constrained energy minimization to relieve steric clashes.
-
Ligand Preparation: a. Build the 3D structure of this compound and its designed derivatives. b. Generate possible ionization states at physiological pH (e.g., 7.4) and create low-energy 3D conformations for each ligand.
-
Grid Generation: a. Define the binding site on the target protein, typically centered on a known co-crystallized ligand or predicted from active site detection algorithms. b. Generate a receptor grid that defines the volume and properties of the docking search space.
-
Docking Execution: a. Dock the prepared library of ligands into the receptor grid using a program like Glide or AutoDock Vina.[13] Use standard precision (SP) for initial screening and extra precision (XP) for top candidates.
-
Analysis and Prioritization: a. Rank the ligands based on their docking score (e.g., Glide score), which estimates the binding free energy.[11] b. Visually inspect the top-scoring poses. Prioritize ligands that form logical and strong interactions (e.g., hydrogen bonds with key residues, favorable hydrophobic contacts) consistent with known structure-activity relationships (SAR). The presence of an intact pyridine ring can be critical for binding to certain targets like CDK-6.[11]
Protocol 2: Biophysical Validation of Binding Affinity
Causality: Computational predictions must be validated by experimental data. Biophysical techniques provide quantitative measurements of binding affinity (K_D), kinetics (k_on, k_off), and thermodynamics (ΔH, ΔS), confirming a direct physical interaction between the compound and the target.
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity K_A, enthalpy ΔH, and stoichiometry N) in a single, label-free experiment.[14]
Methodology:
-
Sample Preparation (Critical Step): a. Express and purify the target protein to >95% homogeneity. b. Prepare a concentrated stock solution of the this compound derivative in a suitable buffer (e.g., PBS or HEPES). If DMSO is required for solubility, ensure the final concentration is identical (<5%) in both protein and ligand solutions to avoid buffer mismatch heats.[15] c. Dialyze the protein extensively against the final experimental buffer. Dissolve the ligand powder directly into the dialysis buffer to ensure a perfect match.[15] d. Accurately determine the concentrations of both protein (e.g., via A280) and ligand.
-
Instrument Setup (e.g., MicroCal PEAQ-ITC): a. Set the experimental temperature (e.g., 25°C). b. Thoroughly clean the sample cell and syringe according to the manufacturer's protocol.[16]
-
Experiment Execution: a. Load the protein ("macromolecule") into the sample cell. A typical starting concentration is 10-20 µM.[17][18] b. Load the ligand into the injection syringe at a concentration 10-15 times that of the protein (e.g., 150-200 µM).[15][17] c. Perform a series of small injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.
-
Data Analysis: a. Integrate the heat peaks for each injection. b. Subtract the heat of dilution, determined from a control titration of the ligand into buffer. c. Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine K_D, N, and ΔH.
Principle: SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time. It provides detailed kinetic information (association rate k_a, dissociation rate k_d) in addition to equilibrium affinity (K_D).[19][20] It is a powerful tool for screening kinase inhibitors and other small molecules.[21][22]
Methodology:
-
Protein Immobilization: a. Choose a suitable sensor chip (e.g., CM5 for amine coupling). b. Activate the carboxymethylated dextran surface with a mixture of EDC/NHS. c. Immobilize the target protein to the surface via covalent amine coupling. Aim for a density that will produce a signal of ~100-200 Response Units (RU) for the small molecule analyte. d. Deactivate any remaining active esters with ethanolamine. e. A reference channel should be prepared in parallel (activation and deactivation only) for background subtraction.
-
Analyte Preparation: a. Prepare a dilution series of the this compound derivative in running buffer (e.g., HBS-EP+ with 1-5% DMSO). Concentrations should bracket the expected K_D (e.g., 0.1x to 10x K_D).
-
Binding Analysis: a. Inject the different concentrations of the analyte over both the target and reference surfaces, starting with the lowest concentration. Include several buffer-only injections for double referencing. b. Monitor the association phase during injection and the dissociation phase during the subsequent buffer flow. c. Regenerate the surface between analyte injections if necessary, using a mild solution (e.g., low pH glycine or high salt) that does not denature the immobilized protein.
-
Data Analysis: a. Subtract the reference channel data and the buffer-only injection data from the active channel sensorgrams. b. Fit the processed sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to extract k_a and k_d. c. Calculate the equilibrium dissociation constant using the formula: K_D = k_d / k_a.
Caption: A typical workflow for biophysical validation of synthesized compounds.
Protocol 3: Structural Determination via Co-Crystallization
Causality: Obtaining a high-resolution X-ray crystal structure of the protein-ligand complex provides the ultimate validation of the binding mode.[23] It reveals the precise atomic interactions, confirms the docking predictions, and provides invaluable information for the next cycle of rational, structure-based design. Co-crystallization, where the protein and ligand are mixed prior to crystallization, is often preferred to soaking as it can capture conformational changes induced by ligand binding.[24][25]
Methodology:
-
Complex Formation: a. Concentrate the purified target protein to a high concentration suitable for crystallization (e.g., 5-15 mg/mL). b. Prepare a concentrated stock of the this compound derivative in a compatible solvent (e.g., DMSO). c. Mix the protein with the ligand at a slight molar excess of the ligand (e.g., 1:3 to 1:5 protein:ligand molar ratio). d. Incubate the mixture to allow complex formation (e.g., 1 hour on ice or at room temperature, depending on protein stability).[24]
-
Crystallization Screening: a. Use the sitting-drop or hanging-drop vapor diffusion method. b. Pipette the protein-ligand complex solution and mix it with a reservoir solution from a commercial crystallization screen (e.g., Hampton Research, Molecular Dimensions). c. Set up plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Crystal Optimization: a. Once initial "hits" (small crystals or precipitates) are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition. b. Microseeding can be employed, where microscopic crystals from the initial hit are transferred to new drops to promote the growth of larger, diffraction-quality crystals.[23]
-
Data Collection and Structure Determination: a. Cryo-protect the best crystals by briefly soaking them in a solution containing the reservoir components plus a cryoprotectant (e.g., glycerol, ethylene glycol). b. Flash-cool the crystal in liquid nitrogen. c. Collect X-ray diffraction data at a synchrotron source. d. Process the diffraction data and solve the structure by molecular replacement using the known apo-protein structure. e. Refine the model and build the ligand into the observed electron density map. Validate the final structure before deposition.
Summary and Outlook
This compound represents a potent and versatile scaffold for structure-based drug design. Its well-defined hydrogen bonding capabilities, coupled with tunable physicochemical properties, make it an excellent starting point for fragment-based screening and a reliable core for lead optimization. The integrated workflow presented here—combining in silico prediction with rigorous biophysical and structural validation—provides a clear and efficient path for leveraging this scaffold to develop novel, high-affinity ligands against a wide range of therapeutic targets. By understanding the causality behind each experimental choice, researchers can confidently deploy these protocols to accelerate their drug discovery programs.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purdue Chemistry: The Ghosh Laboratory: Structure-based Design of Drugs and Other Bioactive Molecules [chem.purdue.edu]
- 5. dovepress.com [dovepress.com]
- 6. Design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and structure--activity relationships of a series of potent and orally active corticotropin-releasing factor receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 89943-02-2 [chemicalbook.com]
- 8. labsolu.ca [labsolu.ca]
- 9. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls | MDPI [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ashdin.com [ashdin.com]
- 14. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 17. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 19. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bioradiations.com [bioradiations.com]
- 23. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
High-Sensitivity HPLC Analysis of Aminopyridines Using Pre-Column Derivatization with Dansyl Chloride
An Application Note and Protocol
Abstract
Aminopyridines are a class of compounds frequently encountered in pharmaceutical development and chemical synthesis. Their analysis by High-Performance Liquid Chromatography (HPLC) is often hindered by their high polarity, leading to poor retention on reversed-phase columns, and their lack of a strong native chromophore or fluorophore, resulting in low detection sensitivity.[1] This application note presents a robust and highly sensitive method for the quantification of aminopyridines by converting them into intensely fluorescent and more hydrophobic derivatives prior to chromatographic separation. The protocol details a pre-column derivatization procedure using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, Dns-Cl), followed by separation on a C18 reversed-phase column with fluorescence detection. This method significantly enhances retention and allows for detection in the picomole range, making it suitable for trace-level quantification in complex matrices.[1] All procedures are designed to be self-validating, with performance characteristics established in accordance with ICH guidelines.[2][3]
Principle and Reaction Mechanism
The core of this method is the chemical derivatization of the aminopyridine's primary or secondary amino group with Dansyl Chloride, a process known as dansylation.[4][5] This reaction is a nucleophilic substitution where the unprotonated amino group acts as a nucleophile, attacking the highly electrophilic sulfonyl chloride group of the dansyl moiety.[1] The reaction proceeds optimally under alkaline conditions (pH 9.5-10.5), which serves two critical purposes: it ensures the target amino group is in its deprotonated, nucleophilic state, and it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][5]
The resulting N-dansyl-aminopyridine derivative possesses two key advantages for HPLC analysis:
-
Enhanced Detectability: The dansyl group is intensely fluorescent, enabling highly sensitive detection with a standard fluorescence detector (FLD), with typical excitation and emission wavelengths around 330 nm and 530 nm, respectively.[4][5]
-
Improved Chromatography: The addition of the bulky, nonpolar naphthalene ring system significantly increases the hydrophobicity of the analyte.[1] This leads to stronger retention and better separation on common reversed-phase HPLC columns, such as C8 or C18.[1][5][6]
Caption: Chemical reaction of an aminopyridine with Dansyl Chloride.
Materials and Reagents
| Item | Recommended Grade/Specification |
| Aminopyridine Standard(s) | >99% Purity |
| Dansyl Chloride (Dns-Cl) | >99% Purity |
| Acetonitrile (ACN) | HPLC Grade |
| Methanol (MeOH) | HPLC Grade |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent Grade |
| Ammonium Hydroxide (NH₄OH) | ~28-30% solution, ACS Reagent Grade |
| Water | Deionized (DI) or HPLC Grade |
| Microcentrifuge Tubes | 1.5 mL, Polypropylene |
| HPLC Vials | 2 mL, Amber glass with septa caps |
| Syringe Filters | 0.22 µm, PTFE or Nylon for organic/aqueous solutions |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, FLD/UV |
| HPLC Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size (or similar) |
Experimental Protocols
-
Carbonate-Bicarbonate Buffer (100 mM, pH 10.0): Dissolve 0.84 g of sodium bicarbonate (NaHCO₃) and 0.11 g of anhydrous sodium carbonate (Na₂CO₃) in 100 mL of DI water. Adjust pH to 10.0 ± 0.1 if necessary using 1 M NaOH or 1 M HCl.
-
Dansyl Chloride Reagent (10 mg/mL in ACN): Accurately weigh 50 mg of Dansyl Chloride into a 5 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Note: This solution is sensitive to moisture and light. Prepare fresh daily and store in an amber vial.[7]
-
Quenching Solution (10% Ammonium Hydroxide): Dilute 1 mL of concentrated ammonium hydroxide (~28%) with 1.8 mL of DI water. Prepare in a fume hood. This solution is used to consume excess, unreacted Dansyl Chloride.[1][7]
-
Standard Stock Solution (1 mg/mL): Prepare a stock solution of the target aminopyridine in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 (v/v) mixture of methanol and water to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dissolve the sample matrix in a suitable solvent (e.g., methanol/water) to achieve a concentration within the expected calibration range. Filter the final solution through a 0.22 µm syringe filter if particulates are present.
This protocol should be performed for all standards, samples, and a reagent blank.
-
Aliquot: Pipette 100 µL of the standard or sample solution into a 1.5 mL microcentrifuge tube.
-
Add Buffer: Add 100 µL of the 100 mM carbonate-bicarbonate buffer (pH 10.0). Vortex briefly to mix.
-
Add Derivatizing Reagent: Add 200 µL of the 10 mg/mL Dansyl Chloride reagent. Vortex immediately for 30 seconds.
-
React: Incubate the mixture in a water bath or thermomixer at 60°C for 30 minutes in the dark.[5]
-
Quench: After incubation, cool the tube to room temperature. Add 50 µL of the 10% ammonium hydroxide quenching solution to the mixture. Vortex for 1 minute to stop the reaction by consuming excess Dansyl Chloride.
-
Final Preparation: Filter the resulting solution through a 0.22 µm syringe filter directly into an amber HPLC vial for analysis.
Caption: Step-by-step workflow for aminopyridine derivatization and analysis.
HPLC Method and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (e.g., Zorbax Eclipse Plus C18, 4.6x150mm, 5µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-25 min: 50% B (Post-run) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 335 nm, Emission: 520 nm |
| UV Detector (Optional) | 254 nm (for monitoring Dansyl Chloride excess and byproducts) |
Method Validation and Performance
To ensure the method is fit for its intended purpose, validation should be performed according to ICH Q2(R2) guidelines.[3][8] The following parameters are critical for establishing a self-validating and trustworthy protocol.
| Validation Parameter | Typical Acceptance Criteria & Procedure |
| Specificity/Selectivity | The analyte peak should be free from interference from matrix components, degradation products, or reagent byproducts. Assessed by analyzing a placebo/blank matrix and spiked samples.[9] |
| Linearity & Range | A linear relationship between concentration and detector response. Prepare and analyze at least five concentrations. Correlation coefficient (r²) should be ≥ 0.999.[10] |
| Accuracy (Recovery) | The closeness of test results to the true value. Analyze a minimum of three concentrations (low, mid, high) in triplicate. Recovery should typically be within 98.0-102.0%.[9][10] |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval. Expressed as Relative Standard Deviation (%RSD). Should be ≤ 2.0% for multiple injections of the same standard.[2] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Typically calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. Typically calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C). %RSD of results should remain within acceptable limits.[3][9] |
Conclusion
Pre-column derivatization with Dansyl Chloride provides a powerful strategy for overcoming the inherent challenges of analyzing aminopyridines by reversed-phase HPLC.[1][6] The method described in this note is robust, highly sensitive, and improves chromatographic performance by increasing both the hydrophobicity and detectability of the target analytes.[1][4] By following the detailed protocols for derivatization, chromatography, and validation, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of aminopyridines for quality control, stability testing, and various research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
The Strategic Application of 2,5-Dimethylpyridin-3-amine in the Development of Potent MmpL3 Inhibitors for Antitubercular Therapy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the Mycobacterial Achilles' Heel
The formidable cell wall of Mycobacterium tuberculosis (Mtb), rich in mycolic acids, is a primary defense against conventional antibiotics and the host immune system. A critical component in the biosynthesis and transport of these mycolic acids is the Mycobacterial Membrane Protein Large 3 (MmpL3).[1] This essential inner membrane transporter is responsible for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasm.[1][2] The genetic or chemical silencing of MmpL3 leads to the intracellular accumulation of TMM, disruption of cell wall synthesis, and ultimately, rapid bacterial cell death, making it a highly attractive and vulnerable target for novel antitubercular drug development.[1][2]
A promising class of MmpL3 inhibitors has emerged from a pyridine-2-methylamine scaffold, demonstrating potent activity against both drug-susceptible and multidrug-resistant (MDR/XDR) strains of Mtb.[1][3] This guide provides an in-depth exploration of the strategic use of 2,5-dimethylpyridin-3-amine as a versatile starting material for the synthesis of these potent MmpL3 inhibitors. We will delve into the rationale behind its selection, a detailed synthetic protocol, and comprehensive application notes for the biological evaluation of the resulting compounds.
The Rationale for this compound: A Privileged Scaffold
The selection of this compound as a foundational building block is predicated on several key structure-activity relationship (SAR) insights. The pyridine ring serves as a crucial linker, and its substituents play a significant role in modulating the compound's physicochemical properties and biological activity.
-
Lipophilicity and Potency: Structure-activity relationship studies of pyridine-2-methylamine MmpL3 inhibitors have revealed a positive correlation between lipophilicity (as measured by cLogP) and antitubercular activity.[1] The two methyl groups on the pyridine ring of this compound contribute to the overall lipophilicity of the final inhibitor, which is often a desirable trait for effective penetration of the mycobacterial cell wall.
-
Vectorial Orientation for Target Engagement: The substitution pattern of this compound provides a strategic framework for the elaboration of the final inhibitor. The 2-methyl group can be chemically transformed into a methylamine linker, which is crucial for interacting with the MmpL3 protein. The 3-amino group, while not directly incorporated into the final pyridine-2-methylamine inhibitors, can be replaced through synthetic transformations to introduce other functionalities or can be removed. The 5-methyl group helps to fill a hydrophobic pocket within the MmpL3 binding site, further enhancing potency.
Synthetic Protocol: From Starting Material to Potent Inhibitor
The following is a detailed, multi-step protocol for the synthesis of a representative pyridine-2-methylamine based MmpL3 inhibitor starting from this compound. This protocol is a composite of established synthetic methodologies for pyridine functionalization and the specific requirements for constructing the MmpL3 inhibitor scaffold.
Diagram of the Synthetic Workflow
Caption: Proposed synthetic route from this compound to a pyridine-2-methylamine MmpL3 inhibitor.
Step 1: Diazotization and Halogenation (Sandmeyer Reaction)
The initial step involves the conversion of the 3-amino group of this compound to a more versatile halide. The Sandmeyer reaction is a classic and effective method for this transformation.
-
Materials:
-
This compound
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve this compound in 48% HBr at 0 °C.
-
Slowly add a solution of sodium nitrite in deionized water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, dissolve copper(I) bromide in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-2,5-dimethylpyridine.
-
Step 2: Introduction of the 2-Formyl Group
With the 3-position blocked as a halide, the 2-methyl group can be selectively functionalized. A common strategy is to perform a Grignard reaction followed by oxidation.
-
Materials:
-
3-Bromo-2,5-dimethylpyridine
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, 1M)
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 3-bromo-2,5-dimethylpyridine in anhydrous diethyl ether or THF to the magnesium turnings to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, cool the reaction mixture to 0 °C and add N,N-dimethylformamide (DMF) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude alcohol intermediate in dichloromethane and add activated manganese dioxide.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite, wash the pad with dichloromethane, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 2-formyl-5-methylpyridine.
-
Step 3: Reductive Amination to the Final Inhibitor
The final step involves the coupling of the 2-formyl-5-methylpyridine with a desired amine via reductive amination to generate the pyridine-2-methylamine scaffold. The choice of amine is critical for the final activity of the inhibitor.
-
Materials:
-
2-Formyl-5-methylpyridine
-
Desired amine (e.g., 4,4-dimethylpiperidine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-formyl-5-methylpyridine and the desired amine in dichloromethane.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography to obtain the desired pyridine-2-methylamine MmpL3 inhibitor.
-
Application Notes: Biological Evaluation of MmpL3 Inhibitors
A rigorous biological evaluation is essential to characterize the efficacy and safety profile of the newly synthesized MmpL3 inhibitors.
1. Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the minimum concentration of a compound that inhibits the growth of M. tuberculosis.
-
Principle: The Alamar Blue reagent contains resazurin, which is a blue, non-fluorescent, and cell-permeable dye. In viable, metabolically active cells, resazurin is reduced to the pink, fluorescent resorufin. The color change provides a visual readout of cell viability.
-
Protocol:
-
Prepare a serial dilution of the test compound in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculate each well with a standardized culture of M. tuberculosis H37Rv.
-
Include a drug-free control (positive control for growth) and a well with no bacteria (negative control).
-
Incubate the plates at 37 °C for 7 days.
-
On day 7, add the Alamar Blue reagent to each well.
-
Incubate for another 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[4]
-
2. Cytotoxicity Assessment in a Mammalian Cell Line (e.g., Vero cells)
It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic index.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed Vero cells (or another suitable mammalian cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
-
3. Target Engagement: Analysis of TMM and TDM Accumulation
To confirm that the synthesized compounds inhibit MmpL3, their effect on the levels of TMM and trehalose dimycolate (TDM) should be investigated.
-
Principle: Inhibition of MmpL3 leads to the accumulation of its substrate, TMM, in the cytoplasm and a corresponding decrease in the downstream product, TDM, in the cell wall. These lipids can be radiolabeled, extracted, and separated by thin-layer chromatography (TLC).
-
Protocol:
-
Culture M. tuberculosis in the presence of [¹⁴C]-acetic acid or [¹⁴C]-propionate to radiolabel the lipids.
-
Treat the cultures with the test compound at a concentration above its MIC.
-
After an incubation period, harvest the bacterial cells and extract the total lipids using a mixture of chloroform and methanol.
-
Spot the lipid extracts onto a silica TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:water, 60:30:6, v/v/v) to separate TMM and TDM.
-
Visualize the radiolabeled lipids by autoradiography or using a phosphorimager.
-
An accumulation of TMM and a reduction in TDM in the compound-treated samples compared to the untreated control confirms MmpL3 inhibition.
-
Diagram of MmpL3 Inhibition and Lipid Analysis Workflow
Caption: Mechanism of MmpL3 inhibition and the resulting accumulation of TMM, which is verified by TLC analysis.
Data Presentation and Interpretation
All quantitative data from the biological assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Biological Activity of a Representative MmpL3 Inhibitor
| Compound ID | MIC (µg/mL) vs. Mtb H37Rv | CC₅₀ (µM) vs. Vero Cells | Selectivity Index (SI = CC₅₀/MIC) |
| Example-1 | 0.016 | >16 | >1000 |
| Isoniazid | 0.05 | >100 | >2000 |
Data presented is hypothetical and for illustrative purposes, based on reported values for similar compounds.[1]
Conclusion and Future Directions
The use of this compound as a starting material provides a strategic and efficient route to a promising class of MmpL3 inhibitors. The synthetic and biological protocols outlined in this guide offer a comprehensive framework for researchers to develop and evaluate novel antitubercular candidates targeting this essential mycobacterial transporter. Future work should focus on further optimizing the pyridine-2-methylamine scaffold to enhance potency, improve pharmacokinetic properties, and reduce potential off-target effects. The continued exploration of MmpL3 inhibitors holds significant promise for the development of new, more effective treatments for tuberculosis, including drug-resistant strains.
References
- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 2,5-Dimethylpyridin-3-amine
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2,5-Dimethylpyridin-3-amine. This pyridine derivative is a valuable building block in the development of pharmaceutical agents, including modulators for chemokine receptors like CCR9 and CCR10[1]. However, its synthesis can present challenges related to yield and purity.
Our objective is to provide a comprehensive troubleshooting framework based on established chemical principles and field-proven insights. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose issues and rationally optimize your reaction conditions.
Section 1: The Predominant Synthetic Pathway
The most common and industrially relevant synthesis of this compound is a two-step process. It begins with the electrophilic nitration of 2,5-dimethylpyridine to form the key intermediate, 2,5-dimethyl-3-nitropyridine. This is followed by the reduction of the nitro group to the desired 3-amino functionality.
References
Technical Support Center: Purification of Crude 2,5-Dimethylpyridin-3-amine
Welcome to the technical support guide for the purification of 2,5-Dimethylpyridin-3-amine (CAS 89943-02-2). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity material after synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry and materials science.[1] Like many substituted aminopyridines, its purification is often non-trivial. The crude product can be plagued by a variety of impurities, including structural isomers, residual starting materials, and colored degradation products. The basicity of the pyridine nitrogen and the primary amine group can lead to handling issues and complications during chromatographic purification, such as peak tailing. This guide provides a systematic approach to identifying and resolving these common purification hurdles.
Key Physicochemical Properties
Understanding the properties of your target compound is the foundation of developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| Appearance | Light brown to yellow solid | [1] |
| Boiling Point | 254.3 ± 35.0 °C (Predicted) | [1] |
| pKa | 7.18 ± 0.20 (Predicted) | [1] |
| Storage Temp. | 2-8°C | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.
Issue 1: Discolored Crude Product
Q1: My crude product is a dark brown, sticky oil, not the expected light-colored solid. What is the cause and what is the first step I should take?
A1: This is a very common issue. The dark coloration and oily consistency typically arise from two sources:
-
Oxidation: Aminopyridines can be sensitive to air and light, leading to the formation of highly colored, often polymeric, oxidative byproducts.
-
Residual High-Boiling Impurities: Solvents from the reaction (like DMF or NMP) or non-volatile side-products can trap your desired compound, preventing it from crystallizing.
Troubleshooting Workflow:
-
Initial Solvent Removal: Ensure all reaction solvents have been thoroughly removed under high vacuum. Co-evaporating with a solvent like toluene can help azeotropically remove traces of high-boiling solvents.
-
Dissolution & Charcoal Treatment: Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Add a small amount (1-5% by weight) of activated carbon. Stir for 15-30 minutes at room temperature.
-
Hot Filtration: Filter the mixture through a pad of Celite® or diatomaceous earth to remove the carbon and any other particulate matter. The filtrate should be significantly lighter in color.
-
Concentration & Re-evaluation: Concentrate the filtrate in vacuo. You should now have a cleaner solid or oil that is more amenable to subsequent purification steps like recrystallization or chromatography.
Issue 2: Recrystallization Failures
Q2: I can't get my this compound to crystallize effectively. It either "oils out" or the purity doesn't improve. What is the best recrystallization strategy?
A2: Recrystallization failure is often a matter of solvent selection and technique. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
Expert Recommendations:
-
Solvent System Selection: A single solvent is often insufficient. A binary solvent system provides greater control. The goal is to find a solvent pair where your compound is soluble in one ("soluble solvent") and insoluble in the other ("anti-solvent").
| Solvent System (Soluble / Anti-solvent) | Rationale & Comments |
| Toluene / Heptane | Good for non-polar impurities. Dissolve in minimal hot toluene and add heptane dropwise until turbidity persists. |
| Ethyl Acetate / Hexanes | A standard choice for moderately polar compounds. |
| Isopropanol / Water | Effective if ionic impurities are present. The basicity of the amine allows for good solubility in aqueous acid; neutralization can then induce crystallization. |
Step-by-Step Recrystallization Protocol:
-
Place the crude material in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the hot "soluble solvent" until the solid just dissolves.
-
If discoloration is still an issue, perform a hot filtration through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature. Rapid cooling (e.g., an ice bath) is a primary cause of oiling out and impurity trapping.
-
If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystal formation begins, you can gradually cool the flask further in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
A Chinese patent suggests that crystallization can be a powerful method for separating aminopyridine isomers, but success is highly dependent on the specific mixture and controlled cooling rates.[3]
Issue 3: Isomeric Impurity Contamination
Q3: My NMR and GC-MS data show the presence of isomeric impurities (e.g., 2,6-Dimethylpyridin-3-amine). How can I remove them?
A3: Separating isomers is one of the most significant challenges in pyridine chemistry because their physical properties (solubility, boiling point) are often very similar. While meticulous recrystallization may work for some systems, flash column chromatography is the most reliable method.
Causality: The subtle differences in the dipole moment and the steric environment around the nitrogen atoms of isomers allow for differential interaction with a stationary phase like silica gel.
Optimized Chromatography Protocol:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes or Heptane is a good starting point.
-
Crucial Additive: Add 0.5-1% Triethylamine (TEA) to the eluent. The acidic nature of silica gel can cause strong, sometimes irreversible, binding of basic amines, leading to significant peak tailing and poor separation. The TEA acts as a competitive base, masking the acidic silanol groups and ensuring sharp, symmetrical peaks.
-
Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition before running the column.
Specialized HPLC columns and methods have been developed specifically for separating aminopyridine isomers, utilizing techniques like HILIC or hydrogen-bonding interactions, which can be adapted for preparative chromatography if necessary.[4][5][6]
Issue 4: Removing Unreacted Starting Material
Q4: The synthesis of my compound involves the reduction of 2,5-dimethyl-3-nitropyridine. How can I remove this starting material from my crude product?
A4: This is an ideal scenario for purification by acid-base extraction . The key difference between your product and the starting material is the basic amine group. The nitropyridine is significantly less basic.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Protocol:
-
Dissolve the crude mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Transfer to a separatory funnel and extract 2-3 times with 1M hydrochloric acid (HCl). Your desired amine will protonate and move into the aqueous layer, while the less basic nitropyridine remains in the organic layer.
-
Combine the aqueous layers. Cool this solution in an ice bath.
-
Slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is strongly basic (pH > 10). Your amine will deprotonate and may precipitate or form an oil.
-
Extract the now-basic aqueous layer 2-3 times with fresh EtOAc or DCM.
-
Combine these new organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the purified amine.
General Purification Strategy: A Decision-Making Guide
When faced with a crude product, a multi-step approach is often necessary. The following flowchart provides a logical path for tackling the purification.
Caption: Decision tree for systematic purification.
References
- 1. This compound | 89943-02-2 [chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
Technical Support Center: Purification of 2,5-Dimethylpyridin-3-amine
Welcome to the Technical Support Center for the purification of 2,5-Dimethylpyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with the requisite purity for their applications. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a structured Q&A format to directly address common issues encountered during the purification of this compound and its reaction products.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. The impurity profile of this compound is intrinsically linked to its synthetic route. The most common laboratory and industrial synthesis involves the nitration of 2,5-lutidine (2,5-dimethylpyridine) followed by the reduction of the resulting 3-nitro-2,5-dimethylpyridine.
Diagram: Synthetic Route and Potential Impurities
Caption: Common synthetic route to this compound and associated potential impurities.
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: Crude product is a dark oil or tar, and difficult to handle.
-
Q: My reaction work-up has resulted in a dark, viscous oil instead of a solid. What are the likely causes and how can I rectify this?
A: This is a common issue, often arising from several factors:
-
Residual Acid: Incomplete neutralization after an acidic work-up (e.g., from the reduction step using Fe/HCl) can lead to the formation of the amine salt, which may be oily and hygroscopic.
-
Solution: Ensure the aqueous layer is distinctly basic (pH > 10) with a suitable base like NaOH or K₂CO₃ before extraction. Test the pH with indicator paper.
-
-
Colored Impurities: The presence of highly colored byproducts, such as azo or azoxy compounds from incomplete reduction of the nitro group, can result in a dark appearance.[1]
-
Solution: Treatment of the crude product solution with activated charcoal can help adsorb these colored impurities. A wash of the organic extract with a reducing agent solution like sodium bisulfite or sodium hydrosulfite can also be beneficial.[2]
-
-
Solvent Choice: The choice of extraction solvent can influence the physical state of the crude product.
-
Solution: If you are using a solvent in which your product is highly soluble, try switching to or triturating with a less polar solvent like hexanes or a mixture of ethyl acetate and hexanes to induce precipitation or crystallization.
-
-
Issue 2: Poor separation during column chromatography.
-
Q: I'm having trouble separating my product from impurities on a silica gel column. The spots are streaking or co-eluting.
A: Aminopyridines can be challenging to purify by silica gel chromatography due to their basicity, which leads to strong interactions with the acidic silica surface.
-
Problem: Tailing or streaking of the product spot on TLC and the column.
-
Causality: The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor elution characteristics.
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia in the mobile phase will neutralize the active sites on the silica, resulting in sharper bands and improved separation.
-
-
Problem: Co-elution with a less polar impurity (e.g., unreacted 2,5-lutidine).
-
Solution: Start with a very non-polar eluent (e.g., 100% hexanes or dichloromethane) to first elute the non-polar impurities. Then, gradually increase the polarity of the eluent (e.g., by adding ethyl acetate or methanol) to elute your product. This is known as gradient elution.
-
-
Problem: Co-elution with a more polar impurity (e.g., unreacted 3-nitro-2,5-dimethylpyridine).
-
Solution: A well-chosen solvent system should allow for the elution of your product before the more polar nitro-compound. A typical eluent system for aminopyridines is a mixture of hexanes and ethyl acetate, or dichloromethane and methanol. Optimize the ratio using TLC before committing to a large-scale column.
-
-
Issue 3: Low yield or no crystals form during recrystallization.
-
Q: I've attempted to recrystallize my crude this compound, but I'm getting a low yield, or it's "oiling out." What should I do?
A: Successful recrystallization depends on the careful selection of a solvent system where the solubility of your product and impurities differ significantly with temperature.
-
Problem: The compound "oils out" of solution upon cooling.
-
Causality: The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.
-
Solution: Try a lower-boiling point solvent or a solvent mixture. If impurities are the issue, an initial purification by another method (e.g., a quick filtration through a silica plug) may be necessary.
-
-
Problem: No crystals form upon cooling.
-
Causality: The solution may not be sufficiently saturated, or crystallization requires nucleation.
-
Solution:
-
Try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of pure this compound, if available.
-
Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
-
Slowly add a "non-solvent" (a solvent in which your product is insoluble but is miscible with your recrystallization solvent) until the solution becomes turbid, then warm slightly to redissolve and cool slowly.
-
-
-
Problem: Low recovery of the product.
-
Causality: Using too much solvent during the recrystallization process.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. After cooling and filtration, wash the collected crystals with a small amount of cold solvent to minimize product loss.
-
-
| Solvent System | Suitability for Recrystallization of Aminopyridines |
| Toluene | Good for many aromatic amines. |
| Heptane/Ethyl Acetate | A good combination for adjusting polarity. |
| Isopropanol | Can be effective, but solubility might be high. |
| Water | Generally not ideal unless the compound is highly polar or as a salt. |
| Benzene/Ligroin | A classic combination for aminopyridines, but be mindful of toxicity.[2] |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best way to remove unreacted 2,5-lutidine from my crude product?
-
A: Unreacted 2,5-lutidine is significantly less polar than the desired amine. The most effective methods for its removal are:
-
Distillation: If the scale allows, fractional distillation under reduced pressure can be very effective.
-
Column Chromatography: As mentioned in the troubleshooting guide, starting with a non-polar eluent will wash away the 2,5-lutidine before the product elutes.
-
Acid-Base Extraction: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl). The basic this compound and any unreacted 2,5-lutidine will move into the aqueous layer as their hydrochloride salts. Make the aqueous layer basic (pH > 10) and extract your product back into an organic solvent. The 2,5-lutidine can often be selectively removed with careful pH control and solvent choice, though this can be challenging.
-
-
-
Q2: My purified this compound is slightly colored (e.g., yellow or tan). Is this acceptable, and how can I decolorize it?
-
A: A slight coloration is common for many aminopyridines and may not be detrimental, depending on the requirements of your subsequent reaction. However, if high purity is required, you can decolorize it by:
-
Activated Charcoal Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat gently for a short period, and then filter through celite to remove the charcoal. Be aware that this can sometimes lead to product loss.
-
Recrystallization with a Reducing Agent: As described in a procedure for 3-aminopyridine, adding a small amount of a reducing agent like sodium hydrosulfite during recrystallization can help to remove colored, oxidized impurities.[2]
-
-
-
Q3: How can I monitor the purity of my this compound?
-
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to assess the number of components in your sample. For visualization, UV light (254 nm) is often effective for aromatic compounds.[3][4] Staining with potassium permanganate can also be used to visualize compounds that are susceptible to oxidation.[3][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, such as residual 2,5-lutidine.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is suitable for analyzing less volatile impurities and for confirming the mass of your product.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and for identifying any significant impurities if their signals do not overlap with the product's signals.
-
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M HCl (2 x 50 mL). The product and other basic impurities will move to the aqueous layer.
-
Combine the aqueous layers and wash with a fresh portion of ethyl acetate (50 mL) to remove any neutral or acidic impurities.
-
Cool the aqueous layer in an ice bath and make it strongly basic (pH > 10) by slowly adding concentrated NaOH or solid K₂CO₃.
-
Extract the now basic aqueous layer with a fresh organic solvent (e.g., 3 x 75 mL of ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for the purification of this compound using acid-base extraction.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TLC stains [reachdevices.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Side Product Formation in Aminopyridine Synthesis
Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side product formation issues encountered during key synthetic procedures. By understanding the mechanistic origin of these impurities, you can strategically modify reaction conditions to enhance the yield and purity of your target aminopyridine.
Section 1: Troubleshooting the Chichibabin Reaction
The Chichibabin reaction, first reported in 1914, is a powerful method for the direct amination of pyridine using sodium amide (NaNH₂) to form 2-aminopyridines.[1] While effective, its harsh conditions can lead to several predictable side products.
Q1: My Chichibabin reaction is producing a significant amount of a di-aminated byproduct. How can I prevent this?
A1: Root Cause Analysis & Mitigation
The formation of a di-aminated product, typically 2,6-diaminopyridine, occurs when a second amination event happens after the initial desired reaction.
-
Causality: The initial product, 2-aminopyridine, is more electron-rich than the starting pyridine. However, under forcing conditions (high temperature and excess sodium amide), the strong nucleophilicity of the amide anion can overcome the deactivation, leading to a second substitution.[2] Increasing the concentration of sodium amide can favor the insertion of a second amino group.[2]
-
Mechanism: The reaction proceeds via nucleophilic addition of the amide anion to form a σ-adduct, followed by the elimination of a hydride ion (H⁻).[3][4][5] This hydride then deprotonates an available amine source to generate hydrogen gas, driving the reaction forward.[3][5] At elevated temperatures, the kinetic barrier for the second amination is more easily overcome.
Troubleshooting Strategies:
-
Control Stoichiometry: Use the minimum effective amount of sodium amide. Start with 1.1-1.5 equivalents and monitor the reaction progress carefully.
-
Lower Reaction Temperature: High temperatures (e.g., >130 °C in xylene or toluene) accelerate the rate of the second amination.[1] If conversion is slow, consider using a more reactive amide, like potassium amide (KNH₂), in liquid ammonia at lower temperatures, which can be effective for more sensitive substrates.[1][4]
-
Monitor Reaction Time: Over-extending the reaction time after the consumption of the starting material can increase the prevalence of side products. Track the disappearance of your starting pyridine via TLC or GC-MS.
Q2: During aqueous workup, I'm isolating a significant amount of 2-hydroxypyridine (2-pyridone) instead of my desired 2-aminopyridine. What is happening?
A2: Understanding the Intermediate and Workup
This is a classic issue stemming from the reactivity of the intermediate sodium salt of the product.
-
Causality: The Chichibabin reaction produces the sodium salt of 2-aminopyridine.[4] During aqueous workup, if conditions are not carefully controlled, this intermediate can be hydrolyzed to 2-hydroxypyridine. While the reaction is quenched with water, an acidic workup step is often included to ensure the formation of the neutral 2-aminopyridine.[3]
-
Mechanism: The sodium salt is in equilibrium with the anionic σ-adduct intermediate. Water can act as a nucleophile, particularly if the local pH is not controlled, attacking the electrophilic ring and leading to the displacement of the amino group or hydrolysis of an imine-like intermediate.
Troubleshooting Strategies:
-
Controlled Quench: Quench the reaction at a low temperature (0 °C or below) by slowly adding the reaction mixture to ice or a saturated ammonium chloride solution, rather than adding water directly to the hot reaction mixture.
-
pH Adjustment: After the initial quench, ensure the aqueous layer is made basic (pH > 10) before extraction to keep the aminopyridine in its neutral, more organic-soluble form and suppress hydrolysis.
-
Avoid Excess Water: Use the minimum amount of water necessary for the workup to minimize contact time and the potential for hydrolysis.
Q3: My reaction has stalled, and I'm recovering starting material along with a dark, insoluble polymer-like material. What could be the cause?
A3: Reagent Purity and Dimerization
This issue often points to problems with the sodium amide reagent or competing side reactions like dimerization.
-
Causality (Reagent): The purity of sodium amide is crucial. Ironically, very pure sodium amide can sometimes lead to lower reactivity, possibly due to the absence of catalytic impurities that facilitate the reaction.[2] Conversely, old or improperly stored NaNH₂ can be contaminated with sodium hydroxide, which is not effective for this transformation.
-
Causality (Dimerization): Dimerization to form bipyridines can be a significant side reaction, especially with sterically hindered pyridines. For example, 4-tert-butylpyridine can yield up to 89% of the dimer product under certain conditions.[3]
-
Troubleshooting:
-
Reagent Quality: Use freshly opened, high-quality sodium amide. Consider preparing it in situ from sodium metal in liquid ammonia for maximum reactivity.
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture. Ensure your glassware is oven-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Pressure Modification: For substrates prone to dimerization, conducting the reaction under nitrogen pressure (e.g., 350 psi) has been shown to significantly favor the desired amination product over the dimer.[3]
-
| Parameter | Issue | Recommended Action | Expected Outcome |
| Temperature | Di-amination, decomposition | Reduce temperature from 130°C to 110°C | Decreased 2,6-diaminopyridine formation |
| NaNH₂ Stoich. | Di-amination | Reduce from 2.5 eq. to 1.2 eq. | Improved selectivity for mono-amination |
| Workup | 2-Hydroxypyridine formation | Quench reaction mixture on ice, then basify | Minimized hydrolysis of the product salt |
| Atmosphere | Low conversion, polymerization | Ensure rigorous inert conditions | Prevent reagent decomposition and side reactions |
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr is a common strategy for synthesizing aminopyridines from halopyridines, especially when the ring is activated by electron-withdrawing groups (EWGs).
Q1: My SNAr reaction on a 2-chloropyridine is not proceeding to completion, even at high temperatures. How can I improve the yield?
A1: Activating the Ring and Choosing the Right Leaving Group
The success of an SNAr reaction hinges on the electrophilicity of the pyridine ring and the nature of the leaving group.
-
Causality: Nucleophilic attack is the rate-determining step, and its rate is dictated by two main factors:
-
Ring Activation: The pyridine nitrogen itself makes the ring electron-deficient, favoring attack at the C2 and C4 positions where the negative charge of the intermediate can be stabilized on the nitrogen.[6][7] However, without additional EWGs (like -NO₂, -CN, -CF₃), the ring may not be sufficiently activated for attack by moderate nucleophiles.[6][8]
-
Leaving Group Ability: For SNAr, the reactivity order of halogens is often F > Cl > Br > I.[6][9] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon center more electrophilic and susceptible to the initial nucleophilic attack, which is the rate-determining step.[9]
-
Troubleshooting Strategies:
-
Switch the Leaving Group: If possible, synthesize the 2-fluoropyridine analogue of your substrate. The increased rate of reaction can be dramatic.
-
Increase Nucleophile Strength: If using a neutral amine, consider deprotonating it first with a non-nucleophilic base (e.g., NaH, KHMDS) to form the more reactive amide anion.
-
Solvent Choice: Use polar aprotic solvents like DMSO or DMF. These solvents excel at solvating the counter-ion of the nucleophile, increasing its effective nucleophilicity, and can help stabilize the charged Meisenheimer intermediate.[9]
-
Activate the Ring (N-Oxide Chemistry): A powerful alternative is to first form the pyridine N-oxide. The N-oxide group strongly activates the ring towards nucleophilic attack. A subsequent reaction, for example with an isocyanide, can yield the 2-aminopyridine after a deprotection step, providing a route for substrates that fail in traditional SNAr or Chichibabin reactions.[10]
Section 3: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11][12] However, its application to heteroaromatic substrates like halopyridines presents unique challenges.
Q1: My Buchwald-Hartwig amination of a 2-bromopyridine is giving low yield and I see signs of catalyst decomposition (formation of palladium black). What is the primary cause?
A1: Catalyst Poisoning by the Pyridine Substrate
This is the most common failure mode for this class of substrates.
-
Causality: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[13] This coordination occupies a site necessary for the catalytic cycle to proceed, effectively acting as an inhibitor or "poison" and leading to catalyst deactivation and low yields.[13]
-
Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the product.[12] If the pyridine substrate binds to the Pd(0) or Pd(II) intermediate more strongly than the desired reactants, the cycle is arrested.
Troubleshooting Strategies:
-
Ligand Choice is Critical: The key to success is using a sterically bulky, electron-rich phosphine ligand. These ligands create a crowded environment around the palladium center that physically blocks the pyridine nitrogen from coordinating while still allowing the catalytic cycle to function.
-
Recommended Ligands: Biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) or bulky ferrocenyl ligands (e.g., Josiphos-type) are industry standards for this transformation. They are designed to be sterically demanding.[14]
-
-
Use a Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined Pd(II) pre-catalyst (e.g., XPhos-Pd-G3). These pre-catalysts are more stable and generate the active Pd(0) species more cleanly and reliably under the reaction conditions, leading to more reproducible results.
-
Base Selection: Use a base that is strong enough to deprotonate the amine-palladium complex but is sterically hindered to minimize side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[15] Weaker bases like K₂CO₃ are generally not sufficient.[16]
Q2: I'm observing hydrodehalogenation (my starting halopyridine is being converted to pyridine) as a major side product. How can I suppress this?
A2: Minimizing β-Hydride Elimination and Related Pathways
Hydrodehalogenation is a common side reaction in cross-coupling chemistry, arising from pathways that compete with the desired C-N bond formation.
-
Causality: This side product can arise from several mechanisms, but a common one involves β-hydride elimination from the palladium-amide intermediate, especially if the amine has β-hydrogens. This can lead to a palladium-hydride species, which can then reductively eliminate with the halide on the palladium center or participate in other pathways that result in the protonation of the starting material.
-
Troubleshooting Strategies:
-
Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands generally accelerate the desired C-N reductive elimination, outcompeting pathways that lead to hydrodehalogenation.[14] Ensure your ligand is appropriate (see Q1).
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C).[13] Excessive heat can promote catalyst decomposition and side reactions.
-
Ensure Anhydrous Conditions: Water can be a proton source for hydrodehalogenation. Ensure all reagents and solvents are scrupulously dried and the reaction is run under a dry, inert atmosphere.[13]
-
| Parameter | Issue | Recommended Action | Expected Outcome |
| Ligand | Catalyst poisoning, low yield | Switch from simple phosphines (e.g., PPh₃) to a bulky biarylphosphine (e.g., XPhos) | Improved yield, reduced catalyst decomposition |
| Pd Source | Low reproducibility | Use a well-defined pre-catalyst (e.g., XPhos-Pd-G3) | More consistent and cleaner reaction profile |
| Base | Incomplete reaction | Use a strong, non-nucleophilic base like NaOtBu | Efficient deprotonation and turnover |
| Side Product | Hydrodehalogenation | Use bulky ligand, ensure anhydrous conditions | Favor C-N coupling over reduction pathway |
Section 4: Experimental Protocols
Protocol 1: General Purification of a Crude Aminopyridine
Aminopyridines can be challenging to purify due to their basicity and polarity. Standard silica gel chromatography can sometimes result in poor recovery due to strong adsorption.
-
Initial Workup: After quenching, extract the crude product into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove the bulk of water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Acid/Base Extraction (Optional but effective):
-
Dissolve the crude residue in EtOAc.
-
Extract with 1M HCl (aq). The aminopyridine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Separate the layers. Carefully basify the aqueous layer to pH > 11 with 2M NaOH or solid K₂CO₃ while cooling in an ice bath.
-
Back-extract the neutral aminopyridine product into fresh DCM or EtOAc (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate. This material is often significantly purer.
-
-
Chromatography:
-
If further purification is needed, consider using a less acidic stationary phase like Florisil or alumina.[10]
-
Alternatively, pre-treat standard silica gel by flushing the column with your eluent containing 1-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica, preventing product tailing and improving recovery.
-
A typical eluent system is a gradient of EtOAc in hexanes or methanol in DCM, with 0.5-1% Et₃N added to the mobile phase.
-
Protocol 2: Small-Scale Test Reaction to Mitigate Di-amination in a Chichibabin Reaction
-
Setup: In an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an Argon atmosphere, add sodium amide (1.2 mmol, 1.2 eq.).
-
Reagents: Add anhydrous toluene (10 mL) followed by the pyridine substrate (1.0 mmol, 1.0 eq.).
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: After 2 hours, carefully take a small aliquot, quench it into a vial containing wet EtOAc, and analyze by GC-MS or LC-MS to determine the ratio of starting material, mono-aminated product, and di-aminated product.
-
Analysis: Continue monitoring every 1-2 hours. Stop the reaction when the consumption of the starting material plateaus to avoid significant formation of the di-aminated side product. Use this optimal time for the large-scale reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. myttex.net [myttex.net]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Selection for Pyridine Ring Functionalization
Welcome to the Technical Support Center for Pyridine Ring Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the chemical modification of pyridine rings. The inherent electronic properties of pyridine present unique challenges, but with a systematic approach to catalyst and reaction optimization, these hurdles can be overcome.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of pyridine rings so challenging compared to benzene?
The primary challenges in pyridine functionalization stem from its electronic nature and the presence of the nitrogen atom:
-
Electron-Deficient Ring: The electronegative nitrogen atom withdraws electron density from the aromatic ring, making it less susceptible to electrophilic aromatic substitution, a common strategy for functionalizing benzene.[2]
-
Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to metal catalysts.[1] This can lead to catalyst inhibition or "poisoning," where the catalyst is deactivated and unable to participate in the desired catalytic cycle.
-
Regioselectivity: The pyridine ring has multiple non-equivalent C-H bonds (at the C2, C3, and C4 positions). Achieving selective functionalization at a specific position is a significant hurdle, as the inherent reactivity often favors the C2 and C4 positions.[1][3]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)
Low yields in cross-coupling reactions involving pyridine are a frequent problem. Here’s a systematic approach to troubleshooting this issue.[4]
Initial Checks:
-
Reagent Quality: Ensure all reagents, especially the boronic acid/ester or organozinc reagent, are pure and dry. Solvents must be anhydrous.
-
Inert Atmosphere: Reactions involving organometallic reagents and palladium catalysts are often sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
Catalyst System Optimization:
The choice of palladium source and ligand is the most critical factor for success.[4][5]
| Parameter | Problem Indication | Troubleshooting Action & Rationale |
| Palladium Precatalyst | Low conversion | Standard catalysts like Pd(PPh₃)₄ may be inefficient.[4] Try more active precatalysts such as Pd(OAc)₂, [PdCl₂(dppf)], or Pd₂(dba)₃. These can be more effective in the oxidative addition step with challenging substrates. |
| Ligand Choice | Catalyst decomposition, low yield | The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle.[5] For electron-deficient pyridines, electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or DavePhos) can enhance catalyst activity and stability.[5] |
| Catalyst Loading | Incomplete reaction | While typically 1-5 mol% is used, for challenging couplings, increasing the catalyst loading to 5-10 mol% might be necessary. |
Reaction Condition Optimization:
| Parameter | Problem Indication | Troubleshooting Action & Rationale |
| Base Selection | No reaction or side products | The base is crucial for the transmetalation step.[4] The strength of the base should be carefully chosen. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Negishi couplings, a base is not always required. If your reaction is sluggish, a stronger base might be needed. |
| Solvent System | Poor solubility, low reaction rate | The solvent affects the solubility of reactants and the catalyst's activity.[4] Common solvents include dioxane, toluene, and DMF. A solvent screen is often beneficial. |
| Temperature | Incomplete reaction | Many cross-coupling reactions require heating.[4] If the reaction is not proceeding at a lower temperature, gradually increase it. However, be mindful of potential side reactions or decomposition at very high temperatures. |
Below is a decision-making workflow for troubleshooting low yields in palladium-catalyzed cross-coupling reactions of pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,5-Dimethylpyridin-3-amine
Welcome to the technical support center for 2,5-Dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability issues you may encounter during storage and experimentation. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your results.
The stability of this compound, like many substituted aminopyridines, is a critical parameter that can significantly impact experimental outcomes. While specific degradation kinetics for this compound are not extensively published, we can infer its stability profile based on the known reactivity of the aminopyridine scaffold. This guide synthesizes information from published literature on related aromatic amines and pyridines to provide a robust framework for handling and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during storage?
A1: The main factors of concern for the stability of this compound are exposure to light, air (oxygen), and elevated temperatures . Aromatic amines are susceptible to oxidative degradation, and the pyridine ring can also be oxidized.[1][2] Many organic compounds, especially those with aromatic systems, can undergo photodegradation upon exposure to UV or visible light.[3][4] Thermal stress can accelerate these degradation processes.
Q2: I've noticed a change in the color of my this compound sample over time. What could be the cause?
A2: A change in color, typically darkening or turning yellow/brown, is a common indicator of degradation in aromatic amines. This is often due to the formation of oxidized and polymeric impurities. The primary amino group and the pyridine ring are susceptible to oxidation, which can lead to colored byproducts.[1] This process can be accelerated by exposure to air and light. It is crucial to store the compound in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), and protected from light.
Q3: Can this compound degrade in solution? What solvents should I be cautious with?
A3: Yes, degradation in solution is a significant concern. Protic solvents, especially under acidic or basic conditions, could potentially facilitate hydrolysis, although aminopyridines are generally considered to have good hydrolytic stability. More critically, solvents can contain dissolved oxygen, which can lead to oxidative degradation. The choice of solvent and its purity are therefore important. For long-term storage of solutions, it is advisable to use de-gassed solvents and store under an inert atmosphere.
Q4: What are the likely degradation products of this compound?
A4: Based on studies of similar aminopyridines, the primary degradation products are likely to be:
-
N-oxides: Oxidation of the pyridine nitrogen is a common degradation pathway for pyridine derivatives.[2]
-
Nitro derivatives: Oxidation of the amino group can lead to the formation of nitro compounds.[1]
-
Products of ring opening/degradation: Severe oxidative or photolytic conditions can lead to the cleavage of the pyridine ring.[5]
The exact nature and proportion of these degradants will depend on the specific stress conditions (e.g., type of light, temperature, presence of an oxidizing agent).
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of your this compound stock.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
-
Actionable Steps:
-
Assess Purity: Analyze your current stock of this compound using a suitable analytical method like HPLC-UV or LC-MS to check for the presence of impurities or degradation products.[6]
-
Use Fresh Stock: If impurities are detected or if you are unsure, obtain a new, unopened vial of high-purity this compound.
-
Repeat Experiment: Re-run a key experiment using the fresh stock and compare the results to those obtained with the suspect stock. If the results are now consistent and as expected, it confirms that the original stock had degraded.
-
Issue 2: Appearance of unexpected peaks in chromatograms.
-
Potential Cause: Formation of degradation products during sample preparation or analysis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks.
-
Actionable Steps:
-
Solvent Blank: Inject a sample of the solvent you are using to dissolve your compound to rule out solvent impurities.
-
Fresh Preparation and Immediate Analysis: Prepare a fresh solution of this compound and analyze it immediately.
-
Aged Sample Analysis: Let a portion of the freshly prepared solution sit on the benchtop, exposed to light and air, for a few hours and then re-analyze. If new peaks appear or existing impurity peaks increase in size, it indicates that your compound is degrading under your sample preparation and storage conditions.
-
Optimize Sample Handling: If degradation is observed, prepare samples fresh for each analysis and minimize their exposure to light and air. Consider using amber vials and an autosampler with a cooled sample tray.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To minimize degradation, adhere to the following storage and handling procedures:
-
Storage of Solid:
-
Store the solid compound in a tightly sealed, opaque container.
-
For long-term storage, purge the container with an inert gas (argon or nitrogen) before sealing.
-
Store in a cool, dark, and dry place. A refrigerator or freezer is recommended.
-
-
Preparation of Stock Solutions:
-
Use high-purity, de-gassed solvents.
-
Prepare solutions fresh whenever possible.
-
If a stock solution needs to be stored, place it in an amber vial, purge the headspace with inert gas, and store at low temperature (e.g., -20°C).
-
-
Handling During Experiments:
-
Minimize the time the solid or solutions are exposed to ambient light and air.
-
Use amber-colored glassware or wrap glassware in aluminum foil.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.[7][8]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity solvent (e.g., acetonitrile or methanol)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with solvent for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with solvent for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with solvent for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a thermostatically controlled oven at 60°C for 48 hours.
-
Withdraw samples at different time points and prepare solutions for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light) for a defined period.
-
Analyze the solution at different time points.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., HPLC with a photodiode array detector or LC-MS).
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Data Presentation
The results of the forced degradation studies can be summarized in a table to facilitate comparison. The following table is an illustrative example with hypothetical data.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 5% | 1 |
| 0.1 M NaOH | 24 hours | 60°C | <1% | 0 |
| 3% H₂O₂ | 24 hours | Room Temp | 15% | 3 |
| Dry Heat | 48 hours | 60°C | 2% | 1 |
| Photolytic | 8 hours | Room Temp | 8% | 2 |
References
Technical Support Center: Troubleshooting Low Conversion Rates in Aminopyridine Reactions
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of low conversion rates in aminopyridine reactions. Rather than a generic checklist, this resource offers a logical, cause-and-effect-based approach to troubleshooting, grounded in established chemical principles.
Section 1: Foundational Challenges with Aminopyridines
Aminopyridines are essential building blocks in medicinal chemistry.[1] However, their inherent electronic properties often complicate synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. Understanding these core challenges is the first step toward effective troubleshooting.
FAQ 1: Why are aminopyridine reactions often low-yielding?
Low conversion rates in reactions involving aminopyridines can frequently be traced back to the electronic nature of the substrate itself. The pyridine nitrogen's lone pair of electrons can coordinate with and deactivate the metal catalyst (e.g., palladium), forming inactive species.[2] Additionally, the electron-donating amino group can further influence the reactivity of the pyridine ring.[2] This dual nature makes optimizing reaction conditions more challenging than with simpler aryl amines.
Potential challenges in palladium-catalyzed C-N cross-coupling reactions with substrates like 3-bromo-2-aminopyridine include:
-
Prevention or retardation of oxidative addition: This can occur due to the potential for the amidine-like structure to coordinate or chelate with the palladium catalyst.[3]
-
Hindrance of transmetalation: The proximal amino group may coordinate to the Pd(II) center after oxidative addition, impeding this crucial step.[3]
-
Homocoupling: The 2-amino-halopyridine can act as a nucleophile, leading to the formation of homocoupled byproducts.[3]
Section 2: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Type Reactions)
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds. However, its application to aminopyridines requires careful consideration of several parameters.
FAQ 2: My Buchwald-Hartwig reaction with a bromo-aminopyridine is failing. What are the most likely causes and how can I fix them?
Failure or low yield in this reaction is a common issue. The electron-deficient nature of the pyridine ring, combined with the coordinating potential of the pyridine nitrogen, can inhibit the catalyst.[4] Here’s a systematic approach to troubleshooting:
2.1. The Catalyst System: Ligand and Precursor Choice is Critical
The selection of the palladium precursor and, more importantly, the phosphine ligand is paramount for a successful reaction.[2][4]
-
The "Why": The ligand must stabilize the palladium center, promote the crucial steps of oxidative addition and reductive elimination, and prevent catalyst deactivation. For electron-rich and sterically hindered substrates like many aminopyridines, bulky, electron-rich phosphine ligands are often beneficial.[2][4]
-
Troubleshooting Protocol:
-
Ligand Screening: If your initial choice is not yielding results, a ligand screen is the most logical next step. Consider ligands specifically designed for challenging couplings. A study on the C-N cross-coupling of morpholine to 3-bromo-2-aminopyridine found that RuPhos, SPhos, and BINAP ligands performed well.[3] The RuPhos-precatalyst, in particular, showed a ~10% increase in yield compared to the corresponding Pd2dba3/ligand system.[3] For couplings with primary amines, the BrettPhos-precatalyst has been shown to outperform RuPhos.[3]
-
Precatalyst vs. In-Situ Generation: Using a well-defined precatalyst can lead to more reproducible results and cleaner reactions by ensuring the efficient generation of the active catalytic species.[3][5] Pd(OAc)2, for instance, can be unreliable for this purpose.
-
| Ligand Family | Common Examples | Key Features |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich, and effective for a wide range of substrates.[3] |
| Josiphos-type Ferrocenylphosphines | Xantphos | Wide bite angle, often used in challenging couplings.[6] |
| BINAP | (R)- or (S)-BINAP | Chiral ligand, can be effective in specific applications.[3] |
2.2. The Base: More Than Just a Proton Scavenger
The base is a critical component of the catalytic cycle, and its choice can dramatically impact the reaction outcome.
-
The "Why": The base facilitates the deprotonation of the amine nucleophile and is involved in the turnover-limiting reductive elimination step. A base that is too weak may not effectively deprotonate the amine, while one that is too strong or nucleophilic can lead to side reactions.
-
Troubleshooting Protocol:
-
Base Screening: If you suspect a base-related issue, screen a panel of common bases. Strong, non-nucleophilic bases are typically preferred.[4]
-
Solubility and Heterogeneity: The high density of some inorganic bases can cause them to settle, impacting the reaction rate. Ensure vigorous stirring.[7] Using a soluble organic base like DBU or combining it with an inorganic base can be an effective strategy for sensitive substrates.[7]
-
| Base | Common Examples | Notes |
| Alkoxides | NaOt-Bu, KOt-Bu, LHMDS | Strong, commonly used, but can be sensitive to moisture.[3] |
| Carbonates | K₂CO₃, Cs₂CO₃ | Milder bases, often used in combination with a stronger base or for sensitive substrates.[8] |
| Phosphates | K₃PO₄ | A good alternative when alkoxides or carbonates fail. |
2.3. Solvents and Atmosphere: The Unseen Variables
The reaction environment plays a crucial, though often overlooked, role.
-
The "Why": Solvents must be anhydrous and capable of dissolving all reagents to ensure a homogeneous reaction mixture.[2][4] Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[2]
-
Troubleshooting Protocol:
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Common choices include toluene, dioxane, and THF.[4]
-
Degassing: Thoroughly degas the solvent and the reaction mixture using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Section 3: Alternative Amination Strategies
When palladium-catalyzed methods prove challenging, other synthetic routes may offer a more viable path to the desired aminopyridine.
FAQ 3: Are there alternatives to palladium catalysis for synthesizing aminopyridines?
Yes, several other methods exist, each with its own set of advantages and limitations.
3.1. Chichibabin Reaction
This classic method produces 2-aminopyridine derivatives through the reaction of pyridine with sodium amide.[9]
-
Mechanism: It proceeds via a nucleophilic substitution of a hydride ion (SNH) through an addition-elimination mechanism.[9]
-
When to Consider: This can be a cost-effective method for simple, unsubstituted or certain substituted pyridines.
-
Potential Issues: The reaction can be hazardous due to the use of sodium amide. Side reactions like dimerization can occur, especially with sterically hindered pyridines.[9]
3.2. Copper-Catalyzed Amination (Ullmann-type Reactions)
Copper catalysis offers a milder and often more economical alternative to palladium.
-
Protocol Example: A general procedure involves loading a Schlenk tube under an argon atmosphere with Cu₂O (5 mol%), the bromopyridine (0.5 mmol), aqueous ammonia (20 equiv.), K₂CO₃ (20 mol%), DMEDA (10 mol%), and ethylene glycol (1 ml). The reaction is then stirred at 60°C for 16 hours.[8]
-
Advantages: Copper catalysts are generally less expensive and can be effective for certain substrates where palladium fails.
3.3. From Pyridine N-Oxides
Reacting pyridine N-oxides with activated isocyanides provides a practical and efficient route to 2-aminopyridines.[10]
-
Advantages: This method can be successful for synthesizing 2-aminopyridines for which other methods fail and often proceeds under mild conditions.[10] The process involves an in-situ deprotection of an N-formylaminopyridine intermediate.[10]
Section 4: Reaction Monitoring and Purification
Properly monitoring the reaction and purifying the product are critical for accurately assessing conversion and obtaining a clean final product.
FAQ 4: How can I effectively monitor my reaction and purify the aminopyridine product?
-
Reaction Monitoring:
-
TLC and LC-MS: Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative sense of reaction progress. For more quantitative and definitive analysis, liquid chromatography-mass spectrometry (LC-MS) is indispensable. It can help identify your product, remaining starting materials, and any major byproducts.[2]
-
HPLC: For precise quantification, High-Performance Liquid Chromatography (HPLC) is the gold standard. Methods have been developed for the analysis of aminopyridine isomers and their derivatives.[11][12]
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying organic compounds. Standard silica gel chromatography is often effective.[8]
-
Cation-Exchange Chromatography: This technique can be particularly useful for removing excess 2-aminopyridine from reaction mixtures, especially in large-scale preparations.[13]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[14]
-
References
- 1. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. rsc.org [rsc.org]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Aminopyridine Synthesis
Welcome to the Technical Support Center for the large-scale synthesis of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the exothermic risks associated with these critical reactions. Aminopyridines are vital building blocks in the pharmaceutical and agrochemical industries, but their synthesis, particularly at scale, presents significant thermal hazards that must be meticulously managed.[1][2][3] This document provides field-proven insights and actionable protocols to ensure the safe and efficient production of these valuable compounds.
Section 1: Fundamental Principles of Exothermic Reaction Management
This section covers the core concepts of identifying and controlling exothermic events during aminopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal hazard in large-scale aminopyridine synthesis and what are its consequences?
A1: The principal hazard is a thermal runaway , a situation where the heat generated by the reaction surpasses the rate of heat removal by the cooling system.[4] This excess heat accelerates the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop. The potential consequences are severe and can include:
-
Rapid, uncontrolled increases in temperature and pressure.
-
Violent boiling of the solvent and reagents.
-
Over-pressurization of the reactor, potentially leading to catastrophic vessel failure.
-
Explosions, fires, and the release of toxic or flammable materials into the surrounding environment.[4]
Q2: How does scaling up an aminopyridine synthesis from the laboratory to a large-scale reactor increase the exothermic risk?
A2: Scaling up a reaction significantly elevates the risk of a thermal runaway due to fundamental principles of heat transfer.[5] The heat generated by the reaction is proportional to the volume of the reaction mixture, whereas the ability to remove that heat is dependent on the surface area of the reactor available for cooling. As the reactor size increases, the volume increases cubically while the surface area only increases squarely. This leads to a decrease in the surface-area-to-volume ratio, making heat dissipation less efficient.[4] Consequently, a reaction that is easily managed in a laboratory flask can become dangerously exothermic on a larger scale if the cooling capacity is not appropriately scaled.[6][7][8]
Q3: What initial steps are essential for assessing the thermal risk of a new aminopyridine synthesis protocol?
A3: A comprehensive reaction hazard assessment is non-negotiable before any scale-up.[9] This assessment should include the following:
-
Literature Review: Thoroughly investigate known hazards associated with the specific aminopyridine synthesis method (e.g., Chichibabin, Buchwald-Hartwig, Ullmann), as well as the reactants, intermediates, and products.
-
Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic events or decompositions.[10]
-
Reaction Calorimetry (RC): Conduct the reaction in a reaction calorimeter to obtain critical data such as the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise under your specific process conditions.[11][12][13][14][15] This data is crucial for accurate thermal modeling and safe scale-up.[8]
Workflow for Thermal Hazard Assessment
Caption: Workflow for assessing thermal hazards in aminopyridine synthesis.
Section 2: Troubleshooting Exothermic Reactions in Specific Aminopyridine Syntheses
This section provides detailed troubleshooting guidance for common large-scale aminopyridine synthesis methods.
The Chichibabin Reaction
The Chichibabin reaction, which involves the amination of pyridines with sodium amide, is notoriously exothermic.[16][17][18]
Q4: My large-scale Chichibabin reaction is showing a rapid, unexpected temperature increase despite my cooling system running at full capacity. What should I do?
A4: This indicates a potential thermal runaway. Immediate and decisive action is required:
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Emergency Cooling: If available, activate any emergency cooling systems.
-
Quench the Reaction: If the temperature continues to rise uncontrollably, you must quench the reaction. A pre-prepared quenching solution should be readily accessible. For the Chichibabin reaction, a common quenching agent is a proton source like isopropanol, which will react with the highly basic sodium amide.[19][20][21] The addition should be controlled to manage the heat of quenching.
Q5: How can I prevent hotspots and localized temperature spikes during a large-scale Chichibabin reaction?
A5: Hotspots are often a result of poor mixing and localized high concentrations of reagents.[5][10] To mitigate this:
-
Ensure Adequate Agitation: The stirrer design and speed must be sufficient to maintain a homogenous mixture throughout the reactor.[10]
-
Controlled Reagent Addition: Add the sodium amide portion-wise or as a slurry in an inert, high-boiling solvent like toluene or xylene.[17][18] This prevents a large, localized excess of the highly reactive amide.
-
Subsurface Addition: Introduce the sodium amide below the surface of the reaction mixture to promote rapid dispersion.
Buchwald-Hartwig and Ullmann Cross-Coupling Reactions
These palladium- or copper-catalyzed reactions are generally less violently exothermic than the Chichibabin reaction but still require careful thermal management, especially with highly reactive substrates.[22][23][24][25][26]
Q6: I am observing a slow but steady increase in temperature beyond my setpoint during a large-scale Buchwald-Hartwig amination. What could be the cause?
A6: This scenario suggests that the rate of heat generation is slightly exceeding the heat removal capacity of your system. Potential causes include:
-
Inaccurate Heat of Reaction Data: Your initial calorimetric data may have underestimated the heat of reaction for your specific substrates.
-
Fouling of Heat Transfer Surfaces: Over time, deposits can form on the reactor walls or cooling coils, reducing heat transfer efficiency.
-
Changes in Reaction Kinetics: Unforeseen impurities in starting materials could be catalyzing the reaction at a faster rate than anticipated.
Troubleshooting Steps:
-
Reduce Reagent Feed Rate: If you are feeding one of the reagents, slow down the addition rate to decrease the rate of heat generation.
-
Lower Jacket Temperature: Decrease the temperature of your cooling fluid to increase the temperature differential and improve heat removal.
-
Investigate Potential Impurities: Analyze your starting materials for any impurities that might be affecting the reaction kinetics.
Data Summary: Typical Heats of Reaction for Aminopyridine Syntheses
| Synthesis Method | Typical Heat of Reaction (kJ/mol) | Key Considerations |
| Chichibabin Reaction | -150 to -250 | Highly exothermic, rapid reaction rate. |
| Buchwald-Hartwig Amination | -80 to -150 | Moderately exothermic, catalyst dependent.[24][25] |
| Ullmann Condensation | -100 to -180 | Moderately exothermic, often requires high temperatures.[23][27] |
Note: These values are approximate and can vary significantly based on substrates, solvents, and reaction conditions. Always determine the heat of reaction for your specific process using reaction calorimetry.
Section 3: Experimental Protocols for Safe Exothermic Reaction Management
This section provides detailed, step-by-step protocols for key procedures in managing exothermic aminopyridine syntheses.
Protocol for Controlled Addition of a Highly Reactive Reagent
This protocol is designed for the semi-batch addition of a reagent where the rate of addition is used to control the reaction temperature.
-
Pre-Reaction Setup:
-
Ensure the reactor is clean and dry.
-
Charge the reactor with the initial substrate and solvent.
-
Start the agitator and ensure proper mixing.
-
Bring the reactor contents to the desired initial temperature.
-
Prepare the reactive reagent in a separate, temperature-controlled addition vessel.
-
-
Initiation of Addition:
-
Start the addition of the reactive reagent at a very slow rate.
-
Closely monitor the reactor temperature and the heat flow from the reaction (if using a calorimeter).
-
-
Controlled Addition Phase:
-
Establish a feedback loop where the addition rate is controlled by the reactor temperature. If the temperature exceeds the setpoint by a predefined margin (e.g., 2-3 °C), the addition should automatically stop or slow down.
-
Maintain a constant temperature in the reactor by balancing the heat generated by the reaction with the heat removed by the cooling system.
-
-
Completion and Digestion:
-
Once the addition is complete, allow the reaction to "digest" at the set temperature for a predetermined amount of time to ensure complete conversion.
-
Continue to monitor the temperature and heat flow. A return of the heat flow to the baseline indicates the end of the reaction.
-
Protocol for Emergency Quenching of a Runaway Reaction
This protocol outlines the steps for safely quenching a runaway reaction. This procedure should only be performed by trained personnel with appropriate personal protective equipment.
-
Pre-Calculation and Preparation:
-
Based on your reaction calorimetry data, calculate the amount of quenching agent needed to neutralize the unreacted reagents and stop the exothermic reaction.
-
The quenching agent should be stored in a designated, easily accessible location.
-
-
Initiation of Quenching:
-
If a runaway is confirmed, immediately stop the addition of any reagents and activate any emergency alarms.
-
Begin the controlled addition of the quenching agent to the reactor.[19][20][21] The addition rate should be fast enough to control the temperature rise but slow enough to avoid a violent reaction from the quench itself.
-
-
Monitoring and Completion:
-
Continuously monitor the reactor temperature and pressure during the quenching process.
-
Once the temperature begins to decrease steadily, the immediate danger has been mitigated.
-
Continue to cool the reactor to a safe temperature.
-
Logical Flow for Runaway Reaction Response
Caption: Decision workflow for responding to a thermal runaway event.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. jinzongmachinery.com [jinzongmachinery.com]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. fauske.com [fauske.com]
- 10. amarequip.com [amarequip.com]
- 11. online-learning-college.com [online-learning-college.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Calorimetry [chem.purdue.edu]
- 14. youtube.com [youtube.com]
- 15. Calorimetry | Chemistry for Majors [courses.lumenlearning.com]
- 16. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. chemistry.nd.edu [chemistry.nd.edu]
- 20. kgroup.du.edu [kgroup.du.edu]
- 21. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 22. research.rug.nl [research.rug.nl]
- 23. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. Ullmann Reaction [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Intermediates in Synthesis
Navigating the labyrinth of chemical synthesis, researchers frequently encounter a formidable adversary: the poorly soluble intermediate. This common hurdle can stall progress, complicate purification, and ultimately threaten the viability of a synthetic route. This technical support center is designed to equip you, the researcher, scientist, or drug development professional, with the knowledge and practical guidance to diagnose, troubleshoot, and overcome these solubility challenges. Here, we move beyond mere protocols, delving into the fundamental principles that govern solubility and providing a strategic framework for rational problem-solving.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format, providing immediate, actionable solutions.
Q1: My intermediate has crashed out of the reaction mixture. What should I do?
A1: An unexpected precipitation is a clear sign that your intermediate's concentration has surpassed its solubility limit in the current reaction conditions.
Immediate Actions:
-
Preserve the Precipitate: Do not discard the solid material; it is very likely your desired product.
-
Analyze the Supernatant: Carefully sample the liquid phase and analyze it (e.g., by TLC or LC-MS) to gauge the reaction's completeness and the amount of product remaining in solution.
-
Attempt Re-solubilization (with caution):
-
Gentle Heating: A gradual increase in temperature can significantly enhance the solubility of many compounds.[1][2][3][4] However, be mindful of the thermal stability of your intermediate and other reaction components.
-
Co-solvent Addition: Introduce a small volume of a stronger, miscible organic solvent in which your compound is known to be more soluble (e.g., DMSO, DMF, or NMP).[1][5][6]
-
-
Isolate and Characterize: If re-solubilization isn't practical, filter the precipitate, wash it with a solvent in which it is insoluble to remove impurities, and dry it. Subsequent characterization will confirm its identity and purity.
Troubleshooting Workflow for Unexpected Precipitation:
Caption: Decision workflow for handling unexpected precipitation.
Q2: My reaction is sluggish or has stalled, and I suspect poor solubility is the culprit. How can I confirm this and what are my options?
A2: A slow or incomplete reaction, despite seemingly dissolved starting materials, can indicate that the concentration of the soluble intermediate is too low for an efficient reaction rate.
Diagnostic Steps:
-
Visual Inspection: Look for a fine suspension or cloudiness that might not be immediately obvious.
-
Solubility Test: In a separate vial, attempt to dissolve a small, known amount of the intermediate in the reaction solvent. This will give you a rough idea of its solubility limit.
Recommended Solutions:
-
Increase Solvent Volume: The simplest approach is to increase the total volume of the solvent to maintain a lower concentration. However, this may not be practical for large-scale reactions.
-
Employ a Co-solvent System: The addition of a miscible co-solvent can dramatically improve solubility.[7][8][9][10][11][12][13] A co-solvent works by reducing the overall polarity of the solvent system, making it more amenable to less polar solutes.[8][9][14]
-
Elevate the Reaction Temperature: Higher temperatures generally increase the solubility of solids and can also accelerate the reaction rate.[2][3][4][15] Monitor for any potential degradation of your materials at elevated temperatures.
-
Consider a Different Solvent Altogether: A systematic solvent screening process may reveal a solvent that provides optimal solubility and reactivity.
Q3: My intermediate is an acid or a base, and its solubility is problematic. How can I leverage its chemical properties?
A3: The ionizable nature of acidic or basic intermediates provides a powerful handle for manipulating their solubility.
-
For Acidic Intermediates: Increasing the pH of the medium will deprotonate the acidic functional group, forming a more soluble salt.[16][17][18][19][20] Weakly acidic drugs, for instance, become more soluble at a higher pH as they convert to their ionized form.[20]
-
For Basic Intermediates: Decreasing the pH will protonate the basic functional group, leading to the formation of a more soluble salt.[16][17][18][19][20] Conversely, for weakly basic drugs, a lower pH results in the more soluble ionized form.[20]
Caution: Ensure that the pH change does not adversely affect other reagents or the stability of your intermediate. The Henderson-Hasselbalch equation can be used to predict the solubility of an ionizable compound at different pH values, based on its pKa and intrinsic solubility.[17]
Frequently Asked Questions (FAQs)
Q1: What is the "like dissolves like" principle and how do I apply it?
A1: This is a fundamental concept in solubility. It states that substances with similar polarities are more likely to be soluble in each other.[5] Polar solvents (e.g., water, methanol) tend to dissolve polar solutes (e.g., salts, sugars), while non-polar solvents (e.g., hexane, toluene) are better at dissolving non-polar solutes (e.g., oils, fats). When selecting a solvent, consider the polarity of your intermediate.
Q2: What is a co-solvent and how does it work?
A2: A co-solvent is a water-miscible organic solvent that is added to a primary solvent to increase the solubility of a poorly soluble compound.[5][7][8] Co-solvents, such as ethanol, propylene glycol, and DMSO, work by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous solution and a hydrophobic solute.[8][9][10][14]
Q3: When should I consider using a solubility-enhancing tag?
A3: Solubility-enhancing tags are proteins or peptides fused to a target molecule to improve its solubility and expression.[21] This strategy is particularly useful in the synthesis of large molecules like peptides and proteins that are prone to aggregation.[22][23][24] These tags are typically highly soluble and can sometimes assist in the correct folding of the target molecule.[21] Examples include glutathione S-transferase (GST) and maltose-binding protein (MBP).[25]
Q4: Can physical methods improve the solubility of my intermediate?
A4: Yes, several physical methods can enhance solubility:
-
Particle Size Reduction (Micronization): Decreasing the particle size of a solid increases its surface area, which can lead to a faster dissolution rate.[5] Techniques include grinding, milling, and sonocrystallization.
-
Sonication: The use of high-frequency sound waves can aid in dissolution by breaking down intermolecular interactions and increasing the surface area of the particles.[5]
Q5: Are there any solvent-free options for dealing with insoluble reactants?
A5: Yes, solid-state reactions using techniques like ball milling can be an effective way to carry out reactions with insoluble starting materials.[26] This approach avoids the need for a solvent altogether and can be particularly useful for the synthesis of materials like organic semiconductors where starting materials are often poorly soluble.[26]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable single solvent or co-solvent system for a poorly soluble intermediate.
Materials:
-
Small vials (e.g., 1.5 mL Eppendorf tubes or 4 mL glass vials)
-
Magnetic stir plate and stir bars (optional)
-
Vortex mixer
-
A selection of solvents with varying polarities (see table below)
-
Your poorly soluble intermediate
Procedure:
-
Weigh a small, consistent amount of your intermediate (e.g., 1-5 mg) into each vial.
-
Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
If the solid does not dissolve, continue adding the solvent in measured increments (e.g., 100 µL at a time), vortexing after each addition, until the solid dissolves or a maximum volume is reached.
-
Record the total volume of solvent required to dissolve the solid.
-
Repeat steps 2-5 for each solvent to be tested.
-
For co-solvent systems, start with the solvent in which the compound is least soluble and gradually add the co-solvent in which it is more soluble, monitoring for dissolution.[5]
Data Analysis:
Calculate the approximate solubility in each solvent or solvent system (e.g., in mg/mL).
Solvent Selection Table:
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Non-Polar | |||
| Hexane | 0.1 | 69 | Good for very non-polar compounds. |
| Toluene | 2.4 | 111 | Aromatic, can dissolve many organic compounds. |
| Dichloromethane | 3.1 | 40 | Common solvent, but use with caution due to volatility and toxicity.[27] |
| Polar Aprotic | |||
| Diethyl Ether | 2.8 | 35 | Volatile, good for extractions. |
| Ethyl Acetate | 4.4 | 77 | Common, relatively low toxicity. |
| Tetrahydrofuran (THF) | 4.0 | 66 | Good for a wide range of compounds. |
| Acetonitrile | 5.8 | 82 | Miscible with water. |
| Dimethylformamide (DMF) | 6.4 | 153 | High boiling point, powerful solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Very powerful solvent, can be difficult to remove.[28] |
| Polar Protic | |||
| Isopropanol | 3.9 | 82 | Common alcohol. |
| Ethanol | 4.3 | 78 | Relatively non-toxic, widely used.[27] |
| Methanol | 5.1 | 65 | More polar than ethanol. |
| Water | 10.2 | 100 | The most polar solvent. |
Protocol 2: Utilizing Sonication for Dissolution
Objective: To employ ultrasonic energy to aid in the dissolution of a stubborn intermediate.
Materials:
-
Reaction vessel containing the intermediate and solvent
-
Ultrasonic bath or probe sonicator
Procedure:
-
Prepare the mixture of your intermediate and the chosen solvent in a suitable vessel.
-
Place the vessel in an ultrasonic bath or insert the tip of an ultrasonic probe into the mixture.
-
Turn on the sonicator. The power and duration will depend on the specific material and solvent.
-
Visually monitor the dissolution process.
-
Continue sonication until the solid is fully dissolved or no further change is observed.[5]
Caution: Prolonged sonication can generate heat. If your compound is thermally sensitive, consider using a cooling bath in conjunction with sonication.
Visualization of Key Concepts
Decision Tree for Solubility Enhancement Strategy:
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solubility [chem.fsu.edu]
- 4. ck12.org [ck12.org]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. youtube.com [youtube.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. ijpbr.in [ijpbr.in]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Khan Academy [khanacademy.org]
- 20. jmpas.com [jmpas.com]
- 21. leniobio.com [leniobio.com]
- 22. Enabling chemical protein (semi)synthesis via reducible solubilizing tags (RSTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression [mdpi.com]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sciencedaily.com [sciencedaily.com]
- 27. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Refining Flash Chromatography Protocols for Polar Aminopyridines
Welcome to the technical support center dedicated to the purification of polar aminopyridines via flash chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with these highly polar and basic compounds. Here, we move beyond generic protocols to provide in-depth, scientifically grounded solutions to common and complex purification issues. Our approach is rooted in a deep understanding of the underlying chemical interactions to empower you to develop robust and efficient purification methods.
The Challenge with Polar Aminopyridines
Polar aminopyridines present a dual challenge for chromatographers. Their inherent polarity leads to strong interactions with polar stationary phases like silica, while their basic nature makes them susceptible to secondary interactions with acidic silanol groups on the silica surface. This often results in a host of purification problems, including severe peak tailing, irreversible adsorption to the stationary phase, and poor resolution.[1][2] Conversely, in standard reversed-phase chromatography, these compounds can be so polar that they elute in the solvent front with little to no retention.[3][4][5]
This guide provides a structured approach to overcoming these obstacles, focusing on logical method development and effective troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My polar aminopyridine is showing severe peak tailing on a standard silica gel column. What is causing this and how can I fix it?
A1: Severe peak tailing with aminopyridines on silica gel is a classic problem stemming from strong secondary interactions between the basic amine functionality and acidic silanol groups (Si-OH) on the silica surface.[2][6] This interaction is a form of secondary retention, separate from the desired normal-phase partitioning, and it leads to a non-uniform elution of the analyte band.
Here’s a systematic approach to mitigate this issue:
1. Understand the Mechanism:
The lone pair of electrons on the nitrogen of the aminopyridine interacts strongly with the acidic protons of the silanol groups. This acid-base interaction can be so strong that it leads to irreversible binding or very slow elution, causing the characteristic tailing.[1]
2. Strategic Solutions:
-
Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1] This additive, often referred to as a "competing base," will neutralize the acidic silanol sites, minimizing their interaction with your aminopyridine.
-
Recommended Additives:
-
Triethylamine (TEA): Typically used at a concentration of 0.1-1% (v/v).[7]
-
Ammonia (in Methanol): A solution of 2N ammonia in methanol can be used as the polar component of the mobile phase.[7]
-
Ammonium Hydroxide: Can be effective, but care must be taken with aqueous solutions in normal-phase chromatography.[8][9]
-
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Amine-Functionalized Silica: These columns have a stationary phase that is covalently modified with aminopropyl groups. This creates a basic surface that repels basic analytes, leading to improved peak shape and reduced tailing.[1][10]
-
Alumina (Basic or Neutral): Alumina is a basic stationary phase and can be an excellent alternative to silica for the purification of amines.[11]
-
Experimental Protocol: Deactivating Silica with a Basic Modifier
-
Initial TLC Analysis: Develop a TLC method for your aminopyridine using a standard mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). Observe the streaking and high retention factor (Rf).
-
Modified TLC Analysis: Prepare a new mobile phase with the addition of 0.5% TEA. Run a new TLC and observe the improvement in spot shape and a more ideal Rf value (aim for 0.15-0.35).[12]
-
Column Equilibration: Before loading your sample, equilibrate the silica gel column with at least 5 column volumes (CV) of the mobile phase containing the basic additive. This ensures that the silanol groups are fully neutralized.
-
Sample Loading: For optimal results, consider dry loading your sample. Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel or celite, and evaporate the solvent. Load the dry powder onto the column.[8][12]
-
Elution: Run the flash chromatography with the modified mobile phase.
dot
Caption: Troubleshooting workflow for peak tailing.
Q2: My polar aminopyridine has very poor retention and elutes in the void volume in reversed-phase chromatography. How can I increase its retention?
A2: This is a common issue for highly polar compounds in reversed-phase chromatography (RPC). The polar analyte has a much stronger affinity for the polar mobile phase than the non-polar stationary phase (e.g., C18), leading to rapid elution.[3] Here are several strategies to enhance retention:
1. Adjusting Mobile Phase pH:
The retention of ionizable compounds like aminopyridines is highly dependent on the pH of the mobile phase.[13][14] To increase retention in reversed-phase, you want to make the aminopyridine less polar (more hydrophobic). This is achieved by suppressing its ionization.
-
The 2 pH Unit Rule: For a basic compound, adjust the mobile phase pH to be at least 2 units above its pKa.[1][15] At this higher pH, the amine will be in its neutral, free-base form, which is more hydrophobic and will interact more strongly with the C18 stationary phase.[1]
2. Using Polar-Embedded or Polar-Endcapped Columns:
These columns have stationary phases that are modified to be more compatible with polar analytes and highly aqueous mobile phases.[3] They offer better retention for polar compounds compared to traditional C18 columns.[3][16]
3. Ion-Pairing Chromatography:
For ionizable aminopyridines, adding an ion-pairing reagent to the mobile phase can significantly enhance retention.[3]
-
Mechanism: An anionic ion-pairing reagent (e.g., an alkyl sulfonate) forms a neutral ion-pair with the protonated (cationic) aminopyridine. This complex is more hydrophobic and exhibits increased retention on the C18 column.[3]
4. Switching to a Different Chromatographic Mode:
If the above strategies are not effective, RPC may not be the ideal technique. Consider these alternatives for highly polar compounds:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for purifying very polar compounds that are not well-retained in reversed-phase.[5][17][18][19] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of water.[5][17] In HILIC, water is the strong, eluting solvent.[17]
Data Presentation: Comparison of Chromatographic Modes for Polar Aminopyridines
| Chromatographic Mode | Stationary Phase | Mobile Phase | Principle of Retention | Best For |
| Normal-Phase | Polar (e.g., Silica, Amine-functionalized) | Non-polar (e.g., Hexane/EtOAc, DCM/MeOH) + basic additive | Adsorption/desorption based on polarity.[8] | Moderately polar to polar aminopyridines. |
| Reversed-Phase | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) with pH control | Partitioning based on hydrophobicity.[4][20] | Less polar aminopyridines or with pH modification for more polar ones. |
| HILIC | Polar (e.g., Silica, Diol, Amine) | High organic (e.g., Acetonitrile) with a small amount of aqueous buffer | Partitioning of the analyte into a water-enriched layer on the stationary phase surface.[18][21] | Highly polar, water-soluble aminopyridines.[5][22] |
Q3: How do I develop a reliable HILIC method for my highly polar aminopyridine?
A3: HILIC is a powerful technique for polar aminopyridines, but method development requires a different approach than traditional normal or reversed-phase chromatography.
Experimental Protocol: HILIC Method Development
-
Stationary Phase Selection:
-
Mobile Phase Selection:
-
Weak Solvent (A): Acetonitrile is the most common and effective weak solvent in HILIC.[5]
-
Strong Solvent (B): Water is the strong solvent.[17]
-
Additives: It is crucial to use a buffer or acid in the aqueous portion of the mobile phase to control pH and achieve reproducible results.[21] For aminopyridines, a mobile phase pH at least 2 units below the pKa is recommended to ensure the analyte is in its ionized form, which enhances retention in HILIC.[15] Ammonium formate or ammonium acetate (10-20 mM) are excellent choices as they are volatile and MS-compatible.
-
-
Gradient Design (Scouting Gradient):
-
Start with a high percentage of organic solvent and gradually increase the aqueous portion.
-
A good scouting gradient could be: 95% Acetonitrile / 5% Water (with buffer) to 50% Acetonitrile / 50% Water (with buffer) over 10-15 column volumes.
-
-
Sample Preparation and Loading:
-
Dissolve the sample in a solvent mixture that is as weak as or weaker than the initial mobile phase conditions (i.e., high acetonitrile concentration).
-
If the sample is only soluble in highly aqueous solutions, use a dry loading technique to avoid poor peak shape.[22]
-
dot
Caption: Workflow for HILIC method development.
References
- 1. biotage.com [biotage.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. sorbtech.com [sorbtech.com]
- 13. welch-us.com [welch-us.com]
- 14. agilent.com [agilent.com]
- 15. support.waters.com [support.waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biotage.com [biotage.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. researchgate.net [researchgate.net]
- 20. selekt.biotage.com [selekt.biotage.com]
- 21. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. teledynelabs.com [teledynelabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of 2,5-Dimethylpyridin-3-amine with 1H NMR
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of how to leverage one-dimensional proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to definitively confirm the structure of 2,5-Dimethylpyridin-3-amine. We will move beyond a simple procedural outline, focusing on the causal relationships between molecular structure and spectral output, thereby creating a self-validating analytical framework.
The Analytical Challenge: Isomeric Differentiation
The pyridine scaffold is a ubiquitous feature in pharmaceuticals and agrochemicals.[1] Substitution patterns on this ring system give rise to numerous isomers, each with potentially distinct biological activities and physical properties. For this compound, the key analytical challenge is to confirm the precise positions of the two methyl groups and the amine substituent on the pyridine ring, distinguishing it from other dimethylpyridinamine isomers. ¹H NMR spectroscopy is an exceptionally powerful tool for this task, as the chemical shift, integration, and spin-spin coupling of each proton provide a unique fingerprint of its molecular environment.[2]
Part 1: Predicting the ¹H NMR Signature of this compound
Before stepping into the lab, a robust theoretical prediction of the expected ¹H NMR spectrum is crucial. This prediction serves as the benchmark against which experimental data will be compared. The structure of this compound features four distinct types of protons, which will give rise to four unique signals in the ¹H NMR spectrum.
Molecular Structure and Proton Environments:
Caption: Structure of this compound with distinct proton environments highlighted.
Chemical Shift (δ) Analysis
The chemical shift of a proton is highly sensitive to its electronic environment. In pyridine, protons alpha to the nitrogen (C2, C6) are the most deshielded (downfield), followed by the gamma proton (C4), and then the beta protons (C3, C5).[1] Substituents dramatically alter this landscape.
-
Aromatic Protons (H-4 and H-6): Both the amine (-NH₂) and methyl (-CH₃) groups are electron-donating groups (EDGs). EDGs increase electron density on the aromatic ring, causing the attached protons to be shielded and appear at a lower chemical shift (upfield) compared to unsubstituted pyridine (δ 8.6-7.2 ppm).[3][4]
-
H-6: This proton is ortho to the nitrogen and meta to the amine group. The strong deshielding effect of the adjacent nitrogen will be the dominant factor, placing this proton the furthest downfield of the aromatic signals.
-
H-4: This proton is ortho to the amine group and meta to both methyl groups. The strong shielding from the ortho amine group will shift this proton significantly upfield.
-
-
Amine Protons (-NH₂): The chemical shift of amine protons can vary widely and often appears as a broad signal due to hydrogen bonding and quadrupole broadening from the nitrogen atom.[5] Its position is also sensitive to solvent, concentration, and temperature.
-
Methyl Protons (-CH₃): The two methyl groups are in different environments.
-
2-CH₃: This methyl group is alpha to the nitrogen, which will have a slight deshielding effect.
-
5-CH₃: This methyl group is beta to the nitrogen and will appear at a more typical alkyl-substituted aromatic chemical shift.
-
Integration Analysis
The integral of each signal is directly proportional to the number of protons it represents.[2] This provides a straightforward way to assign signals.
-
-NH₂: Integrates to 2H.
-
2-CH₃ and 5-CH₃: Each will integrate to 3H.
-
H-4 and H-6: Each will integrate to 1H.
Splitting Pattern (Multiplicity) Analysis
Spin-spin coupling provides information about the number of neighboring, non-equivalent protons.[6] In pyridine systems, coupling occurs between protons on adjacent carbons (ortho, ³J), across three bonds (meta, ⁴J), and across four bonds (para, ⁵J).[1]
-
H-6: This proton is meta to H-4 (⁴J coupling). Therefore, it is expected to appear as a doublet. The typical ⁴J (meta) coupling constant in pyridines is small, around 1-3 Hz.[1]
-
H-4: This proton is meta to H-6 (⁴J coupling). It will also appear as a doublet with the same coupling constant as H-6.
-
-NH₂: Typically appears as a broad singlet and does not show coupling to the ring protons.[5]
-
2-CH₃ and 5-CH₃: These methyl protons have no adjacent protons to couple with, so they will both appear as singlets.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data for this compound, which will serve as our reference for experimental verification.
| Signal Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J) |
| H-6 | ~7.8 - 8.2 | 1H | d (doublet) | ⁴J ≈ 1-3 Hz |
| H-4 | ~6.8 - 7.2 | 1H | d (doublet) | ⁴J ≈ 1-3 Hz |
| -NH₂ | ~3.5 - 5.0 (broad) | 2H | s (singlet, broad) | N/A |
| 2-CH₃ | ~2.3 - 2.5 | 3H | s (singlet) | N/A |
| 5-CH₃ | ~2.1 - 2.3 | 3H | s (singlet) | N/A |
Part 2: Experimental Protocol for High-Fidelity Data Acquisition
The quality of the NMR spectrum is fundamentally dependent on meticulous sample preparation.[7] The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.
Step-by-Step Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[8] The deuterium in the solvent is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" the magnetic field.[7]
-
Concentration: Weigh approximately 5-25 mg of the sample and dissolve it in 0.6-0.7 mL of the deuterated solvent.[9] The solution should be concentrated enough to obtain a good signal-to-noise ratio in a reasonable time but dilute enough to avoid line broadening due to viscosity.[9]
-
Homogenization: Ensure the sample is fully dissolved. If any solid particles remain, they will severely degrade the magnetic field homogeneity, resulting in broad, distorted peaks. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[9]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at δ ≈ 7.26 ppm) is often sufficient for referencing.[7]
-
Labeling and Insertion: Cap the NMR tube securely and label it clearly. Insert the tube into the spinner turbine, ensuring the correct depth using the spectrometer's depth gauge.
Caption: A streamlined workflow for preparing a high-quality NMR sample.
Part 3: The Logic of Structure Confirmation
With the experimental spectrum in hand, the final step is a systematic comparison with the predicted data. This process validates the proposed structure.
Caption: The logical process for comparing experimental data to theoretical predictions to confirm molecular structure.
A successful confirmation relies on matching all four key aspects of the spectrum:
-
Number of Signals: The spectrum must show exactly five signals (or four if the amine protons are too broad to be observed clearly).
-
Chemical Shifts: The positions of the signals should closely align with the predicted regions. The two aromatic protons should appear as distinct doublets in the δ 7-8.5 ppm range, and the two methyl groups as sharp singlets in the δ 2-2.5 ppm range.
-
Integration: The relative areas of the peaks must correspond to a 1:1:2:3:3 proton ratio (H-6 : H-4 : -NH₂ : -CH₃ : -CH₃).
-
Splitting Patterns: The two aromatic signals must be doublets with a small, identical coupling constant (J ≈ 1-3 Hz), confirming their meta-relationship. The two methyl signals and the amine signal must be singlets.
Differentiating from Isomers: A Comparative Case
The true diagnostic power of this ¹H NMR analysis is evident when considering a potential isomer, such as 2,3-Dimethylpyridin-4-amine .
-
Symmetry: This isomer has a plane of symmetry. Therefore, the H-5 and H-6 protons would be chemically equivalent, as would the 2-CH₃ and 3-CH₃ groups.
-
Expected Spectrum: This would lead to a much simpler spectrum with only three signals: one singlet for the two aromatic protons, one singlet for the two methyl groups, and one broad singlet for the amine protons.
This stark difference in the number of signals and their multiplicities makes distinguishing between the target compound and its isomers a trivial task for ¹H NMR.
Conclusion
The structural confirmation of this compound via ¹H NMR spectroscopy is a robust and definitive process when approached systematically. By first predicting the chemical shifts, integrations, and coupling patterns based on established principles of substituent effects on the pyridine ring, a clear analytical benchmark is established. Meticulous sample preparation ensures the acquisition of high-fidelity experimental data. The subsequent one-to-one correlation between the predicted and experimental spectra—paying close attention to the unique meta-coupling between H-4 and H-6 and the presence of two distinct methyl singlets—provides unequivocal evidence for the 2,5-dimethyl-3-amino substitution pattern. This self-validating methodology exemplifies the power of NMR in modern chemical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. mun.ca [mun.ca]
HPLC-MS analysis for purity assessment of 2,5-Dimethylpyridin-3-amine
An In-Depth Comparative Guide to HPLC-MS for the Purity Assessment of 2,5-Dimethylpyridin-3-amine
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy.[1][2] this compound serves as a critical building block in the synthesis of various pharmaceutical agents.[3] Its impurity profile can directly influence the quality of the final drug product, making rigorous analytical oversight essential.
This guide provides an in-depth exploration of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as the primary analytical technique for the purity assessment of this compound. We will dissect the causality behind methodological choices, present a detailed experimental protocol, and benchmark its performance against orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
The Premier Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For the analysis of non-volatile and semi-volatile compounds like this compound, HPLC is often considered the gold standard due to its versatility and precision.[4] When coupled with a mass spectrometer, it provides an unparalleled ability to separate, identify, and quantify the target analyte and its related impurities, even at trace levels.[4]
Rationale for Method Development
The molecular structure of this compound—a substituted pyridine with a basic amine group—dictates the entire analytical strategy.
-
Choice of Stationary Phase: A C18 reversed-phase column is the workhorse for separating moderately polar compounds. Its nonpolar stationary phase provides effective retention for the aromatic pyridine ring, allowing for separation based on subtle differences in hydrophobicity among the analyte and its potential impurities (e.g., isomers, precursors, or degradation products).
-
Mobile Phase Composition: The basic nature of the amine group (pKa estimated to be basic) necessitates an acidic mobile phase. The addition of a small amount of an acid like formic acid (typically 0.1%) serves a dual purpose:
-
Protonation: It ensures the amine group is consistently protonated (R-NH3+), preventing peak tailing caused by interactions with residual silanol groups on the silica-based stationary phase.
-
MS Compatibility: Formic acid is a volatile modifier that is highly compatible with electrospray ionization (ESI), promoting the formation of [M+H]+ ions for sensitive mass spectrometric detection. Acetonitrile is generally chosen over methanol as the organic modifier due to its lower viscosity and superior UV transparency, often leading to sharper peaks and better resolution.
-
-
Detection: While a UV detector can quantify the main peak, its utility for impurity profiling is limited without reference standards. A mass spectrometer, particularly in Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) mode, offers exquisite sensitivity and selectivity.[5][6] ESI in positive ion mode is the ideal choice for this protonated amine, allowing for confident identification of known impurities and characterization of unknown peaks based on their mass-to-charge ratio (m/z).
Experimental Workflow for HPLC-MS Analysis
The end-to-end process, from sample receipt to final purity report, follows a systematic and validated pathway.
Caption: HPLC-MS workflow for purity analysis.
Detailed HPLC-MS Protocol
Instrumentation:
-
UPLC/HPLC System with a Quaternary Pump and Autosampler
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
Materials & Reagents:
-
Column: C18, 100 x 2.1 mm, 2.6 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1.0 mg/mL in diluent. Further dilute to a working concentration of ~20 µg/mL.
Chromatographic & MS Conditions:
| Parameter | Condition |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5.0 µL |
| Gradient Elution | 0-1 min (5% B), 1-8 min (5% to 80% B), 8-9 min (80% B), 9-9.1 min (80% to 5% B), 9.1-12 min (5% B) |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Scan Range | m/z 50-500 |
| Target Ion [M+H]+ | m/z 123.1 |
Method Validation: A Self-Validating System
To ensure trustworthiness, the analytical method must be validated according to International Council on Harmonisation (ICH) guidelines.[7][8] This process demonstrates that the method is suitable for its intended purpose.[9][10]
Summary of Validation Parameters & Typical Acceptance Criteria:
| Parameter | Purpose | Typical Results & Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities. | Peak for this compound is spectrally pure and resolved from other components. |
| Linearity | To demonstrate a proportional response to concentration. | R² > 0.999 over a range of 1-30 µg/mL.[11][12] |
| Accuracy | To measure the closeness of results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels.[7][11] |
| Precision | To assess the method's repeatability and intermediate precision. | RSD < 2.0% for multiple injections and analyses on different days.[12] |
| LOD & LOQ | To determine the lowest concentration that can be detected and quantified. | LOD: ~0.01 µg/mL; LOQ: ~0.03 µg/mL.[12] |
| Robustness | To check the method's resilience to small, deliberate variations. | No significant changes in results with minor adjustments to flow rate (±0.02 mL/min) and column temperature (±2 °C).[10] |
Alternative and Complementary Analytical Techniques
No single analytical method can reveal all possible impurities. Orthogonal methods, which rely on different separation principles, are crucial for a comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[4][13] It is particularly adept at identifying residual solvents and volatile organic impurities that may be present from the synthesis process.
-
Principle of Separation: GC separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase coated inside a long capillary column.
-
Causality in Application: Direct injection of this compound is possible. However, primary amines can sometimes exhibit poor peak shape on standard GC columns due to their polarity.[14] Derivatization (e.g., acylation or silylation) can be employed to make the analyte more volatile and less polar, improving chromatographic performance, though this adds complexity to the sample preparation.[14]
-
Advantages:
-
Exceptional sensitivity for volatile and semi-volatile impurities.
-
Orthogonal selectivity to HPLC, potentially revealing impurities that co-elute in the liquid phase.
-
-
Limitations:
-
Risk of thermal degradation for the analyte or less stable impurities in the hot injector port.[15]
-
Less suitable for non-volatile impurities like inorganic salts or high molecular weight by-products.
-
Capillary Electrophoresis (CE)
CE offers a fundamentally different separation mechanism, making it an excellent confirmatory technique.[16][17]
-
Principle of Separation: CE separates ions based on their size-to-charge ratio in an electric field applied across a narrow capillary filled with an electrolyte buffer.[16][18]
-
Causality in Application: As a basic amine, this compound is readily protonated in an acidic buffer (e.g., phosphate or acetate buffer at low pH) and will migrate as a cation toward the cathode. Its migration time will be distinct from neutral impurities and other cationic species with different size-to-charge ratios.
-
Advantages:
-
Limitations:
-
Generally lower concentration sensitivity compared to HPLC-MS.[19]
-
Can be less robust than HPLC for routine quality control applications.
-
Head-to-Head Comparison
The choice of analytical technique depends on the specific goals of the purity assessment. The following table provides a direct comparison to guide researchers.
| Feature | HPLC-MS | GC-MS | Capillary Electrophoresis (CE) |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Differential migration of ions in an electric field.[16] |
| Best Suited For | Primary analysis of the main component and a wide range of non-volatile impurities. | Volatile and semi-volatile impurities (e.g., residual solvents, starting materials).[4] | Charged/ionic impurities; orthogonal confirmation.[19] |
| Sensitivity | Very High (ppb to ppt) | Very High (for volatile analytes) | Moderate to High (ppm to ppb) |
| Analysis Speed | Moderate (~10-20 min) | Moderate (~15-30 min) | Very Fast (~5-15 min)[19] |
| Key Advantage | Broad applicability, high sensitivity, and structural information from MS. | Superior separation of volatile compounds. | Extremely high efficiency and orthogonal separation mechanism.[16] |
| Key Limitation | May not resolve certain volatile impurities. | Potential for thermal degradation of labile compounds.[15] | Lower concentration sensitivity; less suitable for neutral compounds. |
Conclusion
For the comprehensive purity assessment of this compound, a well-validated HPLC-MS method stands as the most robust and informative primary technique. Its ability to separate, quantify, and identify a broad range of potential impurities in a single analysis is unmatched. However, true scientific rigor in drug development demands a multi-faceted approach. The strategic use of orthogonal techniques like GC-MS for volatile impurity profiling and Capillary Electrophoresis for confirmatory analysis provides a complete and trustworthy picture of the intermediate's purity, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. This compound | 89943-02-2 [chemicalbook.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. lcms.cz [lcms.cz]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. zenodo.org [zenodo.org]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ccsknowledge.com [ccsknowledge.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gnoscience.com [gnoscience.com]
- 18. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used | MtoZ Biolabs [mtoz-biolabs.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2,5-Dimethylpyridin-3-amine and 2,6-Dimethylpyridin-3-amine for Synthetic and Medicinal Chemistry
Abstract
In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational building blocks. Among these, dimethyl-substituted aminopyridines serve as versatile scaffolds. However, the specific placement of substituents can dramatically alter the molecule's reactivity, profoundly impacting synthetic strategy and outcomes. This guide provides an in-depth comparative analysis of two structurally similar yet chemically distinct isomers: 2,5-Dimethylpyridin-3-amine and 2,6-Dimethylpyridin-3-amine. We will dissect how the simple transposition of a single methyl group fundamentally modifies the steric and electronic environment of the molecule, leading to divergent reactivity in key chemical transformations. This document serves as a practical resource for researchers, scientists, and drug development professionals to inform the rational selection and application of these isomers in their synthetic endeavors.
Structural and Electronic Fundamentals: A Tale of Two Isomers
At first glance, this compound and 2,6-Dimethylpyridin-3-amine appear to be close cousins. Both possess an electron-donating amino group and two activating methyl groups on a pyridine core. The critical distinction, however, lies in the spatial arrangement of the C6-methyl group, which dictates the accessibility of the ring nitrogen and adjacent reactive sites.
A Researcher's Guide to Comparing the Efficacy of Aminopyridine Derivatives in Biological Assays
This guide provides a comprehensive comparison of the efficacy of key aminopyridine derivatives in relevant biological assays. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds and to design robust experimental plans for their evaluation. We will delve into the mechanisms of action, compare key derivatives, and provide detailed protocols for essential assays, all grounded in scientific literature.
Introduction: The Therapeutic Potential of Aminopyridines
Aminopyridines are a class of compounds known for their ability to block voltage-gated potassium channels.[1] This mechanism of action makes them valuable therapeutic agents, particularly in neurological disorders characterized by demyelination, such as multiple sclerosis (MS).[1][2] By blocking potassium channels on demyelinated axons, aminopyridines can enhance the conduction of action potentials, thereby improving neurological function.[2][3] The most prominent member of this class is 4-aminopyridine (4-AP), which is commercially available in an extended-release formulation known as dalfampridine (Ampyra®) for the improvement of walking in patients with MS.[1][4][5]
However, the therapeutic window for aminopyridines can be narrow, and side effects can occur.[6] This has spurred the development and investigation of various derivatives with potentially improved efficacy, selectivity, and safety profiles.[7][8] This guide will focus on comparing the efficacy of these derivatives in preclinical biological assays, providing a framework for their systematic evaluation.
Mechanism of Action: Targeting Voltage-Gated Potassium Channels
The primary molecular targets of aminopyridine derivatives are voltage-gated potassium (Kv) channels.[1] In healthy myelinated axons, Kv channels are typically located in the juxtaparanodal region, covered by the myelin sheath. However, in demyelinated axons, these channels become exposed along the internodal membrane.[3] The outflow of potassium ions through these exposed channels can lead to a repolarization of the membrane potential that is too rapid, preventing the action potential from propagating effectively across the demyelinated segment.
Aminopyridine derivatives act by physically blocking the pore of these exposed Kv channels from the intracellular side.[9] This blockade reduces the repolarizing potassium current, which in turn prolongs the duration of the action potential. This allows the depolarizing signal to be sustained for a longer period, increasing the likelihood that it will successfully propagate to the next node of Ranvier and restore nerve conduction.[3][10]
Caption: Mechanism of action of aminopyridine derivatives on demyelinated axons.
Key Aminopyridine Derivatives: A Comparative Overview
While 4-aminopyridine is the most well-known, other derivatives have been investigated for their therapeutic potential. The two most prominent compounds in clinical and preclinical research are 4-aminopyridine and 3,4-diaminopyridine.
-
4-Aminopyridine (4-AP, Dalfampridine): The benchmark compound, extensively studied and approved for MS.[1][5] It readily crosses the blood-brain barrier.[3]
-
3,4-Diaminopyridine (3,4-DAP, Amifampridine): A more potent potassium channel blocker than 4-AP.[3] However, it has been suggested to have lower systemic tolerability and may be less effective for certain MS symptoms compared to 4-AP.[11]
-
Novel Derivatives: Research is ongoing to develop novel derivatives with improved properties. For example, structure-activity relationship studies have explored modifications to the pyridine ring to enhance potency and selectivity.[7] One study found that 3-methyl-4-aminopyridine was approximately 7-fold more potent than 4-AP in blocking Shaker K+ channels.[7]
The following table summarizes the comparative efficacy and key characteristics of these derivatives based on available literature.
| Derivative | Potency (vs. 4-AP) | Key Findings in Biological Assays | Therapeutic Use | References |
| 4-Aminopyridine (Dalfampridine) | Baseline | Improves walking ability in MS patients.[12] Ameliorates mobility in animal models of MS (EAE).[13] | Approved for improving walking in Multiple Sclerosis.[1] | [1][12][13] |
| 3,4-Diaminopyridine (Amifampridine) | More potent K+ channel blocker.[3] | Effective for Lambert-Eaton myasthenic syndrome.[1] In MS, found to be less effective and have a different side-effect profile compared to 4-AP.[11] | Approved for Lambert-Eaton myasthenic syndrome.[1] | [1][11] |
| 3-Methyl-4-aminopyridine | ~7-fold more potent.[7] | Demonstrated increased potency in blocking Shaker K+ channels in vitro.[7] | Investigational | [7] |
| 3-Methoxy-4-aminopyridine | ~3 to 4-fold less potent.[7] | Showed reduced potency compared to 4-AP in blocking Shaker K+ channels in vitro.[7] | Investigational | [7] |
| 3-Trifluoromethyl-4-aminopyridine | ~3 to 4-fold less potent.[7] | Showed reduced potency compared to 4-AP in blocking Shaker K+ channels in vitro.[7] | Investigational | [7] |
Essential Biological Assays for Efficacy Evaluation
A multi-tiered approach is necessary to thoroughly evaluate the efficacy of aminopyridine derivatives. This typically involves a combination of in vitro and in vivo assays.
In Vitro Assays
A. Electrophysiology: Whole-Cell Patch-Clamp
This is the gold-standard technique for directly measuring the effect of a compound on ion channel function.[14] It allows for precise control of the cell's membrane potential while recording the ionic currents flowing through the membrane.
B. Cell Viability and Neuroprotection Assays
These assays are crucial for determining the therapeutic window of a compound and assessing its potential neuroprotective effects beyond symptomatic relief.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15]
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity.[15]
In Vivo Assays
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for MS.[13][16] It mimics many of the inflammatory and demyelinating features of the human disease. In this model, the efficacy of aminopyridine derivatives can be assessed by measuring improvements in motor function, such as walking and coordination.[13]
Caption: Experimental workflow for evaluating aminopyridine derivatives.
Detailed Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording
Objective: To determine the inhibitory concentration (IC50) of an aminopyridine derivative on voltage-gated potassium currents in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Cell culture reagents
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.3 CaCl2, 1 MgCl2, 25 HEPES, 20 D-glucose (pH 7.3)[17]
-
Internal solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, 10 glucose[14]
-
Aminopyridine derivative stock solution
Procedure:
-
Cell Preparation: Plate cells on coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[18]
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps to elicit potassium currents.
-
-
Drug Application:
-
Establish a stable baseline recording of potassium currents.
-
Perfuse the cells with increasing concentrations of the aminopyridine derivative.
-
Record the potassium currents at each concentration.
-
-
Data Analysis:
-
Measure the peak outward current at each voltage step for each drug concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of drug concentration and fit the data to a dose-response curve to determine the IC50.
-
Protocol: MTT Cell Viability Assay
Objective: To assess the cytotoxicity of an aminopyridine derivative on a neuronal cell line.
Materials:
-
96-well plates
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Aminopyridine derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the aminopyridine derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
-
Solubilization:
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance of the treated wells to the vehicle control wells.
-
Plot cell viability (%) as a function of drug concentration to determine the concentration that reduces cell viability by 50% (CC50).
-
Conclusion and Future Directions
The comparison of aminopyridine derivatives in well-defined biological assays is crucial for the development of new and improved therapies for neurological disorders. While 4-aminopyridine has paved the way, the exploration of novel derivatives holds the promise of enhanced efficacy and safety. Future research should focus on:
-
Selectivity Profiling: Investigating the selectivity of new derivatives for different subtypes of potassium channels to potentially reduce off-target effects.
-
Combination Therapies: Exploring the synergistic effects of aminopyridine derivatives with other neuroprotective or immunomodulatory agents.
-
Advanced In Vitro Models: Utilizing more complex in vitro models, such as co-cultures of neurons and glial cells or organ-on-a-chip technology, to better mimic the in vivo environment.
By employing a systematic and rigorous approach to the evaluation of these compounds, the scientific community can continue to advance the therapeutic potential of aminopyridines for the benefit of patients worldwide.
References
- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The current status of studies of aminopyridines in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. The effects of 4-aminopyridine in multiple sclerosis patients: results of a randomized, placebo-controlled, double-blind, concentration-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 13. 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 16. Animal models to investigate the effects of inflammation on remyelination in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Guide to the Stability of Aminopyridine Isomers for Researchers and Drug Development Professionals
Introduction
Aminopyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The three structural isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—serve as versatile building blocks and ligands. However, the seemingly subtle shift in the position of the amino group profoundly impacts the electronic properties, basicity, and, consequently, the stability of these molecules. For researchers, scientists, and drug development professionals, a comprehensive understanding of the relative stability of these isomers is paramount for lead optimization, formulation development, and predicting shelf-life. This guide provides an in-depth comparison of the stability of 2-, 3-, and 4-aminopyridine, supported by experimental data and mechanistic insights.
The Decisive Role of Basicity: A Tale of Three Isomers
The stability of aminopyridines is intrinsically linked to their basicity, which is dictated by the position of the electron-donating amino group on the pyridine ring. The basicity, quantified by the pKa of the conjugate acid, influences the isomers' propensity to participate in acid-base reactions, their nucleophilicity, and their interaction with other chemical entities.
The order of basicity for the aminopyridine isomers is:
4-Aminopyridine > 2-Aminopyridine > 3-Aminopyridine
This trend is a direct consequence of the interplay between inductive and resonance effects. In 4-aminopyridine, the lone pair of the exocyclic amino group can be delocalized through resonance, increasing the electron density on the ring nitrogen and thus enhancing its basicity.[1] For 2-aminopyridine, this resonance effect is also present, but the proximity of the amino group to the ring nitrogen can lead to steric hindrance and potential intramolecular hydrogen bonding, which slightly reduces its basicity compared to the 4-isomer.[1] In the case of 3-aminopyridine, the resonance effect does not increase the electron density on the ring nitrogen, resulting in it being the least basic of the three.[1]
Table 1: Physicochemical Properties of Aminopyridine Isomers
| Isomer | Structure | pKa of Conjugate Acid | Melting Point (°C) | Boiling Point (°C) |
| 2-Aminopyridine | 6.86[1] | 59-60[2] | 210[2] | |
| 3-Aminopyridine | 5.98[1] | 60-63 | 248 | |
| 4-Aminopyridine | 9.17[1] | 155-158[3] | 273[3] |
Chemical Stability: A Comparative Overview
The differences in basicity and electronic distribution among the isomers directly translate to variations in their chemical stability under different conditions.
Stability in Pharmaceutical Formulations
Extensive studies on 4-aminopyridine have demonstrated its excellent chemical stability in oral capsule formulations. When stored under various conditions, including refrigeration (4°C), room temperature (23°C), and even elevated temperatures (37°C), 4-aminopyridine capsules retained more than 95% of their initial content for up to 6 months.[4] In another study, 10-mg capsules of 4-aminopyridine were found to be stable for 365 days when protected from light at room temperature. These findings underscore the robustness of 4-aminopyridine in solid dosage forms.
While comprehensive, direct comparative studies for 2-aminopyridine and 3-aminopyridine in pharmaceutical formulations are less prevalent in the literature, their lower basicity suggests they might be less susceptible to certain acid-catalyzed degradation pathways. However, their overall stability will also depend on other factors such as susceptibility to oxidation.
Oxidative Stability
The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. The amino group, being an activating group, can enhance this susceptibility.
Studies have shown that 3-aminopyridine can be oxidized by peroxomonophosphoric acid, with the reaction kinetics being pH-dependent.[5][6] Interestingly, under the same pH conditions where the oxidation of 3-aminopyridine is facile, 2-aminopyridine is not oxidized, suggesting a higher resistance to this particular oxidizing agent.[6] This difference in reactivity is likely due to the electronic and steric factors mentioned earlier. The higher electron density on the ring nitrogen of 4-aminopyridine could potentially make it more susceptible to oxidation compared to its isomers, although specific comparative studies are needed to confirm this.
Stability in Aqueous Solutions (pH)
The stability of aminopyridines in aqueous solutions is highly dependent on the pH. The protonated forms of these bases, which are more prevalent at lower pH, can exhibit different stability profiles compared to the free bases. The effect of pH on the adsorption of 2-aminopyridine has been investigated, indicating that the binding characteristics can be manipulated by altering the pH of the solution.[7][8] While this does not directly measure degradation, it highlights the influence of pH on the molecule's behavior in aqueous environments. Given that the pKa values differ significantly among the isomers, it is expected that their stability profiles across a pH range will also vary. Generally, the protonated form is less susceptible to oxidation at the ring nitrogen.
Photostability
Exposure to light can induce degradation of aminopyridines, potentially through radical mechanisms. Studies on 2-amino-5-chloropyridine, a derivative of 2-aminopyridine , have shown that it undergoes direct photolysis, with complete degradation of the parent compound occurring within 20 minutes under UV irradiation.[9][10] The photocatalytic degradation of the pyridine moiety, however, is a slower process.[9][10] Information on the comparative photostability of all three unsubstituted aminopyridine isomers is limited, but it is a critical parameter to consider, especially for drug products not protected from light.
Thermal Stability: A Look at Decomposition
As shown in Table 1, 4-aminopyridine has a significantly higher melting point (155-158 °C) and boiling point (273 °C) compared to the 2- and 3-isomers. This suggests stronger intermolecular forces in the solid and liquid states, which often correlates with greater thermal stability. Safety data sheets for all three isomers indicate that they are stable under normal temperatures and pressures but will emit toxic fumes of nitrogen oxides upon heating to decomposition.[11] For instance, 4-aminopyridine is noted to oxidize and darken over time, a process accelerated by heat and light.[12]
Logical relationship between physicochemical properties and stability of aminopyridine isomers.
Experimental Protocols
To rigorously assess the stability of aminopyridine isomers, a series of standardized experimental protocols should be employed.
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine and compare the decomposition temperatures of 2-, 3-, and 4-aminopyridine.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the aminopyridine isomer into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to 500°C at a constant heating rate of 10°C/min.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition is determined from the TGA curve.
-
Repeat the analysis for each isomer to ensure reproducibility.
Workflow for Thermogravimetric Analysis (TGA) of aminopyridine isomers.
Protocol 2: Assessment of Chemical Stability under Forced Degradation Conditions
Objective: To compare the chemical stability of the isomers under hydrolytic, oxidative, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare stock solutions of each aminopyridine isomer in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Hydrolytic Degradation:
-
Acidic: Mix the stock solution with 0.1 N HCl and heat at 80°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic: Mix the stock solution with 0.1 N NaOH and heat at 80°C for the same time points.
-
Neutral: Mix the stock solution with water and heat at 80°C for the same time points.
-
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for defined time points.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) in a photostability chamber for a defined duration. A dark control should be run in parallel.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method with a suitable column (e.g., C18) and a mobile phase that allows for the separation of the parent drug from its degradation products.
-
Quantify the remaining parent drug and any major degradation products.
-
-
Data Analysis: Compare the percentage of degradation for each isomer under each stress condition.
Conclusion
The stability of aminopyridine isomers is a critical consideration for their application in research and drug development. The position of the amino group governs the electronic properties and basicity of the molecule, which in turn dictates its chemical and thermal stability. 4-Aminopyridine , being the most basic isomer, exhibits excellent chemical stability in pharmaceutical formulations but may be more susceptible to certain degradation pathways due to its higher electron density. Its high melting and boiling points suggest a greater thermal stability compared to the other two isomers. 2-Aminopyridine and 3-Aminopyridine , with their lower basicities, may offer advantages in terms of reduced susceptibility to certain types of degradation, although comprehensive comparative data is still needed. The choice of isomer for a particular application should, therefore, be guided by a thorough understanding of its unique stability profile. The experimental protocols outlined in this guide provide a framework for conducting rigorous comparative stability studies to inform rational drug design and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. 4-Aminopyridine 0.98 4AP [sigmaaldrich.com]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. shd.org.rs [shd.org.rs]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Aminopyridine Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the molecular target and elucidate the mechanism of action (MoA) for novel aminopyridine-based compounds. The narrative moves beyond a simple checklist of experiments, focusing instead on building a self-validating, logical progression of inquiry. We will explore the causality behind experimental choices, compare key methodologies, and provide the detailed protocols necessary to generate robust, publication-quality data.
The aminopyridine scaffold is well-established in neuroscience, with compounds like 4-aminopyridine (Dalfampridine) and 3,4-diaminopyridine recognized as broad-spectrum blockers of voltage-gated potassium (Kv) channels.[1][2] Their therapeutic effects often stem from prolonging the action potential in demyelinated axons, thereby enhancing neurotransmitter release and improving nerve signal conduction.[3][4] However, a novel analog may possess altered selectivity, engage different channel subtypes, or elicit its effects through entirely new targets. Therefore, a systematic and multi-faceted validation strategy is not just recommended; it is imperative.
Our investigation will be structured into two core parts:
-
Primary Target Engagement & Biophysical Characterization: Do our novel compounds bind to their intended targets in a cellular environment?
-
Functional Consequence & Selectivity Profiling: What is the downstream cellular result of this binding, and how selective are our compounds?
Part 1: Primary Target Engagement & Biophysical Characterization
The foundational step in any MoA study is to unequivocally demonstrate that the compound physically interacts with its putative target in a relevant biological context.[5] Given the aminopyridine heritage, our primary hypothesis is the modulation of Kv channels. We will employ the gold standard for ion channel research—electrophysiology—and corroborate these findings with a biophysical assay that confirms target binding in intact cells.
The Gold Standard: Direct Ion Channel Modulation via Electrophysiology
Electrophysiology provides a real-time, functional readout of ion channel activity, making it the definitive method for characterizing channel modulators.[6][7][8] The patch-clamp technique, specifically in the whole-cell configuration, allows us to control the voltage across the cell membrane and directly measure the ionic currents flowing through the channels.[9]
Experimental Rationale: By comparing the effects of our novel compound ("Novel AP-1") to the well-characterized, non-selective blocker 4-aminopyridine and an inactive structural analog, we can determine its potency and characterize its specific effects on channel gating kinetics. We will use a cell line (e.g., HEK293) stably expressing a specific Kv channel subtype of interest (e.g., Kv1.3, relevant in neuroinflammation).[2]
| Compound | Target Channel | IC50 (µM) | Effect on Channel Kinetics |
| Novel AP-1 | Kv1.3 | 1.2 ± 0.3 | Slows inactivation, minimal effect on activation |
| 4-Aminopyridine | Kv1.3 | 115 ± 15 | Blocks open state, accelerates inactivation at high conc.[10] |
| Inactive Analog | Kv1.3 | > 500 | No significant effect |
Table 1: Hypothetical comparative electrophysiology data for a novel aminopyridine compound against the Kv1.3 channel.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
-
Cell Preparation: Culture HEK293 cells stably expressing the human Kv1.3 channel. Plate cells at low density onto 12 mm glass coverslips 24-48 hours before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA (pH 7.2 with KOH).
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell and form a giga-ohm seal (>1 GΩ).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at -80 mV. Elicit Kv currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).
-
Record baseline currents for at least 3 minutes to ensure stability.
-
Perfuse the chamber with the external solution containing the test compound (e.g., Novel AP-1 at various concentrations) for 5 minutes.
-
Record currents in the presence of the compound.
-
Perform a washout step by perfusing with the drug-free external solution for 5-10 minutes to assess reversibility.
-
-
Analysis: Measure the peak outward current at a specific voltage step (e.g., +40 mV) before and after drug application. Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC50.
Biophysical Confirmation: Cellular Thermal Shift Assay (CETSA®)
While electrophysiology is functionally definitive, it doesn't directly visualize the physical binding event. The Cellular Thermal Shift Assay (CETSA) fills this gap by confirming target engagement within the complex milieu of an intact cell.[11] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[12][13]
Experimental Rationale: This orthogonal approach provides powerful, independent evidence of target engagement. A positive result—a shift in the target protein's melting temperature (Tm) in the presence of Novel AP-1—strongly indicates a direct physical interaction. We will compare the Tm of the target Kv channel in cells treated with Novel AP-1 versus a vehicle (DMSO) control.
Caption: The CETSA principle: ligand binding stabilizes the target protein.
| Compound | Target Protein | Apparent Tm (°C) | ΔTm vs. Vehicle (°C) |
| Vehicle (DMSO) | Kv1.3 | 48.5 ± 0.5 | - |
| Novel AP-1 (10 µM) | Kv1.3 | 54.2 ± 0.7 | +5.7 |
| Inactive Analog (10 µM) | Kv1.3 | 48.8 ± 0.4 | +0.3 |
Table 2: Hypothetical CETSA data showing target stabilization by Novel AP-1.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human T-cells endogenously expressing Kv1.3) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM Novel AP-1) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration using a BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for the target protein (Kv1.3).
-
-
Analysis: Quantify the band intensities for each temperature point. Normalize the data to the intensity at the lowest temperature (e.g., 40°C). Plot the relative protein amount versus temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).
Part 2: Functional Consequence & Selectivity Profiling
With direct target engagement confirmed, the next critical phase is to understand the downstream cellular consequences and to profile the compound's selectivity. A highly potent compound is of little therapeutic value if it has a narrow therapeutic window due to off-target effects.
Downstream Pathway Modulation: In-Cell Western (ICW)
The In-Cell Western (ICW), or cell-based ELISA, is a quantitative immunofluorescence method performed in microplates that is ideal for assessing changes in protein levels or post-translational modifications (like phosphorylation) within a signaling pathway.[14][15][16][17][18]
Experimental Rationale: Kv1.3 channels on T-lymphocytes are known to regulate calcium signaling and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells).[2] Blocking Kv1.3 can suppress T-cell activation. We can use an ICW to measure the phosphorylation of a key downstream signaling node (e.g., p-ERK) or the expression of an activation marker (e.g., CD69) in response to T-cell stimulation, and assess how Novel AP-1 modulates this response.
| Compound | Assay Readout | EC50 / IC50 (nM) |
| Novel AP-1 | Inhibition of CD69 Expression | 15.5 ± 4.1 |
| 4-Aminopyridine | Inhibition of CD69 Expression | 18,500 ± 3,200 |
| Inactive Analog | Inhibition of CD69 Expression | > 100,000 |
Table 3: Hypothetical In-Cell Western data showing the functional effect of Novel AP-1 on T-cell activation.
Caption: Simplified T-cell activation pathway modulated by Kv1.3.
-
Cell Seeding: Seed Jurkat T-cells into a 96-well microplate at 1x10^5 cells/well and allow them to settle.
-
Compound Treatment: Pre-incubate cells with a serial dilution of Novel AP-1, 4-aminopyridine, or vehicle for 1 hour.
-
Stimulation: Add a T-cell stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin) to all wells except the unstimulated controls. Incubate for 18-24 hours.
-
Fixation and Permeabilization:
-
Blocking: Add 150 µL/well of a blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer or a fish gel-based buffer) and incubate for 1.5 hours at room temperature.[14][15]
-
Antibody Incubation:
-
Incubate with a primary antibody cocktail overnight at 4°C. The cocktail should contain:
-
Rabbit anti-CD69 antibody (for the target).
-
Mouse anti-Tubulin or another housekeeping protein antibody (for normalization).
-
-
Wash wells 4 times with PBS + 0.1% Tween-20.
-
Incubate for 1 hour at room temperature with a secondary antibody cocktail containing:
-
IRDye® 800CW Goat anti-Rabbit IgG.
-
IRDye® 680RD Goat anti-Mouse IgG.
-
-
-
Imaging: Wash the plate 4 times, ensuring all residual liquid is removed. Scan the dry plate on an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Analysis: Quantify the integrated intensity in both the 700 nm (normalization) and 800 nm (target) channels. Normalize the target signal to the housekeeping signal for each well. Plot the normalized signal against compound concentration to determine the IC50.
Probing Selectivity: Kinome and Ion Channel Profiling
A critical step in de-risking a novel compound is to assess its selectivity. Broad screening against panels of related (and unrelated) targets can uncover potential liabilities and reveal unexpected secondary mechanisms of action.
Experimental Rationale:
-
Kinome Profiling: Dysregulation of protein kinases is implicated in countless diseases, and kinase inhibition is a very common off-target activity.[19] Screening against a large panel of kinases is essential to ensure our compound's effects are not due to unintended kinase modulation.[20][21]
-
Ion Channel Profiling: Given that our primary target is an ion channel, we must determine the compound's selectivity across different ion channel families (e.g., other Kv subtypes, Nav, Cav). This is efficiently performed using automated high-throughput electrophysiology platforms.[22]
These services are typically outsourced to specialized contract research organizations (CROs) that maintain large, validated assay panels.
| Target Family | Compound | Number of Targets Screened | Targets with >50% Inhibition |
| Kinases | Novel AP-1 | >400 | 0 |
| Kinases | Staurosporine (Control) | >400 | >200 |
| Ion Channels | Novel AP-1 | 50 | Kv1.1, Kv1.2, Kv1.3 |
| Ion Channels | 4-Aminopyridine | 50 | Multiple Kv, Nav, and Cav channels |
Table 4: Hypothetical selectivity profiling data demonstrating the superior selectivity of Novel AP-1 compared to the non-selective kinase inhibitor Staurosporine and the broad-spectrum blocker 4-aminopyridine.
Conclusion: A Synthesis of Evidence
Validating the mechanism of action for a novel compound is not a linear process but a cycle of hypothesis, testing, and refinement. This guide outlines a robust, multi-pronged strategy for novel aminopyridine compounds that builds a compelling and self-validating case.
By combining the functional precision of electrophysiology with the direct binding confirmation of CETSA , we can confidently establish primary target engagement. Following this, we use quantitative cellular assays like the In-Cell Western to link this target engagement to a clear, downstream physiological consequence. Finally, broad selectivity screening provides critical context, ensuring that the observed effects are attributable to the intended mechanism and not widespread off-target activity.
This integrated approach, grounded in causality and orthogonal validation, provides the rigorous evidence required to advance a novel compound with confidence through the drug discovery pipeline.
References
- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. A Short Guide to Electrophysiology and Ion Channels | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 9. Electrophysiology in Drug Discovery [web.njit.edu]
- 10. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. news-medical.net [news-medical.net]
- 14. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 15. biomol.com [biomol.com]
- 16. products.advansta.com [products.advansta.com]
- 17. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. licorbio.com [licorbio.com]
- 19. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. assayquant.com [assayquant.com]
- 21. biosynsis.com [biosynsis.com]
- 22. kirill-esin.com [kirill-esin.com]
A Comparative Guide to Catalysts for Aminopyridine Synthesis: From Classical Reactions to Modern Innovations
Introduction: The Enduring Importance of Aminopyridines
Aminopyridines are a cornerstone of modern medicinal chemistry and drug development. Their versatile structure serves as a key pharmacophore in a vast array of therapeutic agents, from blockbuster drugs to novel clinical candidates. The precise placement of the amino group on the pyridine ring is crucial for modulating biological activity, making the efficient and selective synthesis of these compounds a paramount concern for researchers. This guide provides a comparative analysis of the leading catalytic systems for aminopyridine synthesis, offering insights into their mechanisms, performance, and practical applications to empower scientists in their synthetic endeavors.
Overview of Major Synthetic Pathways
The synthesis of aminopyridines can be achieved through several distinct catalytic strategies. The choice of method is often dictated by factors such as the desired substitution pattern, the availability and cost of starting materials, and the required tolerance of other functional groups. This guide will focus on a comparative study of the most prevalent and impactful catalytic systems: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and emerging Iron-catalyzed methodologies, alongside the classical Chichibabin reaction.
Caption: Major synthetic routes to aminopyridines.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is a critical decision in the synthesis of aminopyridines. Each catalytic system presents a unique set of advantages and limitations in terms of reaction conditions, substrate scope, and cost.
| Method | Typical Catalyst & Conditions | Typical Yields | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | Pd(OAc)₂, phosphine ligand (e.g., BINAP, Xantphos), strong base (e.g., NaOtBu), 80-110 °C[1] | 70-98% | Broad substrate scope, high functional group tolerance, excellent yields.[2] | Expensive catalyst and ligands, sensitivity to air and moisture. |
| Ullmann Condensation | CuI or Cu₂O, ligand (e.g., phenanthroline, DMEDA), base (e.g., K₂CO₃, Cs₂CO₃), 100-210 °C[3] | 60-95% | Inexpensive catalyst, effective for electron-deficient aryl halides.[3][4] | Harsh reaction conditions (high temperatures), often requires stoichiometric copper, narrower substrate scope than palladium-catalyzed methods.[3] |
| Iron-Catalyzed Reactions | FeCl₂, ligand, reducing agent (e.g., Zn), room temp. to 85 °C[2] | 70-90% | Inexpensive and abundant catalyst, environmentally friendly, mild reaction conditions.[2] | Substrate scope can be limited, mechanism not as universally understood as Pd/Cu systems. |
| Chichibabin Reaction | NaNH₂ or KNH₂, high temperature (100-130 °C) in an inert solvent (e.g., toluene, xylene)[5] | 40-80% | Direct amination of the pyridine ring, atom-economical. | Harsh reaction conditions, limited to specific positions on the pyridine ring, can have side reactions.[5] |
In-Depth Analysis of Key Catalytic Systems
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, including aminopyridines, over the past few decades.[2] This palladium-catalyzed cross-coupling reaction offers a highly versatile and efficient method for forming C-N bonds.[2]
Mechanism: The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminopyridine and regenerate the Pd(0) catalyst.[2] The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium intermediates.[6]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-phenylpyridin-2-amine
This protocol is adapted from literature procedures for the Buchwald-Hartwig amination of 2-chloropyridine with aniline.[1]
-
Materials: 2-chloropyridine (1.0 mmol), aniline (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), Xantphos (0.04 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), and anhydrous toluene (5 mL).
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by 2-chloropyridine and aniline via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, predating the palladium-catalyzed methods.[7] While traditionally requiring harsh conditions, modern modifications have made it a more viable and cost-effective alternative, especially for certain substrates.[4]
Mechanism: The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally believed to involve a Cu(I) species. The reaction may proceed through an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate, or via a four-centered transition state. The presence of a ligand is often crucial for facilitating the reaction under milder conditions.
Caption: A plausible catalytic cycle for the Ullmann condensation.
Experimental Protocol: Synthesis of 2-aminopyridine from 2-bromopyridine
This protocol is based on a mild, copper-catalyzed amination using aqueous ammonia.[5][8]
-
Materials: 2-bromopyridine (0.5 mmol), copper(I) oxide (Cu₂O, 0.025 mmol, 5 mol%), aqueous ammonia (28% solution, 10 mmol, 20 equiv.), potassium carbonate (K₂CO₃, 0.1 mmol, 20 mol%), N,N'-dimethylethylenediamine (DMEDA, 0.05 mmol, 10 mol%), and ethylene glycol (1 mL).[5]
-
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine Cu₂O, 2-bromopyridine, K₂CO₃, DMEDA, and ethylene glycol.[5]
-
Add the aqueous ammonia solution.[5]
-
Stir the reaction mixture at 60°C for 16 hours.[5]
-
After cooling to room temperature, extract the mixture with ethyl acetate.[5]
-
Purify the product by silica gel chromatography to yield 2-aminopyridine.[5]
-
Iron-Catalyzed Synthesis of Aminopyridines
Iron catalysis has emerged as a highly attractive area of research due to the low cost, low toxicity, and high natural abundance of iron.[2] Several iron-catalyzed methods for aminopyridine synthesis have been developed, including C-H amination and cycloaddition reactions.
Mechanism: [2+2+2] Cycloaddition
One notable iron-catalyzed method involves the [2+2+2] cycloaddition of diynes and cyanamides to form highly substituted 2-aminopyridines.[2] This atom-economical process allows for the construction of complex pyridine rings from simple starting materials. The proposed mechanism involves the coordination of the alkyne and cyanamide moieties to an iron center, followed by a series of cyclization and rearrangement steps to form the aromatic aminopyridine product.
Caption: Proposed mechanism for the iron-catalyzed [2+2+2] cycloaddition.
Experimental Protocol: Iron-Catalyzed Synthesis of a Substituted 2-Aminopyridine
This protocol is a general representation based on reported iron-catalyzed [2+2+2] cycloaddition reactions.[2]
-
Materials: A diyne (1.0 mmol), a cyanamide (2.0 mmol), iron(II) chloride (FeCl₂, 0.05 mmol, 5 mol%), a suitable ligand (e.g., a bis(imino)pyridine ligand, 0.05 mmol), zinc powder (as a reductant, 0.1 mmol), and an anhydrous solvent (e.g., benzene or toluene, 5 mL).[2]
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with FeCl₂, the ligand, and zinc powder.
-
Add the anhydrous solvent, followed by the diyne and the cyanamide.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
-
Conclusion and Future Outlook
The synthesis of aminopyridines is a dynamic field with a range of powerful catalytic tools at the disposal of the modern chemist. The Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for its broad applicability and high efficiency, despite the cost of the catalyst. Copper-catalyzed Ullmann-type reactions offer a more economical alternative, with modern protocols mitigating the traditionally harsh conditions. The rise of iron catalysis presents a promising avenue for more sustainable and cost-effective syntheses, and further developments in this area are anticipated to expand its substrate scope and utility. The choice of catalyst will ultimately depend on the specific synthetic challenge, including the desired substitution pattern, functional group compatibility, and economic considerations. As catalyst technology continues to advance, the synthesis of ever more complex and diverse aminopyridine derivatives for drug discovery and materials science will undoubtedly be accelerated.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Dimethylpyridin-3-amine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,5-Dimethylpyridin-3-amine (CAS No. 89943-02-2), a compound frequently utilized in synthetic chemistry. The procedures outlined herein are grounded in established safety principles for hazardous waste management and are designed to provide a self-validating system for ensuring the safety of laboratory personnel and the protection of the environment.
While specific toxicity and environmental fate data for this compound are not extensively documented, its structural similarity to other aminopyridines necessitates a cautious approach, treating it as a hazardous substance. The guidance provided is based on best practices for handling toxic and irritant solid chemical waste, drawing parallels from safety data sheets (SDS) for related compounds.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the potential hazards is crucial. Aminopyridines, as a class, are known to be toxic if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE): A non-negotiable aspect of safe handling is the use of appropriate PPE. This creates a primary barrier between the researcher and the hazardous material.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or dust dispersion.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to check the glove manufacturer's compatibility chart for pyridines.
-
Body Protection: A laboratory coat is required to protect against contamination of personal clothing.
-
Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or vapors.[2][6]
Step-by-Step Disposal Protocol
The disposal of this compound must be approached with a clear, methodical plan to prevent accidental release and ensure regulatory compliance.
Step 1: Waste Segregation and Containment
The principle of waste segregation is fundamental to preventing dangerous chemical reactions.
-
Action: Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Rationale: This prevents inadvertent mixing with incompatible materials such as strong oxidizing agents or acids, which could lead to a vigorous or exothermic reaction.[7] The container must be kept closed when not in use to prevent the release of vapors.
Step 2: Labeling of Hazardous Waste
Proper labeling is a critical communication tool for safety and regulatory compliance.
-
Action: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Toxic," "Irritant").
-
Rationale: Clear labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers, facilitating proper storage and disposal by your institution's Environmental Health and Safety (EHS) department.
Step 3: Temporary Storage
-
Action: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Rationale: This area should be away from general laboratory traffic and incompatible materials, minimizing the risk of accidental spills or breakage.[8]
Step 4: Arranging for Final Disposal
-
Action: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Rationale: Final disposal of chemical waste must be conducted by a licensed and approved hazardous waste disposal company.[1][9] These companies have the specialized equipment and expertise to handle and dispose of hazardous materials in an environmentally sound and legally compliant manner, often through high-temperature incineration.[10] Never attempt to dispose of this compound down the drain or in the regular trash.[8][11]
Emergency Procedures: Spill Management
In the event of a spill, a swift and informed response is critical to mitigating potential harm. The appropriate response depends on the scale of the spill.
For Small Spills (less than 1 gram):
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and maintain adequate ventilation by working within a fume hood.
-
Don PPE: Wear the appropriate PPE as described above.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[13][14] Avoid creating dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[15] All cleaning materials must be disposed of as hazardous waste.
For Large Spills (more than 1 gram):
-
Evacuate Immediately: Evacuate all personnel from the laboratory.
-
Isolate the Area: Close the laboratory doors and post a warning sign.
-
Contact Emergency Services: Notify your institution's EHS department and, if necessary, the local fire department.[11][16]
-
Do Not Attempt to Clean Up: A large spill of a potentially toxic substance requires specialized training and equipment to manage safely.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table provides information for a related and well-studied compound, 2-Aminopyridine, to serve as a conservative proxy for hazard assessment.
| Parameter | Value (for 2-Aminopyridine) | Source |
| OSHA PEL (8-hr TWA) | 0.5 ppm | [7][17] |
| NIOSH REL (10-hr TWA) | 0.5 ppm | [7] |
| ACGIH TLV (8-hr TWA) | 0.5 ppm | [7] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. geneseo.edu [geneseo.edu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. 3-AMINO-2,6-DIMETHYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. biochemopharma.fr [biochemopharma.fr]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Modified Efficient and Simple Method for Biological Spill Cleanup - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. 2-AMINOPYRIDINE | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
